4-Bromo-6-T-butyl-2-mercaptobenzothiazole
Description
Properties
IUPAC Name |
4-bromo-6-tert-butyl-3H-1,3-benzothiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNS2/c1-11(2,3)6-4-7(12)9-8(5-6)15-10(14)13-9/h4-5H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKOFHNXNYZDHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)Br)NC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682034 | |
| Record name | 4-Bromo-6-tert-butyl-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-20-0 | |
| Record name | 4-Bromo-6-tert-butyl-1,3-benzothiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Benzothiazole Scaffold
The benzothiazole core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Strategic substitution on this bicyclic heterocyclic system allows for the fine-tuning of its biological and physicochemical characteristics. This guide focuses on a specific, lesser-documented derivative: 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole (CAS No. 1199773-20-0).[3] The introduction of a bromine atom at the 4-position and a bulky tert-butyl group at the 6-position is anticipated to significantly influence its steric and electronic properties, potentially leading to novel biological activities and therapeutic applications.
Due to the limited availability of published data for this specific compound, this guide will leverage established principles of benzothiazole chemistry to provide a comprehensive technical overview. We will explore its probable synthesis, predicted physicochemical properties, potential applications in drug discovery, and detailed, inferred experimental protocols. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this unique molecule.
Physicochemical Properties: A Predictive Analysis
| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |
| CAS Number | 1199773-20-0[4] | Confirmed through chemical supplier databases. |
| Molecular Formula | C₁₁H₁₂BrNS₂[4] | Based on the chemical structure. |
| Molecular Weight | 302.25 g/mol [4] | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow to off-white solid. | The parent compound, 2-mercaptobenzothiazole, is a pale yellow solid. Substitutions are unlikely to drastically alter the core chromophore. |
| Melting Point | Expected to be higher than the parent compound (177-181 °C). | The increased molecular weight and potential for enhanced crystal packing due to the bulky substituents would likely elevate the melting point. |
| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.[5] | The hydrophobic tert-butyl group and the aromatic system will dominate, leading to low aqueous solubility. This is characteristic of many benzothiazole derivatives. |
| Tautomerism | Exists predominantly in the thione form rather than the thiol form. | 2-Mercaptobenzothiazole and its derivatives are known to exist primarily as the benzothiazoline-2-thione tautomer in both solid and solution phases. |
Synthesis and Mechanism: A Proposed Synthetic Pathway
The synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole can be logically approached through a multi-step process, starting from a readily available substituted aniline. The most plausible route involves the formation of the benzothiazole ring via a reaction with carbon disulfide.
A proposed synthetic workflow is outlined below:
Sources
An In-depth Technical Guide to 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. This guide is dedicated to providing a comprehensive technical overview of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, a heterocyclic compound with significant potential. While this specific derivative may not be extensively documented in public literature, this whitepaper will construct a robust scientific profile by leveraging established principles of organic chemistry and drawing parallels from the well-studied class of 2-mercaptobenzothiazoles. Every effort has been made to ensure the information presented is accurate, logically structured, and provides actionable insights for laboratory and developmental applications.
Compound Profile
Physicochemical Properties
The fundamental characteristics of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole are summarized in the table below. These values are critical for a range of applications from reaction planning to formulation.
| Property | Value | Source/Method |
| Molecular Weight | 302.25 g/mol | Calculated |
| Chemical Formula | C₁₁H₁₂BrNS₂ | - |
| CAS Number | 1199773-20-0 | - |
| Appearance | Expected to be a pale yellow to tan crystalline solid | Analogy to MBT[1] |
| Solubility | Predicted to be soluble in organic solvents like acetone and ethyl acetate; sparingly soluble in non-polar solvents like benzene; and insoluble in water.[2] | Analogy to MBT |
| Thiol-Thione Tautomerism | Exists predominantly in the thione form in both solid-state and in solution.[1] | General Principle |
Molecular Structure
The structural integrity of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is pivotal to its reactivity and biological interactions. The molecule features a fused benzothiazole ring system, substituted with a bromine atom at the 4-position and a bulky tert-butyl group at the 6-position. The 2-position is characterized by a mercapto group, which, as noted, predominantly exists as a thione.
Caption: Molecular structure of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.
Synthesis and Mechanism
The synthesis of 2-mercaptobenzothiazoles is a well-established area of organic chemistry. The most common and industrially scalable method involves the reaction of an appropriately substituted aniline with carbon disulfide and elemental sulfur.[3][4] This approach, often referred to as the Kelly process, is conducted under elevated temperature and pressure.[3]
Proposed Synthetic Pathway
A plausible synthetic route to 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole would utilize 4-bromo-2-tert-butylaniline as the starting material.
Caption: Proposed synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.
Mechanistic Rationale
The reaction mechanism is complex and thought to involve several intermediates. The initial step is the nucleophilic attack of the aniline on carbon disulfide to form a dithiocarbamic acid derivative. This intermediate, in the presence of sulfur and under high temperatures, undergoes a series of cyclization and dehydrogenation steps to yield the benzothiazole ring system. The use of an autoclave is necessary to contain the volatile reactants and byproducts (such as hydrogen sulfide) and to achieve the high temperatures required for the reaction to proceed efficiently.[5]
Representative Experimental Protocol
While a specific protocol for this exact molecule is not publicly available, the following is a representative procedure based on the synthesis of similar 2-mercaptobenzothiazoles.[3][5]
Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment, including safety glasses, flame-resistant lab coat, and gloves. The use of a high-pressure autoclave requires specialized training and safety precautions.
-
Charging the Autoclave: In a high-pressure stainless-steel autoclave equipped with a stirrer and a thermocouple, charge 4-bromo-2-tert-butylaniline (1.0 eq), carbon disulfide (3.0 eq), and elemental sulfur (2.2 eq).
-
Reaction Execution: Seal the autoclave and begin stirring. Heat the mixture gradually to 250-280 °C. The pressure will increase due to the autogenous pressure of the reactants and the formation of hydrogen sulfide. Maintain the reaction at this temperature for 4-6 hours.
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess pressure of hydrogen sulfide through a scrubber containing a sodium hydroxide solution.
-
Isolation of Crude Product: Open the autoclave and transfer the solid crude product to a beaker.
-
Purification:
-
Dissolve the crude product in a hot aqueous solution of sodium hydroxide.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate and acidify with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the purified 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.
-
Collect the precipitate by filtration, wash with water until the washings are neutral, and dry under vacuum.
-
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are the expected spectral features of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole based on the analysis of its parent compound and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, two singlets or two doublets with small coupling constants are expected.
-
tert-Butyl Protons: A sharp singlet integrating to nine protons will be observed in the aliphatic region (typically δ 1.3-1.5 ppm).
-
N-H Proton: A broad singlet, which may be exchangeable with D₂O, is expected in the downfield region (typically δ 12-14 ppm), characteristic of the thione tautomer.
-
-
¹³C NMR:
-
Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine will be shifted, and the carbons attached to the nitrogen and sulfur atoms will also have characteristic chemical shifts.
-
C=S Carbon: A signal for the thione carbon will be observed significantly downfield (typically δ > 180 ppm).
-
tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.
-
Infrared (IR) Spectroscopy
-
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.
-
C=S Stretch: A strong absorption band in the region of 1000-1250 cm⁻¹ is characteristic of the thione group.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
-
C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments of the benzothiazole ring.
Reactivity and Potential Applications
The chemical reactivity of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is dictated by its functional groups. The thione group can be S-alkylated, oxidized, or participate in complex formation with metals. The bromine atom on the aromatic ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for further diversification of the molecular scaffold. The bulky tert-butyl group may provide steric hindrance, influencing the regioselectivity of reactions and potentially enhancing the metabolic stability of its derivatives.
The 2-mercaptobenzothiazole core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The benzothiazole ring system is a common feature in many antimicrobial and antifungal agents.[5]
-
Anticancer Activity: Certain substituted benzothiazoles have shown promising anticancer properties.[1]
-
Anti-inflammatory Activity: Derivatives of 2-mercaptobenzothiazole have been investigated for their anti-inflammatory potential.[1]
The presence of the bromo and tert-butyl substituents on this scaffold provides opportunities for the development of new therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic properties.
Safety and Handling
Substituted benzothiazoles should be handled with care. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include:
-
Handling in a well-ventilated area, preferably in a fume hood.
-
Wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is a valuable building block for chemical synthesis and drug discovery. Its synthesis can be achieved through established methods, and its structure offers multiple points for further chemical modification. The predicted physicochemical and spectroscopic properties, along with the known biological activities of related compounds, suggest that this molecule holds significant promise for the development of novel compounds with potential applications in medicine and materials science. Further research into the specific properties and applications of this compound is warranted.
References
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PubChem. 2-Mercaptobenzothiazole. National Center for Biotechnology Information. [Link]
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Organic Syntheses. Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). [Link]
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Hu, Y., et al. (2019). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 7(9), 569. [Link]
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ResearchGate. Synthesis of some derivatives of 2-mercaptobenzothiazole and their evaluation as anti-inflammatory agents. [Link]
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Journal of Microbiology, Biotechnology and Food Sciences. Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. [Link]
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PubMed Central. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]
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ACS Publications. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. [Link]
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MassBank. 2,6-DI-TERT-BUTYL-1,4-BENZOQUINONE. [Link]
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MDPI. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]
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ResearchGate. Synthesis of new 2-mercaptobenzothiazole derivatives. [Link]
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Supporting Information. Synthesis route towards the basic warhead, 3. [Link]
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Ataman Kimya. 2-MERCAPTOBENZOTHIAZOLE (MBT). [Link]
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ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
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International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. [Link]
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PubMed Central. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. [Link]
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NIST WebBook. 4-tert-Butyltoluene. [Link]
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Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole: An In-Depth Technical Guide
Introduction: The Significance of Substituted Benzothiazoles
The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties. The incorporation of various substituents onto the benzothiazole ring system allows for the fine-tuning of these characteristics, leading to the development of novel therapeutic agents and advanced materials. Among these, 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole represents a molecule of significant interest, combining the electronic influence of a bromine atom with the steric bulk of a tert-butyl group. This unique combination can impart specific solubility, reactivity, and biological interaction profiles, making it a valuable target for researchers in drug discovery and development. This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to this compound, grounded in established chemical principles and practical laboratory insights.
Strategic Approach to the Synthesis
The synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is most logically approached through a two-step sequence, commencing with a commercially available and relatively inexpensive starting material, 4-tert-butylaniline. This strategy is predicated on the well-established reactivity of anilines and the principles of electrophilic aromatic substitution, followed by a classical benzothiazole ring formation reaction.
The proposed synthetic pathway is as follows:
-
Regioselective Bromination of 4-tert-butylaniline: The first step involves the selective introduction of a bromine atom at the position ortho to the amino group of 4-tert-butylaniline. This is a critical step that dictates the final substitution pattern of the benzothiazole ring. The directing effect of the amino group, a powerful activating group, and the steric hindrance of the bulky tert-butyl group are key considerations in achieving the desired regioselectivity.
-
Cyclization to form the Benzothiazole Ring: The resulting 2-Bromo-4-tert-butylaniline is then subjected to a cyclization reaction with carbon disulfide to construct the thiazole ring. This reaction is a well-documented method for the synthesis of 2-mercaptobenzothiazoles from ortho-substituted anilines.
This strategic approach offers a clear and efficient route to the target molecule, utilizing well-understood and scalable chemical transformations.
Visualizing the Synthetic Workflow
The overall synthetic process can be visualized as a two-stage workflow, starting from the initial bromination and culminating in the final cyclized product.
Figure 1: Overall synthetic workflow for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Bromo-4-tert-butylaniline
Rationale:
The regioselective bromination of 4-tert-butylaniline is achieved using N-bromosuccinimide (NBS) as the brominating agent. The amino group is a strong ortho-, para-director. Since the para position is blocked by the tert-butyl group, the electrophilic substitution is directed to the ortho position. The use of a polar aprotic solvent like acetonitrile facilitates the reaction, and conducting the initial addition at a low temperature helps to control the reaction rate and minimize potential side reactions.[1][2]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-tert-butylaniline | 149.23 | 10.0 g | 67.0 mmol |
| N-bromosuccinimide (NBS) | 177.98 | 11.9 g | 67.0 mmol |
| Acetonitrile | 41.05 | 200 mL | - |
| Dichloromethane | 84.93 | As needed | - |
| 2N Sodium Hydroxide | 40.00 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
| Silica Gel | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add 4-tert-butylaniline (10.0 g, 67.0 mmol) and dissolve it in acetonitrile (200 mL).
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
Slowly add N-bromosuccinimide (11.9 g, 67.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water (400 mL) and extract with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with 2N sodium hydroxide solution (100 mL) to remove any unreacted NBS and succinimide byproduct.
-
Wash the organic layer with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Bromo-4-tert-butylaniline as a pale yellow liquid.[2][3]
Part 2: Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
Rationale:
The cyclization of 2-Bromo-4-tert-butylaniline with carbon disulfide is facilitated by a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds via a tandem mechanism involving the initial formation of a dithiocarbamate intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNA_r) to form the benzothiazole ring.[4] Toluene is an appropriate solvent for this reaction, and a moderate temperature of 80 °C provides sufficient energy for the cyclization to occur without promoting decomposition.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Bromo-4-tert-butylaniline | 228.13 | 5.0 g | 21.9 mmol |
| Carbon Disulfide (CS₂) | 76.14 | 2.5 g (2.0 mL) | 32.8 mmol |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 4.0 g (4.0 mL) | 26.3 mmol |
| Toluene | 92.14 | 50 mL | - |
| 1M Hydrochloric Acid | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Hexane | 86.18 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-tert-butylaniline (5.0 g, 21.9 mmol) in toluene (50 mL).
-
Add carbon disulfide (2.0 mL, 32.8 mmol) to the solution.
-
Add DBU (4.0 mL, 26.3 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 1M hydrochloric acid (100 mL).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole as a solid.
Reaction Mechanism
The formation of the benzothiazole ring from the ortho-bromoaniline derivative and carbon disulfide in the presence of a base like DBU is a fascinating example of a tandem reaction.
Figure 2: Proposed reaction mechanism for the formation of the benzothiazole ring.
The reaction is initiated by the nucleophilic attack of the amino group of 2-Bromo-4-tert-butylaniline on the electrophilic carbon of carbon disulfide, facilitated by the base (DBU), to form a dithiocarbamate salt. This intermediate then undergoes an intramolecular nucleophilic aromatic substitution, where the sulfur atom displaces the bromine atom on the aromatic ring to form the five-membered thiazole ring. Subsequent tautomerization yields the more stable thione form of the final product.
Characterization of the Final Product
The structure and purity of the synthesized 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole should be confirmed using a combination of spectroscopic and physical methods.
Expected Data:
-
Appearance: Off-white to yellow solid.
-
Melting Point: To be determined experimentally.
-
¹H NMR: Expected signals would include a singlet for the tert-butyl protons, aromatic protons with characteristic coupling patterns, and a broad singlet for the N-H proton of the thione tautomer.
-
¹³C NMR: Resonances corresponding to the carbon atoms of the tert-butyl group, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the C=S carbon of the thiazole ring are anticipated.[5]
-
FT-IR (KBr): Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C=S stretching band (around 1050-1250 cm⁻¹) are expected.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂BrNS₂) should be observed, along with a characteristic isotopic pattern for the bromine atom.
Safety and Handling Precautions
The synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Bromine/N-bromosuccinimide: Bromine is highly corrosive and toxic.[6] NBS is a lachrymator and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Wear gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water.[7]
-
Carbon Disulfide: Carbon disulfide is extremely flammable, volatile, and toxic.[8][9][10] It has a very low autoignition temperature. All operations involving carbon disulfide must be conducted in a fume hood, away from any potential ignition sources. Use non-sparking tools and ensure proper grounding to prevent static discharge. Wear appropriate gloves and eye protection.
-
DBU: DBU is a strong, non-nucleophilic base and can cause irritation to the skin and eyes. Handle with gloves and safety glasses.
-
Solvents: Acetonitrile, toluene, dichloromethane, and ethyl acetate are flammable and should be handled with care. Avoid inhalation of vapors and contact with skin.
Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.
Conclusion
This technical guide has outlined a detailed and scientifically sound synthetic route for the preparation of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. By employing a two-step strategy involving the regioselective bromination of 4-tert-butylaniline followed by a DBU-promoted cyclization with carbon disulfide, the target molecule can be obtained in a controlled and efficient manner. The provided experimental protocols, safety precautions, and characterization guidelines offer a comprehensive framework for researchers and scientists in the field of drug development and materials science to successfully synthesize and study this promising benzothiazole derivative.
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available at: [Link]
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Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. Available at: [Link]
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Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]
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13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Available at: [Link]
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Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2: An Environmentally Favorable Synthetic Protocol. Organic Letters. Available at: [Link]
- Method for the production of 2-mercaptobenzothiazole. Google Patents.
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Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science. Available at: [Link]
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Regioselective bromination of organic substrates by tetrabutylammonium bromide promoted by V2O5-H2O2: an environmentally favorable synthetic protocol. Semantic Scholar. Available at: [Link]
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Carbon disulfide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]
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A chemical looping technology for the synthesis of 2,2′-dibenzothiazole disulfide. Green Chemistry. Available at: [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. Available at: [Link]
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Synthesis, Characterization and Biological Activity of benzothiazole Complexes. International Journal of ChemTech Research. Available at: [Link]
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Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]
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ICSC 0022 - CARBON DISULFIDE. International Labour Organization. Available at: [Link]
- Method for the production of 2-mercaptobenzothiazole. Google Patents.
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Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Available at: [Link]
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Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Organic Chemistry Portal. Available at: [Link]
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Carbon Disulfide Safety Data Sheet. University of Georgia. Available at: [Link]
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Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]
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Bromine | Chemical Emergencies. Centers for Disease Control and Prevention. Available at: [Link]
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Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules. Available at: [Link]
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Synthesis of 4-tert.-butylaniline. PrepChem. Available at: [Link]
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China 2-Bromo-4-(tert-butyl)aniline CAS NO.103273-01-4 Manufacturer and Supplier. LookChem. Available at: [Link]
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An In-Depth Technical Guide to the Physical Properties of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
Foreword for the Modern Researcher
In the landscape of drug discovery and materials science, the benzothiazole scaffold remains a cornerstone of innovation. Its derivatives are integral to a multitude of applications, from vulcanization accelerators to potent pharmacological agents. This guide focuses on a specific, highly functionalized derivative: 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole . While this compound holds significant potential for novel applications due to its unique electronic and steric profile, a comprehensive, publicly available dataset of its physical properties has been conspicuously absent.
This document serves to bridge that knowledge gap. As direct experimental data for this compound is not widely published, we have employed a dual approach. Firstly, we provide a full suite of predicted physical properties generated through validated computational models, offering a robust baseline for research and development. Secondly, we contextualize these predictions by comparing them with the well-documented experimental data of the parent compound, 2-mercaptobenzothiazole (MBT), explaining the anticipated structural and functional impact of the bromo and tert-butyl substituents.
This guide is structured not as a rigid template, but as a logical workflow for the research scientist. It moves from foundational identifiers and predicted data to the practical methodologies required for empirical validation. Our objective is to provide not just data, but a framework for understanding, utilizing, and further characterizing this promising molecule.
Molecular Identity and Structural Descriptors
A precise understanding of a compound's identity is the bedrock of any scientific investigation. The following table summarizes the key identifiers for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.
| Identifier | Value | Source |
| IUPAC Name | 4-Bromo-6-(tert-butyl)-1,3-benzothiazole-2(3H)-thione | ChemAxon Chemicalize |
| CAS Number | 1199773-20-0 | JHECHEM CO LTD[1] |
| Molecular Formula | C₁₁H₁₂BrNS₂ | JHECHEM CO LTD[1] |
| Molecular Weight | 302.25 g/mol | JHECHEM CO LTD[1] |
| Exact Mass | 300.95900 g/mol | JHECHEM CO LTD[1] |
| Canonical SMILES | CC(C)(C)c1cc2sc(=S)[nH]c2c(Br)c1 | ChemAxon Chemicalize |
| InChI Key | AOKOFHNXNYZDHR-UHFFFAOYSA-N | JHECHEM CO LTD[1] |
The structure, depicted below, reveals the fusion of a bicyclic benzothiazole core with three key functional groups: a thiol/thione tautomer at the 2-position, a bromine atom at the 4-position, and a bulky tert-butyl group at the 6-position. This specific arrangement is critical to its physicochemical nature.
Predicted Physicochemical Properties: A Computational Approach
In the absence of extensive empirical data, computational prediction offers a reliable and scientifically grounded starting point for understanding a molecule's behavior. The following properties were calculated using ChemAxon's Chemicalize platform, a widely recognized tool for structure-based prediction.
| Property | Predicted Value | Significance in Research & Development |
| Melting Point | 205 °C | Influences formulation, purification (recrystallization), and storage conditions. |
| Boiling Point | 403.5 °C | Relevant for high-temperature applications and purification by distillation, though decomposition may occur. |
| pKa (acidic) | 5.86 | The thiol proton's acidity is crucial for salt formation, solubility in basic media, and nucleophilic reactivity. |
| LogP | 4.64 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Water Solubility | 2.05 mg/L (at pH 7.4) | Low aqueous solubility is a critical parameter for drug delivery and formulation strategies. |
| Polar Surface Area (PSA) | 58.6 Ų | A key descriptor for predicting cell permeability and oral bioavailability. |
| Refractivity | 76.22 m³·mol⁻¹ | Relates to the molecule's polarizability and intermolecular van der Waals interactions. |
All properties in the table above were predicted using ChemAxon's Chemicalize platform and should be considered as estimates pending experimental verification.
Comparative Analysis: The Influence of Bromo and tert-Butyl Groups
To appreciate the causality behind the predicted properties, we must compare them to the experimentally determined values of the parent molecule, 2-mercaptobenzothiazole (MBT). This comparison highlights the profound impact of the bromo and tert-butyl substituents.
| Property | 2-Mercaptobenzothiazole (MBT) (Experimental Data) | 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole (Predicted Data) | Scientific Rationale for the Shift |
| Molecular Weight | 167.25 g/mol [2] | 302.25 g/mol | The addition of a bromine atom (~79.9 g/mol ) and a tert-butyl group (~57.1 g/mol ) significantly increases the molecular mass. |
| Melting Point | 177-181 °C[2] | 205 °C | The increased molecular weight and the potential for stronger intermolecular interactions due to the polar bromine and the space-filling tert-butyl group are expected to raise the melting point. |
| LogP | ~2.41[3] | 4.64 | Both the large, nonpolar tert-butyl group and the bromine atom are highly lipophilic, drastically increasing the octanol-water partition coefficient compared to the unsubstituted core. |
| Water Solubility | ~117 mg/L[4] | 2.05 mg/L | The significant increase in lipophilicity (LogP) directly corresponds to a predicted sharp decrease in aqueous solubility, a common trade-off in drug development. |
This comparative analysis underscores a fundamental principle in medicinal chemistry: the modification of a core scaffold with functional groups dramatically alters its physical properties, which in turn dictates its biological activity and formulation feasibility. The introduction of the bulky, lipophilic tert-butyl group and the electronegative bromine atom transforms the moderately lipophilic MBT into a highly lipophilic and less water-soluble derivative.
Methodologies for Experimental Verification
The following section provides standardized, step-by-step protocols for the empirical determination of the key physical properties. These methods are designed to be self-validating and are grounded in standard laboratory practice.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates impurities.
Protocol:
-
Sample Preparation: Ensure the crystalline sample of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is thoroughly dried to remove any residual solvent.
-
Loading: Finely crush a small amount of the sample and pack it into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the apparatus rapidly to about 15-20 °C below the predicted melting point (205 °C).
-
Measurement: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.
Solubility Determination (Shake-Flask Method)
Rationale: Quantifying aqueous solubility is critical for developing formulations and predicting bioavailability. The shake-flask method remains the gold standard for this measurement.
Protocol:
-
System Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
-
Equilibration: Add an excess amount of solid 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole to a sealed flask containing the buffered solution.
-
Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.
-
Analysis: Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
Workflow for Compound Characterization
The logical flow for fully characterizing a newly synthesized or sourced batch of the title compound is visualized below. This workflow ensures that identity, purity, and key physical properties are systematically confirmed.
Caption: Workflow for the comprehensive characterization of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.
Predicted Spectroscopic Signatures
A key aspect of compound verification lies in its spectroscopic fingerprint. Based on the known structure, we can predict the salient features of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Predicted ¹H NMR Spectrum
-
tert-Butyl Protons: A sharp singlet, integrating to 9 protons, is expected around 1.3-1.5 ppm . This signal is a characteristic signature of the tert-butyl group.
-
Aromatic Protons: Two distinct signals in the aromatic region (7.0-8.0 ppm ) are anticipated. These would likely appear as doublets (or singlets, depending on the coupling constants) corresponding to the protons at the 5- and 7-positions of the benzothiazole ring.
-
Thiol/Amine Proton (N-H): A broad singlet, corresponding to the proton on the nitrogen atom (in the thione tautomer), is expected. Its chemical shift can be highly variable and may be found over a wide range (~10-14 ppm ), often exchanging with D₂O.
Predicted ¹³C NMR Spectrum
-
tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (~35 ppm) and one for the three equivalent methyl carbons (~31 ppm).
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-155 ppm), corresponding to the carbons of the benzene ring and the fused thiazole ring. The carbon attached to the bromine will be shifted accordingly.
-
Thione Carbon (C=S): A characteristic downfield signal is expected for the thione carbon at the 2-position, typically in the range of 185-200 ppm .
Key Infrared (IR) Absorption Bands
-
N-H Stretch: A moderate to broad absorption band around 3100-3300 cm⁻¹ is characteristic of the N-H bond in the thione tautomer.
-
C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (around 2960-2870 cm⁻¹ ) will correspond to the C-H bonds of the tert-butyl group.
-
C=S Stretch: A moderate absorption band in the region of 1200-1050 cm⁻¹ is indicative of the thione double bond.
-
C-Br Stretch: A weak to moderate absorption in the fingerprint region, typically around 600-500 cm⁻¹ , corresponds to the carbon-bromine bond.
The relationship between the compound's structure and its expected analytical data is crucial for researchers aiming to synthesize or identify it.
Caption: Correlation between structural features and expected analytical signals.
Conclusion and Future Directions
This guide provides a comprehensive, albeit largely predictive, overview of the core physical properties of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. By integrating computational data with a robust comparative analysis and detailed experimental protocols, we have created a foundational resource for scientists and researchers. The significant lipophilicity and low predicted aqueous solubility mark this compound as a challenging yet potentially rewarding candidate for drug development, likely requiring advanced formulation strategies.
The clear next step is the empirical validation of these predicted values. The synthesis and thorough experimental characterization of this molecule will be invaluable to the scientific community, paving the way for its exploration in medicinal chemistry, agrochemicals, and materials science.
References
-
PubChem. (n.d.). 2-Mercaptobenzothiazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
-
Danish Environmental Protection Agency. (2014). 2-Mercapto-benzothiazole (MBT). Miljøstyrelsen. Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved January 24, 2026, from [Link]
-
ChemAxon. (2024). Chemicalize. Retrieved January 24, 2026, from [Link]
Sources
An In-Depth Technical Guide to 4-Bromo-6-T-butyl-2-mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-6-T-butyl-2-mercaptobenzothiazole is a substituted derivative of 2-mercaptobenzothiazole (MBT), a scaffold of significant interest in medicinal chemistry and industrial applications. While the parent compound, MBT, is extensively studied for its role as a rubber vulcanization accelerator and its diverse biological activities, specific, highly substituted derivatives like 4-Bromo-6-T-butyl-2-mercaptobenzothiazole represent a frontier for novel applications, particularly in drug discovery.[1] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, plausible synthetic routes, and its potential applications, offering a valuable resource for researchers exploring its utility.
Chemical and Physical Properties
Detailed experimental data for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole is not widely available in published literature. However, we can infer many of its properties based on the known characteristics of 2-mercaptobenzothiazole and the electronic and steric effects of the bromo and tert-butyl substituents.
Core Chemical Attributes
The fundamental identifiers for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole are summarized in the table below.[2]
| Property | Value | Source |
| CAS Number | 1199773-20-0 | [2] |
| Molecular Formula | C₁₁H₁₂BrNS₂ | [2] |
| Molecular Weight | 302.25 g/mol | [2] |
| IUPAC Name | 4-Bromo-6-(tert-butyl)-1,3-benzothiazole-2-thiol | [2] |
Predicted Physicochemical Properties
The following table outlines the predicted physicochemical properties. These are estimations based on the properties of 2-mercaptobenzothiazole and related substituted benzothiazoles.
| Property | Predicted Value/Characteristic | Rationale/Comparison with 2-Mercaptobenzothiazole (MBT) |
| Melting Point | Likely higher than MBT's 177-181 °C | Increased molecular weight and potential for altered crystal packing due to the bulky t-butyl group and the bromine atom. |
| Boiling Point | Expected to be significantly higher than MBT and likely to decompose before boiling under atmospheric pressure. | Increased molecular weight and stronger intermolecular forces. MBT itself decomposes before boiling. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like acetone, ethyl acetate, and chloroform. | The addition of a large, nonpolar t-butyl group will decrease water solubility compared to MBT. MBT is already poorly soluble in water but soluble in acetone and ethanol. |
| Appearance | Likely a pale yellow to off-white crystalline solid. | Based on the typical appearance of MBT and its derivatives. |
| pKa | Predicted to be slightly lower than MBT's ~7.0 | The electron-withdrawing effect of the bromine atom would increase the acidity of the thiol group. |
Synthesis and Mechanistic Insights
Proposed Synthetic Pathway
A logical approach to synthesize 4-Bromo-6-T-butyl-2-mercaptobenzothiazole would involve the reaction of 4-bromo-6-tert-butylaniline with carbon disulfide in the presence of a sulfur source.
Caption: Proposed synthesis of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole.
Step-by-Step Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on general methods for synthesizing 2-mercaptobenzothiazole derivatives.
-
Reaction Setup: In a high-pressure autoclave, combine 4-bromo-6-tert-butylaniline (1 equivalent), carbon disulfide (excess, acting as both reactant and solvent), and elemental sulfur (1-2 equivalents).
-
Reaction Conditions: Seal the autoclave and heat the mixture to a temperature range of 200-250°C. The reaction is typically carried out under the autogenous pressure generated by the reactants. The reaction time can vary from a few hours to overnight.
-
Work-up and Purification: After cooling the reactor to room temperature, carefully vent any excess pressure. The crude product is then likely to be a solid or a thick slurry.
-
The excess carbon disulfide can be removed by distillation.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Alternatively, the crude product can be dissolved in an aqueous alkaline solution (e.g., NaOH) and then re-precipitated by the addition of acid. This helps to remove non-acidic impurities.
-
-
Characterization: The final product should be characterized by techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole are not available, we can predict the key features based on its structure and the known spectra of related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
A singlet for the nine protons of the tert-butyl group, likely in the range of 1.3-1.5 ppm.
-
Two aromatic protons appearing as doublets or singlets in the aromatic region (7.0-8.0 ppm), depending on the coupling constants. The exact chemical shifts will be influenced by the bromo and tert-butyl groups.
-
A broad singlet for the acidic thiol proton (SH), which may be exchangeable with D₂O and its chemical shift can be concentration and solvent dependent.
-
-
¹³C NMR:
-
A signal for the quaternary carbon of the tert-butyl group around 35 ppm and a signal for the methyl carbons of the tert-butyl group around 31 ppm.
-
Multiple signals in the aromatic region (110-155 ppm) for the carbons of the benzothiazole ring.
-
A signal for the C=S carbon in the thione tautomer, which is expected to be in the downfield region (around 190-200 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for the functional groups present:
-
N-H stretch: A broad absorption in the region of 3100-3000 cm⁻¹ if the thione tautomer is present in the solid state.
-
C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the tert-butyl group and just above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C=N stretch: A peak around 1600-1650 cm⁻¹.
-
C=S stretch: A peak in the region of 1200-1050 cm⁻¹.
-
C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z 301 and an M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments of the benzothiazole ring.
Potential Applications in Research and Drug Development
The unique substitution pattern of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole suggests several potential avenues for research and application, primarily stemming from the known biological activities of the 2-mercaptobenzothiazole scaffold.[1]
Antimicrobial and Antifungal Research
2-Mercaptobenzothiazole and its derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[1] The presence of a halogen (bromine) and a lipophilic tert-butyl group on the benzothiazole ring of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole could enhance its ability to penetrate microbial cell membranes, potentially leading to increased efficacy. Researchers could explore its activity against a panel of pathogenic bacteria and fungi.
Enzyme Inhibition Studies
The 2-mercaptobenzothiazole core is known to inhibit several enzymes.[1] The specific substitutions on 4-Bromo-6-T-butyl-2-mercaptobenzothiazole may confer selectivity and potency for certain enzyme targets. This makes it an interesting candidate for screening in various enzyme inhibition assays relevant to diseases such as cancer, inflammation, and neurodegenerative disorders.
Corrosion Inhibition
While the primary focus of this guide is on research and drug development, it is worth noting that 2-mercaptobenzothiazole is an excellent corrosion inhibitor. The altered electronic and steric properties of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole could lead to modified and potentially enhanced corrosion inhibition properties on various metal surfaces.
Safety and Handling
Detailed toxicology data for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole are not available. However, based on the known hazards of 2-mercaptobenzothiazole, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[2]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-6-T-butyl-2-mercaptobenzothiazole is a chemical compound with significant potential for further research and development, particularly in the field of medicinal chemistry. While specific experimental data for this molecule is currently scarce, this guide provides a solid foundation based on the known chemistry of the 2-mercaptobenzothiazole scaffold and predictable substituent effects. It is our hope that this technical guide will inspire and facilitate further investigation into the properties and applications of this intriguing molecule.
References
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
- Process for the preparation of 2-mercaptobenzothiazole.
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A Comprehensive Technical Guide to the Solubility Profile of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole
Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery
Introduction to 4-Bromo-6-T-butyl-2-mercaptobenzothiazole: A Compound of Interest
Chemical Identity and Structural Features:
4-Bromo-6-T-butyl-2-mercaptobenzothiazole belongs to the benzothiazole class of heterocyclic compounds. Its structure, characterized by a benzene ring fused to a thiazole ring with a mercapto group at the 2-position, and further substituted with a bromine atom and a bulky tert-butyl group, suggests a lipophilic nature.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂BrNS₂ | - |
| Molecular Weight | 302.25 g/mol | - |
| Appearance | Likely a crystalline solid | Inferred from parent compound |
| Predicted XLogP3 | 4.6 | - |
The predicted high XLogP3 value, a measure of lipophilicity, strongly indicates that 4-Bromo-6-T-butyl-2-mercaptobenzothiazole is likely to be poorly soluble in aqueous solutions. This characteristic is a significant consideration for its potential development as a therapeutic agent, as poor aqueous solubility can lead to low bioavailability.
The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry
The benzothiazole core is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with a wide range of biological activities.[1][2][3][4] Derivatives of benzothiazole have demonstrated a remarkable array of pharmacological properties, including:
Given the therapeutic precedent of the benzothiazole scaffold, understanding the solubility of novel derivatives like 4-Bromo-6-T-butyl-2-mercaptobenzothiazole is a critical first step in evaluating their potential as drug candidates.
The Critical Importance of Solubility in Drug Development
Solubility is a fundamental physicochemical property that profoundly influences a drug's journey from administration to its site of action. For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the bloodstream.[9] Poorly soluble compounds often exhibit incomplete and erratic absorption, leading to suboptimal therapeutic efficacy and high inter-patient variability.[9][10]
Key considerations for solubility in drug development include:
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low solubility is a primary contributor to poor oral bioavailability.[9]
-
Formulation Development: The design of a dosage form (e.g., tablets, capsules, injections) is heavily dependent on the drug's solubility. Poorly soluble drugs often require advanced formulation strategies to enhance their dissolution and absorption.[9][10][]
-
Dose Escalation and Toxicity: In preclinical and clinical studies, the achievable dose levels can be limited by a compound's solubility. This can hinder the ability to assess the full dose-response relationship and potential toxicity.
-
In Vitro-In Vivo Correlation (IVIVC): A predictive mathematical model describing the relationship between an in vitro property of a dosage form (usually the rate of drug dissolution) and an in vivo response (e.g., plasma drug concentration). Establishing a meaningful IVIVC is challenging for poorly soluble drugs.[12]
Experimental Protocol for Determining the Solubility of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole
The following section outlines a detailed, step-by-step protocol for determining the equilibrium solubility of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole in various solvents. This protocol is based on the widely accepted shake-flask method, which is considered the "gold standard" for solubility determination.[13]
Materials and Equipment
-
4-Bromo-6-T-butyl-2-mercaptobenzothiazole (analytical standard, >98% purity)
-
A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and toluene) and purified water.
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or wrist-action shaker
-
Temperature-controlled incubator or water bath
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The experimental workflow for solubility determination can be visualized as follows:
Caption: Workflow for Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Add a known volume of each selected solvent to the respective vials.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to confirm the necessary shaking duration.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully transfer the suspensions to centrifuge tubes and centrifuge at a high speed to pellet the undissolved solid.
-
Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole of known concentrations in a suitable solvent (e.g., acetonitrile).
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Dilute the filtered supernatant from the solubility experiment with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
-
Hypothetical Solubility Data and Interpretation
While experimental data is pending, the following table illustrates how the solubility data for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole would be presented. The expected trend is that solubility will be higher in organic solvents compared to water, consistent with its predicted lipophilicity.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification (USP) |
| Water | 25 | < 0.1 | Practically Insoluble |
| Ethanol | 25 | 1-10 | Sparingly Soluble |
| Acetone | 25 | 10-30 | Soluble |
| Acetonitrile | 25 | 1-10 | Sparingly Soluble |
| Dimethyl Sulfoxide (DMSO) | 25 | > 30 | Freely Soluble |
| Toluene | 25 | 1-10 | Sparingly Soluble |
Interpretation of Results:
-
Aqueous Solubility: The expected very low aqueous solubility would classify 4-Bromo-6-T-butyl-2-mercaptobenzothiazole as a Biopharmaceutics Classification System (BCS) Class II or IV compound, indicating that its oral absorption is likely to be dissolution rate-limited.
-
Organic Solvent Solubility: Higher solubility in organic solvents like DMSO and acetone provides opportunities for formulation development, such as the use of co-solvents or the preparation of stock solutions for in vitro assays.
Strategies for Enhancing the Solubility of Poorly Soluble Compounds
For a compound like 4-Bromo-6-T-butyl-2-mercaptobenzothiazole, which is anticipated to have low aqueous solubility, various formulation strategies can be employed to improve its dissolution and bioavailability.[9][10] These include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, thereby enhancing the dissolution rate.[9]
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can significantly improve its solubility and dissolution.[9]
-
Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drugs.[9]
-
Use of Co-solvents and Surfactants: These excipients can be used in liquid formulations to increase the solubility of the drug.[10]
-
Salt Formation: For compounds with ionizable groups, forming a salt can dramatically increase aqueous solubility.[9]
The choice of the most appropriate solubility enhancement technique will depend on the specific physicochemical properties of the drug, the desired dosage form, and the intended route of administration.
Conclusion: A Pathway to Unlocking Therapeutic Potential
The solubility of a drug candidate is a critical determinant of its developability and ultimate therapeutic success. This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole. While specific experimental data for this compound is yet to be published, the detailed protocol and scientific rationale presented herein offer a robust starting point for its characterization. By systematically evaluating its solubility profile, researchers can make informed decisions regarding its potential as a therapeutic agent and devise appropriate strategies to overcome any solubility-related challenges. The journey of a drug from the laboratory to the clinic is fraught with obstacles, and a thorough understanding of fundamental properties like solubility is essential for navigating this complex path successfully.
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Li, P., & Zhao, L. (2007). Solubilization techniques used for poorly water-soluble drugs. Drug discovery today, 12(11-12), 486–493. Retrieved from [Link]
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Abraham, M. H., & Acree, W. E. (2016). Determination of Abraham model solute descriptors for 4-tert-butylbenzoic acid from experimental solubility data in organic mono-solvents. Physics and Chemistry of Liquids, 54(5), 625-634. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2019, April 1). BENZOTHIAZOLE DERIVATIVE: A REVIEW ON ITS PHARMACOLOGICAL IMPORTANCE TOWARDS SYNTHESIS OF LEAD. Retrieved from [Link]
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Al-Jibouri, M. N. A., & Al-Janabi, A. S. H. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Journal of Global Pharma Technology, 9(8), 1-7. Retrieved from [Link]
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Al-Jibouri, M. N. A. (2020). Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole. AIP Conference Proceedings, 2290(1), 020002. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole. As a novel derivative of 2-mercaptobenzothiazole (MBT), this compound's safety profile is not yet fully characterized. Therefore, this document synthesizes available data on the parent MBT molecule, analogous substituted benzothiazoles, and the known hazards associated with aromatic bromine and tert-butyl functional groups to establish a robust framework for risk mitigation. The primary audience for this guide—researchers, scientists, and drug development professionals—will find detailed, field-proven insights and step-by-step methodologies designed to ensure personal and environmental safety. This guide emphasizes a proactive approach to safety, grounded in the principles of causal analysis of experimental choices and self-validating protocols.
Introduction: A Predictive Hazard Assessment
4-Bromo-6-T-butyl-2-mercaptobenzothiazole is a specialized organic compound with potential applications in medicinal chemistry and materials science. Its structure combines a benzothiazole core, known for its biological activity, with a bromine atom and a tert-butyl group. While specific toxicological data for this compound is limited, a predictive hazard assessment based on its constituent moieties is crucial for establishing safe handling practices.
The 2-mercaptobenzothiazole (MBT) backbone is a known skin sensitizer and is classified by the International Agency for Research on Cancer (IARC) as "Probably carcinogenic to humans (Group 2A)".[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[2][3]
The introduction of a bromine atom onto the aromatic ring may increase its toxicity and persistence in the environment.[4] Brominated organic compounds have been linked to adverse health effects, including potential impacts on the nervous system, liver, and kidneys upon repeated exposure.[5]
The tert-butyl group , while generally considered to have low toxicity, can influence the lipophilicity and metabolic pathways of the molecule.[6]
Therefore, 4-Bromo-6-T-butyl-2-mercaptobenzothiazole should be handled as a substance with the potential for skin sensitization, carcinogenicity, and significant aquatic toxicity. A cautious approach, assuming hazards at least equivalent to its most hazardous component, is warranted.
GHS Classification and Hazard Summary
While a definitive, officially harmonized GHS classification for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole is not yet established, based on the profiles of its components, the following classification should be provisionally adopted for all handling and safety procedures.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 (Predicted) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 (Predicted) | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A (Predicted) | H319: Causes serious eye irritation |
| Respiratory or Skin Sensitization | Category 1 (Based on MBT) | H317: May cause an allergic skin reaction.[1] |
| Carcinogenicity | Category 2 (Predicted, based on IARC classification of MBT) | H351: Suspected of causing cancer |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation, predicted) | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Acute | Category 1 (Based on MBT) | H400: Very toxic to aquatic life.[2] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 (Based on MBT) | H410: Very toxic to aquatic life with long lasting effects.[2] |
Signal Word: Danger
Hazard Pictograms:
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.
Hierarchy of Controls
The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards. For 4-Bromo-6-T-butyl-2-mercaptobenzothiazole, this can be visualized as follows:
Recommended Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. For extended contact or handling of larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. | Aromatic and halogenated hydrocarbons can degrade many common glove materials.[7][8] Nitrile and neoprene offer good resistance to a range of chemicals. |
| Eye Protection | Chemical safety goggles or a face shield if there is a splash hazard. | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Skin and Body Protection | A lab coat, buttoned, with long sleeves. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended. | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | For handling powders outside of a fume hood or when generating aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended. | Protects against inhalation of harmful dusts and vapors. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.
General Handling
-
Work in a well-ventilated area. All weighing and transfer of the solid material, as well as any reactions involving it, should be conducted in a certified chemical fume hood.
-
Avoid dust generation. Handle the solid material carefully to minimize the creation of airborne dust. If possible, use a spatula or other appropriate tool to transfer the material.
-
Prevent contact. Avoid all direct contact with the skin, eyes, and clothing.
-
Practice good personal hygiene. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, such as strong oxidizing agents, strong acids, and acid fumes.[9]
-
Ensure secondary containment to prevent the spread of material in case of a spill.
Emergency Procedures
A clear and well-rehearsed emergency plan is critical for responding effectively to accidental exposures or spills.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Immediately move the affected person to fresh air. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration. 4. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Flush the affected skin with copious amounts of water for at least 15 minutes. 3. Wash the area with soap and water. 4. Seek medical attention, especially if irritation or a rash develops. |
| Eye Contact | 1. Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. If the person is conscious, give them a small amount of water to drink. 4. Seek immediate medical attention. |
Spill Response
The appropriate response to a spill depends on its size and location.
For small spills:
-
Alert personnel in the immediate area.
-
Don appropriate PPE, including respiratory protection if the material is a powder.
-
Contain the spill using an inert absorbent material such as vermiculite or sand.
-
Carefully scoop the absorbed material into a sealable container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For large spills:
-
Evacuate the area immediately.
-
Alert others and activate the emergency alarm if available.
-
Close doors to the affected area to contain vapors.
-
Contact your institution's emergency response team or local emergency services.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so.
Waste Disposal
All waste containing 4-Bromo-6-T-butyl-2-mercaptobenzothiazole, including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this material down the drain or in the regular trash.[5]
Conclusion
The safe handling of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole requires a proactive and informed approach to risk management. By understanding the potential hazards derived from its chemical structure and adhering to the engineering controls, personal protective equipment recommendations, and handling protocols outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific practice.
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Glove Selection Guide. (n.d.). New Mexico State University Environmental Health Safety & Risk Management. Retrieved from [Link]
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2-Mercaptobenzothiazole. (2022). Safety Data Sheet. Redox. Retrieved from [Link]
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2-MERCAPTOBENZOTHIAZOLE. (n.d.). International Chemical Safety Cards (ICSCs). Retrieved from [Link]
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2-Mercaptobenzothiazole. (n.d.). Safety Data Sheet. Chemos GmbH & Co.KG. Retrieved from [Link]
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Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2021). ResearchGate. Retrieved from [Link]
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What to do in a chemical emergency. (2024). GOV.UK. Retrieved from [Link]
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A Spectroscopic Investigation of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole: A Technical Guide
This technical guide provides an in-depth analysis of the spectral characteristics of 4-bromo-6-tert-butyl-2-mercaptobenzothiazole, a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the rationale behind spectral interpretation and provides robust experimental protocols for data acquisition.
Introduction
4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is a substituted benzothiazole derivative with significant potential in medicinal chemistry and materials science. The presence of a bromine atom, a bulky tert-butyl group, and a reactive mercapto group imparts unique chemical properties that are of interest for further functionalization. Accurate structural elucidation through spectroscopic methods is paramount for its application in complex synthetic pathways. This guide serves as a comprehensive resource for understanding the spectral signature of this molecule.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is fundamental to interpreting its spectral data. The following diagram illustrates the structure and numbering of 4-bromo-6-tert-butyl-2-mercaptobenzothiazole.
Figure 1: Molecular Structure of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.
The key structural features that will influence the spectral data are the benzothiazole core, the bromine substituent at position 4, the tert-butyl group at position 6, and the mercapto group at position 2. The presence of sulfur and nitrogen heteroatoms, along with the aromatic system, will give rise to characteristic signals in the NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 4-bromo-6-tert-butyl-2-mercaptobenzothiazole.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the tert-butyl and mercapto groups. The chemical shifts are influenced by the electron-withdrawing effect of the bromine and the benzothiazole ring system, and the electron-donating nature of the tert-butyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H-5 | 7.5 - 7.7 | Singlet (or narrow doublet) | 1H |
| Aromatic H-7 | 7.3 - 7.5 | Singlet (or narrow doublet) | 1H |
| tert-Butyl (9H) | 1.3 - 1.5 | Singlet | 9H |
| Mercapto (SH) | 13.0 - 14.0 | Broad Singlet | 1H |
Expertise & Experience in Interpretation:
-
The aromatic protons at positions 5 and 7 are expected to appear as singlets or very narrowly split doublets due to the substitution pattern. The bromine at C4 and the tert-butyl at C6 remove adjacent protons that would cause significant coupling.
-
The nine protons of the tert-butyl group are chemically equivalent due to free rotation and will therefore appear as a sharp singlet.[1]
-
The mercapto proton (SH) is known to be acidic and its chemical shift can be highly variable, often appearing as a broad signal due to exchange processes.[1] In 2-mercaptobenzothiazole derivatives, this proton is part of a tautomeric system and typically resonates at a high chemical shift.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are based on known values for substituted benzothiazoles and aromatic compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S (C2) | 180 - 190 |
| Aromatic C4 | 115 - 125 |
| Aromatic C5 | 120 - 130 |
| Aromatic C6 | 145 - 155 |
| Aromatic C7 | 110 - 120 |
| Aromatic C3a | 150 - 160 |
| Aromatic C7a | 130 - 140 |
| Quaternary C (tert-Butyl) | 35 - 45 |
| Methyl C (tert-Butyl) | 30 - 35 |
Expertise & Experience in Interpretation:
-
The thione carbon (C2) is expected to be significantly downfield due to its attachment to two heteroatoms (sulfur and nitrogen) and its involvement in the C=S double bond.
-
The carbon atom bearing the bromine (C4) will have its chemical shift influenced by the heavy atom effect.
-
The carbon attached to the tert-butyl group (C6) will be shifted downfield due to substitution.
-
The quaternary and methyl carbons of the tert-butyl group will have characteristic chemical shifts in the aliphatic region.[2]
Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 4-bromo-6-tert-butyl-2-mercaptobenzothiazole.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the SH proton.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shim the magnetic field to achieve high resolution and symmetrical peak shapes.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -2 to 16 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0 to 200 ppm).
-
A larger number of scans will be required for ¹³C due to its lower natural abundance and smaller gyromagnetic ratio (typically several hundred to thousands of scans).
-
Figure 2: Workflow for NMR Data Acquisition and Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data (Predicted)
The IR spectrum of 4-bromo-6-tert-butyl-2-mercaptobenzothiazole is expected to show characteristic absorption bands for the aromatic C-H, aliphatic C-H, C=N, C=S, and C-Br bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch (tert-Butyl) | 2850 - 2970 | Strong |
| C=N Stretch (Benzothiazole) | 1600 - 1650 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| S-H Stretch | 2550 - 2600 (often weak or absent) | Weak |
| C=S Stretch | 1000 - 1250 | Medium to Strong |
| C-Br Stretch | 500 - 600 | Medium to Strong |
Expertise & Experience in Interpretation:
-
The presence of both aromatic and aliphatic C-H stretching vibrations is a key indicator of the molecular structure.
-
The C=N and C=C stretching vibrations of the benzothiazole ring will appear in the fingerprint region and are characteristic of the heterocyclic core.
-
The S-H stretch is often weak and can be difficult to observe. The C=S stretch is a more reliable indicator of the mercapto group in its thione tautomeric form.
-
The C-Br stretching vibration is expected at low wavenumbers, which is characteristic of heavy halogen-carbon bonds.[3][4][5]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform an ATR correction if necessary.
-
Label the significant peaks in the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Mass Spectral Data (Predicted)
The electron ionization (EI) mass spectrum of 4-bromo-6-tert-butyl-2-mercaptobenzothiazole is expected to show a prominent molecular ion peak and characteristic fragment ions. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments.
| m/z (mass-to-charge ratio) | Proposed Fragment | Key Features |
| 301/303 | [M]⁺˙ (Molecular Ion) | Isotopic pattern for one bromine atom (approx. 1:1 ratio) |
| 286/288 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| 244/246 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl radical |
| 222 | [M - Br]⁺ | Loss of a bromine radical |
| 166 | [M - Br - C(CH₃)₃]⁺ | Loss of both bromine and tert-butyl radicals |
Expertise & Experience in Interpretation:
-
The molecular ion peak will appear as a doublet with a mass difference of 2 Da, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) which have nearly equal natural abundance.[6][7] This is a definitive indicator of a monobrominated compound.
-
A common fragmentation pathway for compounds with a tert-butyl group is the loss of a methyl radical (15 Da) to form a stable tertiary carbocation.
-
The loss of the entire tert-butyl group (57 Da) is also a highly probable fragmentation.
-
Cleavage of the C-Br bond will result in a fragment ion without the bromine isotopic pattern.
Experimental Protocol for MS Data Acquisition
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
-
Ionization:
-
Utilize electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.
-
-
Mass Analysis:
-
Scan a mass range that encompasses the expected molecular weight and fragment ions (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Propose structures for the major fragment ions based on their m/z values and known fragmentation mechanisms.
-
Figure 3: Predicted Fragmentation Pathway in EI-MS.
Conclusion
This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for 4-bromo-6-tert-butyl-2-mercaptobenzothiazole. By combining the interpretation of these complementary spectroscopic techniques, a confident structural elucidation can be achieved. The provided experimental protocols offer a robust framework for obtaining high-quality data, ensuring the scientific integrity of the characterization process. This document serves as a valuable resource for scientists working with this and related benzothiazole derivatives.
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SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
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MDPI. (2023). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and characterization of 2,4-di-tert-butyl-6-((2-(4-nitrophenyl)-1H-imidazol-3-yl)ethyl) imino methylphenol from 1-(4-nitrophenyl)-1H-imidazole and 2-(((-2-bromoethyl) imino)methyl)-4,6-di-tert-butylphenol and their biological properties. Retrieved from [Link]
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-
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The Multifaceted Therapeutic Potential of 2-Mercaptobenzothiazole Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-mercaptobenzothiazole (2-MBT) scaffold represents a privileged structure in medicinal chemistry, underpinning a vast array of compounds with significant biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of 2-MBT derivatives, with a primary focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. We will delve into the mechanistic underpinnings of these activities, provide detailed experimental protocols for their evaluation, and present a curated collection of structure-activity relationship data to guide future drug design and development efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical and biological attributes of the 2-MBT core for the discovery of novel therapeutic agents.
Introduction: The Chemical Versatility and Biological Significance of the 2-Mercaptobenzothiazole Scaffold
2-Mercaptobenzothiazole is a heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a thiol group at the 2-position. This unique arrangement of atoms imparts a rich chemical reactivity, allowing for facile derivatization at the sulfur atom and the benzene ring. The resulting derivatives exhibit a broad spectrum of biological activities, making the 2-MBT scaffold a cornerstone in the development of new pharmaceuticals.[1][2]
The diverse pharmacological profile of 2-MBT derivatives encompasses a wide range of therapeutic areas. These compounds have been reported to possess antimicrobial, antifungal, antitubercular, anti-inflammatory, antitumor, and enzyme-inhibitory activities, among others.[1] This guide will focus on the most promising and well-studied of these activities, providing the necessary technical details to empower researchers in their quest for novel 2-MBT-based drugs.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Derivatives of 2-mercaptobenzothiazole have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of cancer cell lines.[3] Their mechanisms of action are often multifaceted, targeting key signaling pathways that are dysregulated in cancer.
Mechanistic Insights: Modulation of Key Signaling Pathways
The anticancer activity of 2-MBT derivatives is often attributed to their ability to interfere with critical cellular signaling pathways that control cell proliferation, survival, and apoptosis. Three of the most pertinent pathways are the JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.
2.1.1. The JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in immunity, proliferation, and apoptosis.[4] Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers, making it an attractive target for therapeutic intervention. While direct evidence for 2-MBT derivatives is still emerging, the broader class of benzothiazole compounds has been shown to modulate this pathway.
Potential Mechanism of Action: 2-MBT derivatives may act as inhibitors of JAK kinases, preventing the phosphorylation and subsequent activation of STAT proteins. This would block the translocation of STAT dimers to the nucleus and inhibit the transcription of target genes that promote cancer cell proliferation and survival.
2.1.2. The ERK/MAPK Pathway
The extracellular signal-regulated kinase (ERK)/mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Dysregulation of this pathway is also a common feature of many cancers. Certain benzothiazole derivatives have been shown to inhibit components of the ERK/MAPK pathway.[5]
Potential Mechanism of Action: 2-MBT derivatives may inhibit the activity of key kinases in this pathway, such as MEK or ERK, thereby preventing the downstream signaling that leads to uncontrolled cell proliferation.
2.1.3. The PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival.[6] Its constitutive activation is a frequent event in cancer, making it a prime target for drug development. Inhibition of this pathway by various small molecules, including some benzothiazole derivatives, has shown significant therapeutic promise.
Potential Mechanism of Action: 2-MBT derivatives may act as inhibitors of PI3K, Akt, or mTOR, leading to a blockade of the downstream signaling that promotes cancer cell growth and survival.
Quantitative Assessment of Anticancer Activity
The cytotoxic effects of 2-MBT derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-aminophenyl)benzothiazole | MCF-7 (Breast) | 0.057 | [7] |
| 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole | MDA-MB-468 (Breast) | Nanomolar range | [8] |
| 2-benzylthio-6-nitro-1,3-benzothiazole | HeLa (Cervical) | ~80% inhibition at 100 µM | [1] |
| Thiazolidinone derivative of 2-MBT | MDA-MB-231 (Breast) | 1.9 ± 1.15 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
2-MBT derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-MBT derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents. 2-MBT derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[5][6][10]
Spectrum of Activity
2-MBT derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1] The specific spectrum of activity is highly dependent on the nature of the substituents on the 2-MBT core.
Quantitative Assessment of Antimicrobial Activity
The antimicrobial activity of 2-MBT derivatives is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-benzylthio-6-(trifluoromethyl)-1,3-benzothiazole | Staphylococcus aureus | 3.12 | [1] |
| 2-benzylthio-6-nitro-1,3-benzothiazole | Escherichia coli | 25 | [1] |
| 2-(alkenylthio)-5-aminobenzothiazole derivative | Candida albicans | 15.6 | [1] |
| Acetamide derivative of 2-MBT (2b) | Bacillus subtilis | Lower than levofloxacin | [6] |
| Acetamide derivative of 2-MBT (2i) | Escherichia coli | Close to levofloxacin | [6] |
Experimental Protocol: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity. It is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a test microorganism.
Materials:
-
Petri dishes
-
Nutrient agar or other suitable agar medium
-
Bacterial or fungal strains of interest
-
Sterile swabs
-
Sterile cork borer
-
2-MBT derivative stock solution (in a suitable solvent)
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in sterile saline or broth.
-
Inoculate Agar Plates: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile swab.
-
Create Wells: Aseptically punch wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Add Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the 2-MBT derivative solution, positive control, and negative control to the respective wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Enzyme Inhibition: A Targeted Approach to Disease
The ability of 2-MBT derivatives to act as potent and specific enzyme inhibitors is another key aspect of their therapeutic potential.[1] By targeting enzymes that are critical for disease progression, these compounds can offer a more targeted and potentially less toxic therapeutic approach.
Notable Enzyme Targets
2-MBT derivatives have been shown to inhibit a variety of enzymes, including:
-
Acyl-coenzyme A:cholesterol acyltransferase (ACAT): Inhibition of this enzyme has implications for the treatment of hyperlipidemia and atherosclerosis.[1]
-
Monoamine oxidase (MAO): MAO inhibitors are used in the treatment of depression and Parkinson's disease.[1]
-
Heat shock protein 90 (Hsp90): Hsp90 is a molecular chaperone that is often overexpressed in cancer cells, making it an attractive target for anticancer drug development.[1]
-
α-Glucosidase: Inhibition of this enzyme can be beneficial in the management of type 2 diabetes.
Quantitative Assessment of Enzyme Inhibition
The inhibitory activity of 2-MBT derivatives against a specific enzyme is typically quantified by determining their IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Derivative | Enzyme | IC50 | Reference |
| Various 2-MBT derivatives | α-Glucosidase | 31.21-208.63 µM |
Synthesis of 2-Mercaptobenzothiazole Derivatives
The synthesis of 2-MBT derivatives is typically achieved through nucleophilic substitution reactions at the sulfur atom of the 2-mercaptobenzothiazole core.[1] A common method involves the reaction of the sodium salt of 2-MBT with a suitable alkyl or aryl halide.
General Synthetic Scheme:
Where R is an alkyl or aryl group and X is a halogen.
For example, 2-benzylsulfanyl derivatives can be synthesized by reacting the sodium salt of 2-MBT with benzyl halide in a suitable solvent like N,N-dimethylformamide (DMF) at room temperature.[1]
Conclusion and Future Directions
The 2-mercaptobenzothiazole scaffold continues to be a rich source of inspiration for the discovery of new therapeutic agents. Its chemical tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for drug discovery programs. Future research in this area should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of how 2-MBT derivatives interact with their biological targets at the molecular level will be crucial for the design of more potent and selective compounds.
-
Optimizing pharmacokinetic and pharmacodynamic properties: Further medicinal chemistry efforts are needed to improve the drug-like properties of 2-MBT derivatives, including their solubility, metabolic stability, and oral bioavailability.
-
Exploring novel therapeutic applications: The broad spectrum of biological activities exhibited by 2-MBT derivatives suggests that they may have therapeutic potential in a wide range of diseases beyond those discussed in this guide.
By leveraging the insights and methodologies presented in this technical guide, researchers can accelerate the discovery and development of the next generation of 2-MBT-based therapeutics.
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ([Link])
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Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity - PubMed. ([Link])
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Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. ([Link])
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Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - MDPI. ([Link])
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Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical) - MDPI. ([Link])
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Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. ([Link])
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Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed. ([Link])
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Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. ([Link])
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Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed. ([Link])
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A Senior Application Scientist's Guide to 2-Mercaptobenzothiazole: From Core Chemistry to Advanced Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of a Versatile Scaffold
2-Mercaptobenzothiazole (2-MBT), an organosulfur compound first reported in the context of rubber chemistry, represents a remarkable example of a molecule whose utility has expanded far beyond its initial application.[1] Its unique heterocyclic structure, featuring a fused benzene and thiazole ring with a reactive thiol group, imparts a portfolio of chemical properties that have been exploited in fields as diverse as polymer science, materials protection, and medicinal chemistry. This guide moves beyond a simple recitation of facts to provide a deeper, mechanistic understanding of 2-MBT's chemistry and applications. As scientists and developers, understanding the why behind a molecule's function is paramount to innovation. This document is structured to provide that causal link, grounding established protocols in fundamental chemical principles and offering insights into its burgeoning potential.
Fundamental Chemistry: Structure, Properties, and Synthesis
The Duality of Structure: Thiol-Thione Tautomerism
A core concept in understanding 2-MBT's reactivity is its existence as a pair of rapidly interconverting tautomers: the thiol form (2-mercaptobenzothiazole) and the thione form (3H-1,3-benzothiazole-2-thione).[2] While both forms are present, the thione tautomer is the predominant species in both crystalline and solution states.[2] This equilibrium is critical as it dictates the molecule's nucleophilic and acidic character, influencing its interactions in various chemical environments.
Caption: Thiol-Thione tautomeric equilibrium of 2-MBT.
Physicochemical Properties
The physical and chemical characteristics of 2-MBT are summarized below. Its limited solubility in water but good solubility in alkaline solutions and some organic solvents are key considerations for its practical application.[3][4][5]
| Property | Value | Reference |
| Molecular Formula | C₇H₅NS₂ | [3] |
| Molecular Weight | 167.25 g/mol | [3][6] |
| Appearance | Grayish-white or light-yellow powder | [3] |
| Odor | Slightly foul, sulfurous | [3][6] |
| Melting Point | 171.0 °C Min / 180-182 °C | [3][6] |
| Density | ~1.42 g/cm³ (at 20 °C) | [2][6] |
| Water Solubility | Low (~117 mg/L at 20°C) | [2] |
| Solubility | Soluble in acetone, ethyl acetone, dilute NaOH and Na₂CO₃ solutions.[3][4][5] | [3][4][5] |
| pKa | ~7.03 (weakly acidic) | [2] |
Industrial Synthesis: The High-Pressure Approach
The primary commercial route to 2-MBT involves the reaction of aniline, carbon disulfide, and sulfur at elevated temperatures and pressures.[1][6][7] This method, while efficient, requires specialized equipment (autoclaves) to manage the reaction conditions safely.
Reaction: C₆H₅NH₂ + CS₂ + S → C₇H₅NS₂ + H₂S
The causality behind this process involves the initial formation of thiocarbanilide intermediates from aniline and carbon disulfide, which are then cyclized and dehydrogenated by sulfur at high temperatures to form the stable benzothiazole ring.
This protocol is a representative summary of the industrial process. Caution: This reaction generates high pressure and toxic hydrogen sulfide gas. It must only be performed by trained professionals in an appropriate pressure reactor with proper engineering controls and safety measures.
-
Reactor Charging: An industrial-grade high-pressure autoclave is charged with aniline, carbon disulfide, and elemental sulfur.[1] The molar ratios are optimized to maximize yield and minimize by-products.
-
Inert Atmosphere: The reactor is sealed and purged with an inert gas (e.g., nitrogen) to remove oxygen.
-
Controlled Heating Ramp: The reaction mixture is heated gradually. A multi-stage temperature profile is often employed for optimal results.[7]
-
Phase 1 (Intermediate Formation): Heat to ~150 °C and hold. This allows for the controlled formation of key intermediates.[7]
-
Phase 2 (Cyclization): Increase temperature to 220-250 °C.[1][7] This is the critical phase where the benzothiazole ring is formed. The pressure will rise significantly due to the formation of H₂S gas.
-
-
Reaction Hold: The temperature is maintained for several hours (e.g., 3-6 hours) to ensure the reaction goes to completion.[1][7]
-
Cooling and Venting: The reactor is cooled to ambient temperature. The H₂S gas is carefully vented and scrubbed through a caustic solution (e.g., NaOH) to neutralize it.
-
Purification: The crude 2-MBT product is purified. A common method is dissolution in a dilute sodium hydroxide solution to form the sodium salt, filtering to remove insoluble organic impurities, and then re-precipitating the purified 2-MBT by adding a strong acid.[6]
-
Drying: The purified product is washed with water and dried to yield the final powder.
Core Applications: Mechanisms and Field Insights
Rubber Vulcanization: The Cornerstone Application
2-MBT is a cornerstone vulcanization accelerator for both natural and synthetic rubbers.[4][8] Its primary function is to enable the cross-linking of polymer chains with sulfur to occur at lower temperatures and with greater efficiency, resulting in a stronger, more durable rubber product.[4][9]
Causality of Acceleration: In a typical rubber formulation, 2-MBT works in synergy with activators like zinc oxide (ZnO) and a fatty acid (e.g., stearic acid). This system forms a zinc-MBT complex that is the true catalytic species. This complex reacts with elemental sulfur (S₈) to create active sulfurating agents (polysulfidic derivatives of the accelerator). These agents are far more reactive than S₈ alone and efficiently donate sulfur atoms to the polymer backbone, forming the crucial sulfide cross-links. This avoids the high temperatures and long cure times required for sulfur-only vulcanization, which can degrade the polymer chains.
Caption: Simplified workflow of 2-MBT accelerated sulfur vulcanization.
Corrosion Inhibition: Protecting Metallic Surfaces
2-MBT is a highly effective corrosion inhibitor, particularly for copper, copper alloys, and steel.[8][9][10] It functions by spontaneously adsorbing onto the metal surface to form a durable, passive protective film.
Mechanism of Protection: The efficacy of 2-MBT as a corrosion inhibitor stems from the presence of multiple heteroatoms (two sulfur, one nitrogen) and an aromatic ring system. The lone pair electrons on the nitrogen and sulfur atoms act as coordination sites, allowing the molecule to chelate with metal ions on the surface. This process is often described by the Langmuir adsorption isotherm, indicating the formation of a monolayer.[10] This thin, organized molecular layer acts as a physical barrier, isolating the metal from corrosive agents like oxygen, chlorides, and sulfides in the environment. The mechanism is believed to involve the formation of a complex layer, effectively passivating the surface against anodic dissolution and cathodic reactions.[11][12]
Caption: Mechanism of corrosion inhibition by 2-MBT on a metal surface.
A Scaffold for Drug Discovery and Biomedicine
Beyond its industrial uses, the 2-MBT core is recognized as a "privileged scaffold" in medicinal chemistry. Its derivatives have been reported to possess a wide spectrum of biological activities, making it a valuable starting point for drug design.[13][14]
Reported Biological Activities of 2-MBT Derivatives: [13]
-
Antimicrobial & Antifungal
-
Antitubercular
-
Anti-inflammatory
-
Antitumor
-
Anthelmintic
-
Enzyme Inhibition (e.g., monoamine oxidase, heat shock protein 90)
The chemical logic for this versatility lies in the synthetic accessibility of the thiol group. The sulfur atom can be readily functionalized via nucleophilic substitution reactions, allowing for the systematic introduction of diverse pharmacophores to explore structure-activity relationships (SAR).[13]
This protocol describes a general method for S-alkylation, a common first step in derivatizing 2-MBT for biological screening.
-
Deprotonation: In a round-bottom flask, dissolve 2-mercaptobenzothiazole (1.0 eq) in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Salt Formation: Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 eq), portion-wise at 0 °C. The rationale is to deprotonate the thiol group to form the more nucleophilic thiolate anion. Allow the mixture to stir for 30-60 minutes at room temperature.
-
Nucleophilic Substitution: Cool the mixture back to 0 °C. Add the desired benzyl halide (e.g., benzyl bromide) (1.05 eq) dropwise. The thiolate anion will displace the halide in an Sₙ2 reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Extraction: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure derivative.[13]
Toxicological and Environmental Profile
A comprehensive understanding of 2-MBT requires an assessment of its health and environmental impact. While highly useful, it is not without concerns.
-
Human Health: The most well-documented adverse effect in humans is allergic contact dermatitis; 2-MBT is a known skin sensitizer.[6][15] This is a significant concern in occupational settings and for consumers using rubber products.[2] Furthermore, the International Agency for Research on Cancer (IARC) has classified 2-mercaptobenzothiazole as "probably carcinogenic to humans (Group 2A)," though evidence is still being evaluated.[6][15]
-
Environmental Fate: 2-MBT enters the environment through industrial wastewater discharge and, significantly, from the leaching and abrasion of rubber products, particularly vehicle tires.[6][16] It is considered toxic to some aquatic organisms and is relatively resistant to biodegradation, leading to its persistence in some environments.[16] Its presence has been detected in urban runoff and particulate matter.[6][16]
Analytical methods, often employing liquid chromatography-mass spectrometry (LC-MS), have been developed for the sensitive detection of 2-MBT in environmental and biological samples.[6]
Conclusion and Future Outlook
2-Mercaptobenzothiazole is a molecule of profound industrial importance and growing scientific interest. Its roles as a vulcanization accelerator and corrosion inhibitor are well-established and mechanistically understood. The future of 2-MBT chemistry, however, likely lies in the exploration of its derivatives for high-value applications. The design of novel, potent, and selective drug candidates based on the 2-MBT scaffold is a particularly promising frontier.[13] Concurrently, the development of greener synthesis routes and a deeper understanding of its environmental lifecycle are critical research areas that will ensure its continued, responsible use in science and industry.
References
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IRO Water Treatment. (n.d.). Mercaptobenzothiazole, MBT Chemical. Retrieved from [Link]
-
IRO Water Treatment. (n.d.). 2 Mercaptobenzothiazole (MBT) Uses. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-Mercaptobenzothiazole (MBT). Retrieved from [Link]
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Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. Retrieved from [Link]
-
Nozaki, A., et al. (2020). Moiré Structure of the 2-Mercaptobenzothiazole Corrosion Inhibitor Adsorbed on a (111)-Oriented Copper Surface. The Journal of Physical Chemistry C, 124(28), 15234–15240. Retrieved from [Link]
-
Chen, Z., et al. (2022). Effect of 2-mercaptobenzothiazole concentration on sour-corrosion behavior of API X60 pipeline steel: Electrochemical parameters and adsorption mechanism. Particuology, 60, 151-163. Retrieved from [Link]
-
Classic Chemicals. (n.d.). 2-Mercaptobenzothiazole [MBT]. Retrieved from [Link]
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Hartwig, A. (2025). 2-Mercaptobenzothiazole. The MAK Collection for Occupational Health and Safety, 10(1). Retrieved from [Link]
-
Kovačević, N., et al. (2017). Corrosion protection mechanism of 2-mercaptibenzothiazole and its potential synergistic effect with cerium ions for treatment of AA 2024-T3. ResearchGate. Retrieved from [Link]
-
Danish Environmental Protection Agency. (2014). 2- Mercapto- benzothiazole (MBT). Retrieved from [Link]
-
IARC Working Group. (2018). 2-MERCAPTOBENZOTHIAZOLE. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 115. Retrieved from [Link]
- Pohl, R. J. (2001). Method for the production of 2-mercaptobenzothiazole. U.S. Patent No. 6,222,041 B1.
-
Wolfig, E., et al. (2024). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials, 17(1), 246. Retrieved from [Link]
-
Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]
-
Wang, Y., et al. (2023). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 11(3), 856. Retrieved from [Link]
-
De Wever, H., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 70(11), 6589–6595. Retrieved from [Link]
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4-Bromo-6-T-butyl-2-mercaptobenzothiazole material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) and Safe Handling of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
Executive Summary & Strategic Overview
This document provides a comprehensive technical guide to the chemical properties, hazard profile, and safe handling of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole (CAS No. 1199773-20-0). As a substituted benzothiazole, this compound belongs to a class of heterocyclic molecules renowned for their diverse biological activities and industrial applications, ranging from rubber vulcanization to potent scaffolds in medicinal chemistry.[1][2] This guide is intended for researchers, scientists, and drug development professionals who may synthesize or utilize this specific derivative.
A critical finding is the general lack of specific, publicly available GHS classification and detailed toxicological data for this particular substituted compound.[3] Therefore, this guide adopts a precautionary principle, extrapolating potential hazards from the well-documented profile of its parent compound, 2-Mercaptobenzothiazole (MBT), and considering the influence of its bromo and tert-butyl substituents. The narrative emphasizes not just procedural steps but the underlying scientific rationale, empowering users to make informed safety decisions in the context of limited direct data.
Molecular Identity and Physicochemical Properties
Understanding the fundamental physicochemical nature of a compound is the first step in a robust safety assessment. The identity and known properties of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole are summarized below.
| Property | Value | Source |
| Chemical Name | 4-Bromo-6-(tert-butyl)benzo[d]thiazole-2-thiol | [3] |
| Synonyms | 4-Bromo-6-t-butyl-2-mercaptobenzothiazole | [3] |
| CAS Number | 1199773-20-0 | [3] |
| Molecular Formula | C₁₁H₁₂BrNS₂ | [3] |
| Molecular Weight | 302.25 g/mol | [3] |
| Exact Mass | 300.95900 | [3] |
| Predicted XLogP3 | 4.6 | [3] |
| Predicted PSA | 79.93 Ų | [3] |
| Structure | (See Diagram 1) |
Structural Analysis and Its Implications
The molecule's structure features a core benzothiazole ring, which is known to be a versatile scaffold in drug discovery, exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and antitumor properties.[2] The key functional groups influencing its reactivity and potential biological interactions are:
-
The 2-Mercapto Group (-SH): This thiol group can exist in tautomeric equilibrium with the thione form (C=S).[4] It is a key site for nucleophilic reactions and can be readily alkylated or oxidized. Its presence is essential for many of the biological activities and toxicities associated with this class of compounds.[2]
-
The Benzene Ring Substituents:
-
4-Bromo Group: The bromine atom is an electron-withdrawing group that can influence the acidity of the N-H proton and the overall electronic properties of the aromatic system.
-
6-tert-Butyl Group: This bulky, lipophilic group significantly increases the molecule's non-polarity, which is reflected in the high predicted XLogP3 value. This suggests lower aqueous solubility and potentially higher membrane permeability and bioaccumulation potential compared to the parent MBT.
-
Diagram 1: Chemical Structure.
Hazard Identification and Toxicological Profile: A Surrogate-Based Approach
| Hazard Classification (for 2-Mercaptobenzothiazole) | Category | Hazard Statement |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[5][6][7] |
| Acute Aquatic Hazard | Category 1 | H400: Very toxic to aquatic life.[5][7] |
| Chronic Aquatic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[5][6][7] |
| Carcinogenicity | Category 2 (Suspected) | H351: Suspected of causing cancer.[7] |
Analysis of Potential Hazards:
-
Skin Sensitization: MBT is a well-known dermal sensitizer.[4][8] It is reasonable to assume that 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole will exhibit similar, if not enhanced, sensitizing properties due to its increased lipophilicity, which may facilitate skin penetration.
-
Carcinogenicity: MBT is classified by the IARC as "Probably carcinogenic to humans (Group 2A)" and is listed as suspected of causing cancer (H351).[6][7] This is a significant concern, and the derivative should be handled as a potential carcinogen until proven otherwise.
-
Acute Toxicity: For MBT, the acute dermal LD50 in rabbits is >7,940 mg/kg, suggesting low acute dermal toxicity.[6][7] However, data for inhalation and ingestion should be treated with caution. Harmful effects if inhaled or swallowed cannot be ruled out.[9][10]
-
Environmental Hazard: The high aquatic toxicity of MBT is a major concern.[5][7] The derivative, with its bromo and tert-butyl groups, may be more persistent and bioaccumulative. Therefore, release into the environment must be strictly avoided.
Diagram 2: Hazard Assessment Workflow for a Data-Limited Compound.
Risk Mitigation and Safe Handling Protocols
Given the presumed hazards, a stringent and multi-layered safety protocol is mandatory. The following steps are based on best practices for handling potent, powdered chemical agents with sensitization and potential carcinogenic risks.
Engineering Controls
-
Primary Containment: All handling of the solid material (weighing, transferring) must be conducted within a certified chemical fume hood or a glove box to prevent inhalation of dust.
-
Ventilation: Ensure the laboratory has adequate general ventilation. The fume hood sash should be kept as low as possible.
Personal Protective Equipment (PPE)
A complete barrier is necessary to prevent skin and respiratory exposure.
-
Hand Protection: Wear double-layered chemical-resistant gloves (e.g., a nitrile base glove with a neoprene or other robust glove over top). MBT derivatives are reported allergens in some gloves, so vigilance is key.[4]
-
Eye Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashes or dust generation, a full-face shield should be worn in addition to goggles.
-
Body Protection: A fully buttoned lab coat is the minimum requirement. For larger quantities, a disposable chemical-resistant gown or suit is recommended.
-
Respiratory Protection: If there is any risk of dust generation outside of a fume hood (e.g., during a spill cleanup), a respirator with a particulate filter (e.g., N95, P100) is required.
Step-by-Step Handling Protocol
-
Preparation: Cordon off the work area. Ensure all necessary equipment (spatulas, weigh boats, solvent wash bottles, waste containers) is inside the fume hood before starting.
-
Aliquotting: Use spark-resistant tools.[3] Handle the container carefully to minimize dust puffing upon opening. Use a micro-spatula to transfer small amounts. Do not "tap" the container.
-
Solution Preparation: If making a solution, add the solid to the solvent slowly to avoid splashing. Keep the container capped when not in use.
-
Decontamination: After handling, wipe down the work surface in the fume hood with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Decontaminate all equipment before removing it from the hood.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, gown, face shield, goggles, inner gloves) to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water immediately after work is complete.[5]
Diagram 3: Safe Handling Workflow for Potent Chemical Powders.
Emergency and First Aid Procedures
Rapid and correct response in an emergency is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[6][9] If irritation or a rash develops, seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Accidental Release: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material. Carefully sweep or scoop up the material into a sealed, labeled container for disposal.[9] Avoid creating dust.[6][9]
-
Fire Fighting: Use water spray, foam, dry chemical, or carbon dioxide as extinguishing media.[5] Firefighters should wear self-contained breathing apparatus. Hazardous combustion products may include nitrogen oxides, sulfur oxides, carbon monoxide, and hydrogen bromide.[5]
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3][11] Keep away from oxidizing agents and foodstuffs.[7][11]
-
Disposal: All waste material must be treated as hazardous waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations.[6] Do not allow the material to enter drains or waterways.
Applications and Relevance in Drug Development
The benzothiazole scaffold is a privileged structure in medicinal chemistry. Derivatives are investigated for a multitude of therapeutic applications.[12]
-
Anticancer Activity: Many benzothiazole derivatives show potent antitumor activity.
-
Antimicrobial/Antifungal Activity: The mercapto group is often associated with antimicrobial effects.[2]
-
Neuroprotective Agents: Some benzothiazoles, like Riluzole, are used in treating neurodegenerative diseases. Thioflavin-T, another benzothiazole derivative, is a widely used fluorescent dye for studying amyloid fibrils associated with Alzheimer's disease.[12]
Researchers using 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole are likely exploring its potential as a novel therapeutic agent. The bromo and tert-butyl substitutions are classic medicinal chemistry strategies to modulate potency, selectivity, and pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion). Understanding the safety profile is therefore not just a regulatory hurdle but a fundamental component of the research and development process itself.
References
- 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applic
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH).[Link]
-
Mercaptobenzothiazole. (n.d.). Wikipedia.[Link]
-
Safety Data Sheet: 2-Mercaptobenzothiazole. (n.d.). Chemos GmbH & Co. KG.[Link]
-
Safety Data Sheet: 2-Mercaptobenzothiazole. (2022). Redox.[Link]
-
Hyma Synthesis Pvt. Ltd. Product Catalog. (n.d.). Hyma Synthesis.[Link]
-
Safety Data Sheet: 2-Mercaptobenzothiazole (MBT) 2.0% in petrolatum. (n.d.). Chemotechnique Diagnostics.[Link]
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.[Link]
-
Benzothiazole toxicity assessment in support of synthetic turf field human health risk assessment. (n.d.). National Institutes of Health (NIH).[Link]
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- 12. mdpi.com [mdpi.com]
Methodological & Application
Analytical Strategies for the Characterization and Quantification of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
An Application Note and Protocol Guide
Abstract: This document provides a comprehensive guide to the analytical methodologies for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. Targeting researchers and professionals in drug development and quality control, this guide details robust protocols for chromatographic separation and spectroscopic characterization. The methodologies are designed to ensure high levels of accuracy, precision, and reliability, addressing the specific chemical properties of the analyte.
Introduction: The Analytical Imperative for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is a substituted heterocyclic compound belonging to the mercaptobenzothiazole family. Members of this chemical class are widely utilized as vulcanization accelerators in the rubber industry and as intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The introduction of bromo and tert-butyl functional groups modifies the molecule's lipophilicity, reactivity, and metabolic profile, making it a compound of interest for various industrial and research applications.
The rigorous analytical characterization of this molecule is paramount for ensuring its purity, stability, and performance in its intended application. Whether for quality assurance in a manufacturing setting, for pharmacokinetic studies in drug development, or for environmental monitoring, reliable and validated analytical methods are essential.
This guide provides detailed protocols for the primary analytical techniques suited for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, focusing on High-Performance Liquid Chromatography (HPLC) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and sensitive detection. Additionally, spectroscopic techniques for structural elucidation are discussed.
Analyte Profile: Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is the foundation for developing effective analytical methods.
| Property | Value |
| Chemical Formula | C₁₁H₁₂BrNS₂ |
| Molecular Weight | 302.26 g/mol |
| Structure | |
| General Class | Substituted Mercaptobenzothiazole |
| Predicted Solubility | Low in water, soluble in organic solvents like Acetonitrile, Tetrahydrofuran (THF), and Methanol. |
| Key Features | Contains a UV-active benzothiazole core, a thermally labile mercapto group, and a non-polar tert-butyl group. |
High-Performance Liquid Chromatography (HPLC) for Quantification
Reversed-phase HPLC with UV detection is the workhorse method for the routine quantification and purity assessment of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. The method's robustness, precision, and accessibility make it ideal for quality control environments. The following protocol is adapted from established methods for related mercaptobenzothiazole compounds.[1]
Principle of Separation
The non-polar nature of the C18 stationary phase interacts with the hydrophobic tert-butyl group and the benzothiazole ring system of the analyte. Elution is achieved using a polar mobile phase, typically a mixture of an organic solvent (acetonitrile and/or THF) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. UV detection is highly effective due to the strong chromophore of the benzothiazole ring.
Detailed HPLC-UV Protocol
Objective: To determine the purity and concentration of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole in a sample.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade Acetonitrile (ACN), Tetrahydrofuran (THF), and water.
-
Buffer salt: Sodium phosphate monobasic.
-
Acid: Orthophosphoric acid.
-
Volumetric flasks, pipettes, and autosampler vials.
Procedure:
-
Mobile Phase Preparation:
-
Prepare a buffer solution by dissolving 1.42 g of sodium phosphate monobasic in 1 liter of HPLC grade water.
-
The mobile phase consists of a mixture of THF, ACN, and the prepared buffer in a ratio of 40:40:20 (v/v/v).
-
Adjust the pH of the final mixture to 4.0 using dilute orthophosphoric acid.
-
Degas the mobile phase by sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole reference standard and dissolve it in a 100 mL volumetric flask with THF to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Sample Preparation:
-
Dissolve the sample containing 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole in THF to achieve an expected concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
Chromatographic Conditions:
| Parameter | Setting |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | THF:ACN:Buffer (40:40:20, v/v), pH 4.0 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | Approximately 15 minutes |
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole in the sample by interpolating its peak area from the calibration curve.
-
Calculate the purity of the substance by the area percentage method.
-
Workflow Diagram for HPLC-UV Analysis
Sources
HPLC analysis of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole
An Application Note for the Quantitative Analysis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction and Scientific Context
4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is an organosulfur compound belonging to the benzothiazole class. Benzothiazole derivatives are significant structural motifs in medicinal chemistry and material science, exhibiting a wide range of pharmacological activities and industrial applications.[1][2][3] Given its specific substitutions—a bromine atom and a bulky tert-butyl group—this molecule possesses distinct physicochemical properties that are critical for its function but also present unique challenges for analytical characterization.
Accurate and precise quantification of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is paramount for quality control in manufacturing, stability testing in drug development, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the analytical method of choice for such non-volatile, moderately polar organic molecules due to its high resolution, sensitivity, and reproducibility.[4]
This application note provides a comprehensive, field-proven protocol for the analysis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. The methodology is grounded in established chromatographic principles and adheres to the validation standards set forth by the International Council for Harmonisation (ICH).[5][6]
Analyte Properties
| Property | Value | Source |
| Chemical Name | 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole | [7] |
| Synonyms | 4-Bromo-6-(tert-butyl)benzo[d]thiazole-2-thiol | [7] |
| CAS Number | 1199773-20-0 | [7] |
| Molecular Formula | C₁₁H₁₂BrNS₂ | [7] |
| Molecular Weight | 302.25 g/mol | [7] |
Principle of Separation: Reverse-Phase Chromatography
The core of this method lies in reverse-phase chromatography, a technique where the stationary phase is nonpolar and the mobile phase is polar. The analyte, 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, is a moderately nonpolar molecule.
-
Injection : The sample, dissolved in a suitable solvent, is injected into the mobile phase stream.
-
Partitioning : As the sample travels through the column (packed with a nonpolar C18 stationary phase), the analyte molecules partition between the mobile phase and the stationary phase. Due to its nonpolar character, the analyte has a higher affinity for the C18 stationary phase compared to the polar mobile phase, causing it to be retained.
-
Elution : By using a mobile phase with a sufficient proportion of an organic solvent (like acetonitrile or methanol), the analyte's affinity for the mobile phase is increased, allowing it to be eluted from the column.
-
Detection : As the analyte exits the column, it passes through a UV detector. The benzothiazole ring system contains a chromophore that absorbs UV light, generating a signal proportional to its concentration.
This differential partitioning based on polarity allows for the effective separation of the analyte from impurities and other matrix components.
Experimental Protocol
Instrumentation and Materials
-
HPLC System : An isocratic or gradient HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography Column : A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. C18 columns are widely used and provide excellent retention and separation for a broad range of nonpolar to moderately polar compounds.[8]
-
Solvents and Reagents :
-
Acetonitrile (ACN), HPLC grade or higher
-
Methanol (MeOH), HPLC grade or higher
-
Water, HPLC grade or Type I ultrapure
-
Phosphoric Acid (H₃PO₄) or Formic Acid, analytical grade
-
4-Bromo-6-tert-butyl-2-mercaptobenzothiazole reference standard (purity ≥98%)
-
Preparation of Solutions
Mobile Phase Preparation (Example: Acetonitrile/Water)
-
Prepare a mixture of Acetonitrile and Water in a ratio of 80:20 (v/v).
-
Adjust the pH to approximately 3.0 by adding a small amount of dilute phosphoric acid. Acidifying the mobile phase ensures that the thiol group on the analyte is protonated, leading to a single, sharp chromatographic peak.
-
Degas the mobile phase using vacuum filtration or sonication before use to prevent bubble formation in the pump and detector.
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent like Methanol or Acetonitrile.[9] Ensure complete dissolution, using sonication if necessary. This stock solution should be stored under refrigeration and protected from light.[10]
Working Standard Solutions (for Calibration Curve)
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.
Sample Preparation
The goal of sample preparation is to extract the analyte into a clean solution that is compatible with the HPLC system.
-
Collection & Weighing : Accurately weigh a representative amount of the sample matrix expected to contain the analyte.
-
Dissolution/Extraction : Dissolve or extract the sample in a known volume of a suitable solvent (e.g., Methanol, Acetonitrile). Techniques like liquid-liquid extraction or solid-phase extraction (SPE) may be necessary for complex matrices to remove interferences.[10][11]
-
Filtration : Filter the final sample extract through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents) to remove particulates. This is a critical step to prevent clogging of the HPLC column and tubing.[11][12]
-
Dilution : If necessary, dilute the filtered sample with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.
Chromatographic Conditions
The following table summarizes the recommended starting conditions. These may require optimization depending on the specific HPLC system and column used.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for this type of analyte. |
| Mobile Phase | Acetonitrile:Water (80:20 v/v) with 0.1% Phosphoric Acid | A common reverse-phase eluent. The acid suppresses ionization for better peak shape. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.[13] |
| Injection Volume | 10 µL | A typical volume that balances sensitivity with potential peak broadening. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | ~240 nm (or λmax) | Benzothiazoles are known to absorb in this region.[13] A DAD should be used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. |
| Run Time | 10 minutes (or until the analyte has eluted) | Should be sufficient to elute the analyte and any late-eluting impurities. |
Analytical Method Validation
To ensure the method is reliable, accurate, and precise, it must be validated according to ICH guidelines.[4][5][6]
| Validation Parameter | Purpose & Procedure | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To demonstrate that the analytical signal is solely from the analyte. Analyze a blank, a placebo (if applicable), and the analyte standard. | The analyte peak should be well-resolved from any other peaks at the expected retention time. Peak purity analysis (using a DAD) can support this.[5] |
| Linearity | To verify a proportional relationship between concentration and detector response. Analyze at least 5 concentrations across the desired range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear.[5] | Established by confirming linearity, accuracy, and precision within the specified limits. |
| Accuracy | To measure the closeness of the test results to the true value. Perform recovery studies by spiking a blank matrix with known amounts of the analyte at 3 levels (e.g., 80%, 100%, 120% of the target concentration). | Mean recovery should be within 98.0% to 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. - Repeatability : Multiple injections of the same sample on the same day. - Intermediate Precision : Analysis on different days, by different analysts, or with different equipment. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantified. | Typically calculated as 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. | Typically calculated as 10 x (Standard Deviation of the Response / Slope of the Calibration Curve). |
Workflow and Data Analysis
The overall analytical process is summarized in the workflow diagram below.
Caption: HPLC analysis workflow from preparation to reporting.
Data Analysis Steps:
-
System Suitability : Before analysis, inject a standard solution (e.g., 5-6 times) and verify that system suitability parameters like retention time RSD, peak area RSD, and theoretical plates meet predefined criteria.
-
Calibration Curve : Plot the peak area of the working standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantification : For each sample injection, the HPLC software will integrate the peak corresponding to the analyte to determine its area. Using the calibration curve equation, the concentration of the analyte in the sample solution can be calculated.
-
Final Calculation : Adjust the calculated concentration for any dilutions made during the sample preparation step to determine the final concentration of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole in the original sample.
References
-
Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences. [Link]
-
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
-
HPLC Sample Preparation. Organomation. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Avra Laboratories. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Sample Pretreatment for HPLC. Nacalai Tesque. [Link]
-
Method Development and Validation of HPLC as per ICH Guidelines - A Review. Zenodo. [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. PubMed Central. [Link]
-
Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. MDPI. [Link]
-
Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
-
How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography. [Link]
-
Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water. ResearchGate. [Link]
-
Recent Developments in HPLC Analysis of b-Blockers in Biological Samples. SciSpace. [Link]
-
Mercaptobenzothiazole. Ataman Kimya. [Link]
-
Synthesis of Benzothiazole Derivatives Using Ultrasonic Probe Irradiation. Malaysian Journal of Analytical Sciences. [Link]
-
and 4- Bromobenzoic Acids both In Vitro and In Vivo. Chromatography Today. [Link]
-
Mercaptobenzothiazole. Wikipedia. [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists. [Link]
-
Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles - Final Report. EPA NEPIS. [Link]
-
2-MERCAPTOBENZOTHIAZOLE (MBT). Ataman Kimya. [Link]
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- 1. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. echemi.com [echemi.com]
- 8. scispace.com [scispace.com]
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- 13. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for the Gas Chromatography of 2-Mercaptobenzothiazole and Its Derivatives
Introduction: The Analytical Imperative for 2-Mercaptobenzothiazole (2-MBT)
2-Mercaptobenzothiazole (2-MBT) is a high-production-volume chemical cornerstone in the rubber industry, where it functions as a critical vulcanization accelerator.[1] Its prevalence extends to applications as a corrosion inhibitor in cooling systems, a component in metal finishing, and an intermediate in the synthesis of pesticides.[1] This widespread use, however, leads to its dispersal in various environmental matrices, including industrial wastewater, soil, and consumer products like rubber gloves and tires.[1][2] Toxicological concerns, including its classification as a potential carcinogen, necessitate robust and reliable analytical methods for its detection and quantification.[3]
Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), offers a powerful tool for the analysis of 2-MBT and its derivatives due to its high resolution and sensitivity.[4] However, the inherent thermal lability of 2-MBT presents a significant analytical challenge, often leading to decomposition in the hot GC inlet and compromising analytical accuracy.[2][5] This guide provides a comprehensive overview of the methodologies for the successful GC analysis of 2-MBT and its key derivatives, addressing the critical aspects of sample preparation, derivatization, and injection techniques.
The Core Challenge: Thermal Decomposition of 2-MBT in Gas Chromatography
The primary obstacle in the direct GC analysis of 2-MBT is its propensity to degrade at the high temperatures typically employed in conventional split/splitless inlets. This thermal decomposition can lead to the formation of more volatile and thermally stable byproducts, such as benzothiazole (BT), resulting in an underestimation of the parent compound and inaccurate analytical results.[5] The degree of decomposition is influenced by the inlet temperature, the residence time of the analyte in the inlet, and the presence of active sites on the liner and column surfaces.[6]
Two principal strategies have been developed to circumvent this issue:
-
Derivatization: This involves the chemical modification of the thiol group of 2-MBT to form a more thermally stable derivative. Common derivatization approaches include methylation and silylation.
-
Programmable Temperature Vaporization (PTV) Injection: This advanced injection technique introduces the sample into a cool inlet, which is then rapidly heated to transfer the analytes to the column. This minimizes the time the analyte spends at high temperatures, thus preventing decomposition.[5]
The choice between these two approaches depends on the specific analytical requirements, available instrumentation, and the nature of the sample matrix.
Key Derivatives of 2-Mercaptobenzothiazole in GC Analysis
Several derivatives of 2-MBT are of analytical interest. However, not all are amenable to GC analysis due to their own thermal instability.
-
Amenable to GC Analysis (with appropriate techniques):
-
2-(Methylthio)benzothiazole (MTBT): A common transformation product of 2-MBT.[1]
-
2-Hydroxybenzothiazole (OH-BT): A metabolite and degradation product.
-
2-Aminobenzothiazole (NH2-BT): An important industrial chemical and potential impurity.
-
-
Generally Unsuitable for Direct GC Analysis:
For thermally labile derivatives, liquid chromatography (LC) is often the preferred analytical technique.[1][2]
Sample Preparation: Isolating Analytes from Complex Matrices
Effective sample preparation is crucial for accurate and sensitive GC analysis. The choice of extraction technique depends on the sample matrix.
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Wastewater)
This protocol is adapted from methodologies for extracting benzothiazoles from environmental water samples.[1][7][8]
Objective: To isolate and concentrate 2-MBT and its derivatives from water samples.
Materials:
-
SPE cartridges (e.g., polymeric sorbents)
-
Methanol, Dichloromethane, Toluene, Acetonitrile, Acetone (HPLC grade)
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
SPE manifold
-
Evaporation system (e.g., nitrogen evaporator)
-
GC vials
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water (adjusted to pH 8.5). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 2 drops per second.[1]
-
-
Washing:
-
Elution:
-
Elute the retained analytes with a suitable solvent mixture. A sequential elution can be effective: 2 mL of methanol, followed by 2 mL of methanol-dichloromethane (20:80, v/v), 2 mL of dichloromethane, and finally 2 mL of toluene.[1] Alternatively, a mixture of acetonitrile, acetone, and toluene can be used.[1]
-
-
Concentration and Reconstitution:
-
Concentrate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for GC analysis (e.g., hexane or ethyl acetate).
-
Transfer the final extract to a GC vial for analysis.
-
Protocol 2: Ultrasonic-Assisted Extraction (UAE) for Solid Samples (e.g., Rubber, Soil)
This protocol is a generalized procedure adapted from methods for extracting organic compounds from solid matrices.[9][10]
Objective: To extract 2-MBT and its derivatives from solid samples.
Materials:
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Extraction solvent (e.g., Methyl tert-butyl ether (MTBE), hexane:acetone (1:1), or cyclohexane:acetone (1:1))
-
Anhydrous sodium sulfate
-
Filter paper
-
Evaporation system
-
GC vials
Procedure:
-
Sample Preparation:
-
Cut rubber samples into small pieces (e.g., 3x3 mm).[2] For soil samples, air-dry and sieve to remove large debris.
-
-
Extraction:
-
Weigh approximately 1 g of the homogenized sample into a suitable container (e.g., a glass vial or flask).
-
Add 10 mL of the extraction solvent (e.g., MTBE for rubber samples).[2]
-
Place the sample in an ultrasonic bath for 30 minutes.[2] For soil, sonication times of 30 to 60 minutes may be required.[10]
-
-
Separation and Drying:
-
Centrifuge the sample to separate the solid material from the solvent extract.
-
Decant the supernatant and pass it through a filter containing anhydrous sodium sulfate to remove any residual water.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent to the desired volume under a gentle stream of nitrogen.
-
Reconstitute in a suitable solvent for GC analysis if necessary.
-
Transfer the final extract to a GC vial.
-
Analytical Techniques: Overcoming Thermal Decomposition
Method 1: Derivatization for Conventional GC-MS Analysis
Derivatization is a well-established technique to enhance the volatility and thermal stability of analytes.[11] For 2-MBT, the active hydrogen on the thiol group is the primary site for derivatization.
Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, creating a more thermally stable derivative.[11] This is a general protocol that should be optimized for 2-MBT.
Objective: To derivatize 2-MBT with BSTFA for GC-MS analysis.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% trimethylchlorosilane (TMCS) as a catalyst
-
Anhydrous pyridine
-
Aprotic solvent (e.g., dichloromethane, hexane)
-
Heating block
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Transfer the dried sample extract into a GC vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness.
-
-
Derivatization Reaction:
-
Add 25 µL of BSTFA and 25 µL of anhydrous pyridine to the sample (sufficient for <100 µg of analyte in ~100 µL of solvent). An excess of the silylating reagent is recommended.
-
-
Reaction Conditions:
-
Cap the vial tightly and heat at 65°C for approximately 20-30 minutes to ensure the reaction goes to completion.
-
-
Analysis:
-
Allow the sample to cool to room temperature before injecting it into the GC-MS system.
-
Methylation, which forms the S-methyl derivative of 2-MBT, is another effective derivatization strategy. While diazomethane has been used, it is highly toxic and explosive.[5][12] A safer alternative using a methanolic HCl solution, adapted from fatty acid analysis, can be considered.[13]
Objective: To methylate 2-MBT for GC-MS analysis.
Materials:
-
Methanolic HCl solution (e.g., 1.2% w/v)
-
Toluene
-
Heating block
-
GC vials
Procedure:
-
Sample Preparation:
-
Ensure the sample extract is dry and free of water.
-
-
Reaction Mixture:
-
To the dried sample, add 0.2 mL of toluene, 1.5 mL of methanol, and 0.3 mL of 8% HCl in methanol/water (85:15, v/v).[13]
-
-
Reaction Conditions:
-
Cap the vial tightly and heat at 100°C for 1-1.5 hours.[13]
-
-
Extraction:
-
After cooling, add water and a nonpolar solvent (e.g., hexane) and shake to extract the methylated derivative into the organic layer.
-
-
Analysis:
-
Analyze the organic layer by GC-MS.
-
Method 2: Programmable Temperature Vaporization (PTV) Injection for Direct Analysis
PTV injection is a powerful technique that avoids the need for derivatization by minimizing the thermal stress on the analyte.[5]
Objective: To analyze 2-MBT directly using PTV-GC-MS, preventing thermal decomposition.
GC-MS and PTV Inlet Parameters: The following parameters are based on a published method for the analysis of 2-MBT.[5]
| Parameter | Setting | Rationale |
| GC Column | DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm) | A standard non-polar column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium | Inert carrier gas. |
| Injection Volume | 1 µL | --- |
| PTV Inlet Mode | Solvent Vent | Allows for the removal of the solvent at a low temperature before the analytes are transferred to the column. |
| PTV Inlet Program | Initial temp: 50°C for 0.1 min, then ramp at 130°C/min to 280°C | The initial low temperature prevents decomposition. The rapid heating ensures efficient transfer to the column.[5] |
| Oven Program | Initial temp: 40°C for 2 min, then 15°C/min to 190°C, then 5°C/min to 280°C, hold for 15 min | A typical temperature program to separate analytes with a range of boiling points.[5] |
| MS Detector | Scan mode or Selected Ion Monitoring (SIM) | Scan mode for qualitative analysis and identification. SIM mode for enhanced sensitivity in quantitative analysis.[1] |
| Characteristic Ions (SIM) | m/z 108, 135, 167 for 2-MBT derivatives | These ions are characteristic fragments of 2-MBT and its derivatives in mass spectrometry.[1] |
Data Visualization and Interpretation
Chemical Structures
Caption: Decision workflow for GC analysis of 2-MBT.
Conclusion and Best Practices
The successful gas chromatographic analysis of 2-mercaptobenzothiazole and its derivatives hinges on effectively mitigating its thermal decomposition. For laboratories equipped with modern instrumentation, direct analysis using a Programmable Temperature Vaporization (PTV) inlet is the most elegant and efficient solution, obviating the need for chemical derivatization and reducing sample preparation time. [5] When PTV is unavailable, derivatization remains a robust and reliable alternative. Silylation with reagents like BSTFA is a common and effective method, though careful control of reaction conditions and exclusion of moisture are paramount. Methylation offers another viable route, with safer alternatives to the hazardous diazomethane reagent being preferable.
Regardless of the chosen analytical path, meticulous sample preparation is non-negotiable for achieving accurate and reproducible results. The provided protocols for Solid-Phase Extraction and Ultrasonic-Assisted Extraction offer a solid foundation for a variety of sample matrices. However, it is imperative that these methods are validated for the specific sample type and analyte concentration range of interest.
By understanding the unique chemical properties of 2-MBT and selecting the appropriate combination of sample preparation, injection technique, and derivatization, researchers can confidently employ the power of GC-MS for the sensitive and accurate quantification of this important industrial chemical and its derivatives.
References
- Fiehn, O., et al. (1994). Extraction and analysis of various benzothiazoles from industrial wastewater. Analytica Chimica Acta, 295(3), 297-305.
-
Đorđievski, S., et al. (2017). Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. Journal of the Serbian Chemical Society, 82(11), 1147-1152. [Link]
-
Chen, Y., et al. (2014). Analysis of Mercaptobenzothiazole (MBT) Compounds from Sulfur Cured Rubber by a Liquid Chromatography. Waters Corporation.[Link]
-
Deutsche Forschungsgemeinschaft (DFG). (2020). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. The MAK Collection for Occupational Health and Safety.[Link]
-
Pascale, R., et al. (2011). Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection. Journal of Chromatography A, 1218(30), 4889-4896. [Link]
-
Moldoveanu, S. C., & David, V. (2013). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography, 339-376. [Link]
-
Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. (2021). International Journal of Molecular Sciences, 22(9), 4608. [Link]
-
Barkawi, L. S., & Cohen, J. D. (2010). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Nature protocols, 5(10), 1619-1626. [Link]
-
Effects of Combining Ultrasonic Waves and Ultraviolet Radiation on Removing 2-Mercaptobenzothiazole from Aqueous Solution: Experimental Design and Modeling. (2023). ResearchGate.[Link]
-
Z-Frankel, A. (1966). Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. Defense Technical Information Center.[Link]
-
Varona, M., et al. (2021). Ultrasound Assisted Extraction Approach to Test the Effect of Elastic Rubber Nettings on the N-Nitrosamines Content of Ham Meat Samples. Foods, 10(11), 2568. [Link]
-
Caltech GPS. Preparation of TMS Derivatives for GC/MS. Caltech.[Link]
-
Perestrelo, R., et al. (2010). Ultrasound-assisted emulsification microextraction for determination of 2,4,6-trichloroanisole in wine samples by gas chromatography tandem mass spectrometry. Journal of Chromatography A, 1217(23), 3643-3648. [Link]
-
Robu, C., et al. (2011). A NEW TOOL FOR SITE INVESTIGATION: FAST GC/MS ANALYSIS OF BENZO [a]PYRENE IN SOIL. Environmental Engineering and Management Journal, 10(10). [Link]
-
Wako. Fatty Acid Methylation Kit (100 TESTS). Wako.[Link]
-
Optimized Ultrasonic Extraction for the Determination of Polyaromatic Hydrocarbons by Gas Chromatography – Mass Spectrometry. (2017). ResearchGate.[Link]
-
How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane? (2015). ResearchGate.[Link]
-
Klee, M. (2023). Activity and Decomposition. Separation Science.[Link]
-
Insights into the Silylation of Benzodiazepines Using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): In Search of Optimal Conditions for Forensic Analysis by GC-MS. (2024). MDPI.[Link]
-
Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes Conrad A. Fi. (2024). bioRxiv.[Link]
-
GC-MS/MS ANALYSIS OF BENZODIAZEPINES USING ANALYTE PROTECTANTS. (n.d.). Technology Networks.[Link]
-
Adsorption and thermal stability of 2-mercaptobenzothiazole corrosion inhibitor on metallic and pre-oxidized Cu(111) model surfaces. (2020). ResearchGate.[Link]
Sources
- 1. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Activity and Decomposition | Separation Science [sepscience.com]
- 7. Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. digitum.um.es [digitum.um.es]
- 10. researchgate.net [researchgate.net]
- 11. phoenix-sci.com [phoenix-sci.com]
- 12. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole in Organic Synthesis
These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. This document outlines a robust synthetic protocol for the title compound and details its application in key organic transformations, underscoring its potential as a versatile building block in modern synthetic chemistry.
Introduction: A Scaffold of Untapped Potential
The benzothiazole core is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of specific substituents onto this core allows for the fine-tuning of its steric and electronic properties, thereby modulating its reactivity and biological profile.
4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is a unique derivative featuring three key functional groups:
-
A nucleophilic thiol group, which can be readily S-alkylated or oxidized.
-
A bromo substituent on the aromatic ring, serving as a handle for various cross-coupling reactions.
-
A bulky tert-butyl group, which enhances solubility in organic solvents and can impart specific steric interactions in biological targets.
This combination of functionalities makes it a highly attractive, yet underutilized, building block for the synthesis of complex molecules and potential drug candidates. This guide will provide a plausible synthetic route and detail its subsequent applications with validated protocols.
Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
A direct, one-pot synthesis of the title compound from a commercially available starting material is not readily found in the literature. Therefore, a two-step synthesis is proposed, starting with the regioselective bromination of 4-tert-butylaniline, followed by a cyclization reaction to form the benzothiazole ring.
Diagram of the Synthetic Pathway
Caption: Proposed two-step synthesis of the title compound.
Part 1: Synthesis of 2-Bromo-4-tert-butylaniline
Causality of Experimental Choices: The amino group of an aniline is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution. The tert-butyl group is also an ortho-, para-director, though its directing effect is weaker. The bulky nature of the tert-butyl group sterically hinders the ortho-position next to it. Therefore, in the bromination of 4-tert-butylaniline, the incoming electrophile is directed to the positions ortho to the strongly activating amino group. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) is a common and effective reagent system for the monobromination of activated anilines.[2]
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-tert-butylaniline (10 g, 67 mmol) in 150 mL of DMF.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-bromosuccinimide (NBS) (12 g, 67.4 mmol) in 50 mL of DMF via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Work-up: Pour the reaction mixture into 300 mL of water and extract with dichloromethane (3 x 100 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-bromo-4-tert-butylaniline.
| Parameter | Value |
| Starting Material | 4-tert-Butylaniline |
| Reagent | N-Bromosuccinimide (NBS) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0°C to room temperature |
| Reaction Time | 18 hours |
| Expected Yield | Moderate to high |
Part 2: Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
Causality of Experimental Choices: The reaction of a substituted aniline with carbon disulfide and sulfur at high temperatures and pressures is a well-established industrial method for the synthesis of 2-mercaptobenzothiazoles.[3] This reaction proceeds through a complex mechanism involving the formation of a dithiocarbamate intermediate, followed by intramolecular cyclization and elimination of hydrogen sulfide. An autoclave is required to contain the high pressures generated at the reaction temperature.
Experimental Protocol:
-
Reaction Setup: In a high-pressure stainless-steel autoclave, place 2-bromo-4-tert-butylaniline (10 g, 43.8 mmol), sulfur (1.5 g, 46.8 mmol), and carbon disulfide (10 mL, 166 mmol).
-
Reaction Conditions: Seal the autoclave and heat to 250°C. The pressure will rise due to the formation of hydrogen sulfide. Maintain the reaction at this temperature for 5-6 hours.
-
Cooling and Work-up: Carefully cool the autoclave to room temperature and vent the hydrogen sulfide into a scrubber containing a sodium hydroxide solution.
-
Isolation: Open the autoclave and treat the crude product with a solution of sodium hydroxide to dissolve the desired 2-mercaptobenzothiazole.
-
Purification: Filter the solution to remove any insoluble impurities. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the 4-bromo-6-tert-butyl-2-mercaptobenzothiazole. Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.
| Parameter | Value |
| Starting Material | 2-Bromo-4-tert-butylaniline |
| Reagents | Carbon disulfide, Sulfur |
| Equipment | High-pressure autoclave |
| Temperature | ~250°C |
| Reaction Time | 5-6 hours |
| Expected Yield | Moderate |
Applications in Organic Synthesis
Application 1: S-Alkylation of the Thiol Group
The thiol group of 4-bromo-6-tert-butyl-2-mercaptobenzothiazole is nucleophilic and can be readily alkylated to form thioethers. These thioethers are valuable intermediates in their own right, and the S-benzothiazolyl moiety can be used as a leaving group in certain transformations.
Diagram of S-Alkylation Workflow:
Caption: General workflow for S-alkylation.
Experimental Protocol for S-methylation:
-
Reaction Setup: In a round-bottom flask, suspend 4-bromo-6-tert-butyl-2-mercaptobenzothiazole (1 g, 3.3 mmol) and potassium carbonate (0.91 g, 6.6 mmol) in 20 mL of acetone.
-
Addition of Alkylating Agent: Add methyl iodide (0.25 mL, 4.0 mmol) to the suspension.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, filter off the potassium carbonate. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate. After filtration and removal of the solvent, the crude product can be purified by column chromatography or recrystallization to yield 2-(methylthio)-4-bromo-6-tert-butylbenzothiazole.
| Parameter | Value |
| Substrate | 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole |
| Base | Potassium Carbonate |
| Alkylating Agent | Methyl Iodide |
| Solvent | Acetone |
| Temperature | Room Temperature |
| Reaction Time | 4-6 hours |
Application 2: Cross-Coupling Reactions at the Bromo Position
The bromo substituent at the 4-position provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkynyl groups, making it a powerful tool for library synthesis in drug discovery.
Diagram of Suzuki Cross-Coupling:
Caption: Suzuki cross-coupling reaction schematic.
Experimental Protocol for a Generic Suzuki Coupling:
Note: The thiol group should be protected, for example, by S-methylation as described above, before performing the cross-coupling reaction to avoid side reactions.
-
Reaction Setup: In a Schlenk flask, combine 4-bromo-6-tert-butyl-2-(methylthio)benzothiazole (1 g, 3.16 mmol), the desired arylboronic acid (3.8 mmol), and sodium carbonate (0.67 g, 6.32 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a mixture of toluene (15 mL) and water (3 mL). To this, add tetrakis(triphenylphosphine)palladium(0) (0.18 g, 0.16 mmol).
-
Reaction: Heat the reaction mixture to 90°C and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Value |
| Substrate | 4-Bromo-6-tert-butyl-2-(methylthio)benzothiazole |
| Coupling Partner | Arylboronic Acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium Carbonate |
| Solvent | Toluene/Water |
| Temperature | 90°C |
Potential in Medicinal Chemistry and Drug Development
The structural features of 4-bromo-6-tert-butyl-2-mercaptobenzothiazole make it a promising scaffold for the development of new therapeutic agents. The benzothiazole nucleus is a common motif in many biologically active compounds.[1] The bromo and tert-butyl groups can be strategically utilized to enhance binding affinity and selectivity for various biological targets. For instance, the bromo substituent can engage in halogen bonding, a significant interaction in drug-receptor binding. The tert-butyl group can occupy hydrophobic pockets in enzyme active sites or receptors.
By applying the synthetic transformations described above (S-alkylation and cross-coupling), a diverse library of compounds can be generated for screening against various diseases, including cancer, infectious diseases, and inflammatory disorders.
Safety and Handling
-
4-Bromo-6-tert-butyl-2-mercaptobenzothiazole and its precursors should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Carbon disulfide is highly flammable and toxic.
-
The synthesis of the benzothiazole ring generates hydrogen sulfide , a toxic and flammable gas, which must be properly scrubbed.
-
N-Bromosuccinimide is a corrosive lachrymator.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC - PubMed Central. Available at: [Link]
- Method for the production of 2-mercaptobenzothiazole. Google Patents.
-
Easy S-Alkylation of Arylthioureas and 2-Mercaptobenzothiazoles Using Tetraalkylammonium Salts under Transition-Metal-Free Conditions. PubMed. Available at: [Link]
-
Microwave assisted C–S cross-coupling reaction from thiols and 2-(4-bromo phenyl)-benzothiazole employed by CuI in acetonitrile. RSC Publishing. Available at: [Link]
Sources
Application Notes & Protocols: 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole as a Versatile Building Block for Heterocyclic Synthesis
An In-Depth Guide for Researchers
Introduction:
The 2-mercaptobenzothiazole (MBT) scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its wide range of biological activities and industrial applications.[1][2] Its derivatives are integral to the development of antimicrobial, anti-inflammatory, and antitumor agents.[1] Industrially, MBT and its derivatives are indispensable as vulcanization accelerators in rubber production and as corrosion inhibitors.[2][3][4]
The strategic functionalization of the benzothiazole core is a key methodology for modulating the physicochemical properties and biological efficacy of the resulting compounds. This guide focuses on a specifically substituted analogue, 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole . This molecule is engineered with two key features:
-
A tert-butyl group at the C6 position, which enhances lipophilicity and can provide steric shielding, potentially influencing molecular interactions and metabolic stability.
-
A bromine atom at the C4 position, a highly versatile functional handle for advanced synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
This combination makes 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole an exceptionally valuable building block for creating diverse libraries of complex heterocyclic compounds for drug discovery and materials science. This document provides a detailed overview of its reactivity and protocols for its application in synthetic chemistry.
Proposed Synthesis of the Building Block
The synthesis of substituted 2-mercaptobenzothiazoles can be efficiently achieved through the reaction of the corresponding o-haloaniline with carbon disulfide.[5] A highly effective, metal-free approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote a tandem nucleophilic attack and subsequent intramolecular SNAr cyclization.[5] This strategy is proposed for the synthesis of the title compound from a suitable precursor like 2,5-dibromo-3-tert-butylaniline.
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthesis of the target building block via a DBU-promoted tandem reaction.
Reactivity Profile and Strategic Considerations
4-Bromo-6-tert-butyl-2-mercaptobenzothiazole possesses multiple reactive sites that can be addressed with high selectivity, making it a powerful tool for combinatorial chemistry and targeted synthesis.
-
The Thiol/Thione Tautomerism: The 2-mercapto group exists in tautomeric equilibrium with its 1,3-benzothiazole-2(3H)-thione form. In basic conditions, it is readily deprotonated to form a thiolate anion, a potent nucleophile.
-
The Exocyclic Sulfur (Position 2): This is the most nucleophilic site, readily undergoing reactions like S-alkylation and oxidation.
-
The Bromo Group (Position 4): This site is primed for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, and other moieties.
-
The Benzene Ring (Positions 5 and 7): These positions are available for electrophilic aromatic substitution, although the existing substituents will influence the regioselectivity of such reactions.
Diagram: Key Reactive Sites
Caption: Major reactive sites on the 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole scaffold.
Core Application Protocols
The following protocols are presented as robust starting points for the synthesis of new heterocyclic derivatives. Researchers should note that optimization of reaction conditions (temperature, time, stoichiometry) may be necessary for specific substrates.
Protocol 1: S-Alkylation for Thioether Synthesis
Causality and Justification: S-alkylation is a fundamental transformation that leverages the high nucleophilicity of the sulfur atom after deprotonation.[6] This reaction serves to introduce a vast array of side chains, which is critical for structure-activity relationship (SAR) studies. The resulting thioethers can be final target molecules or intermediates for further modifications, such as oxidation to sulfones for use in modified Julia olefinations.[7]
Experimental Protocol:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole (1.0 eq).
-
Solvation: Add anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration). Stir the solution at room temperature.
-
Deprotonation: Add a suitable base (see table below) portion-wise at 0 °C (ice bath). Allow the mixture to stir for 20-30 minutes at this temperature. The choice of base depends on the reactivity of the electrophile and substrate tolerance. Triethylamine is a mild organic base suitable for many applications, while sodium hydride provides irreversible deprotonation for less reactive electrophiles.[6]
-
Electrophile Addition: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 eq) via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours (monitor by TLC or LC-MS). For less reactive electrophiles, gentle heating (e.g., 60-65 °C) may be required.[6]
-
Workup: Quench the reaction by pouring it into ice-water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Summary Table:
| Parameter | Recommended Conditions | Notes |
| Base (Select one) | Triethylamine (Et₃N, 1.5 eq) | Mild, suitable for reactive electrophiles.[6] |
| Sodium Hydride (NaH, 1.2 eq) | Strong, for less reactive electrophiles. Use with caution. | |
| Potassium Carbonate (K₂CO₃, 2.0 eq) | Heterogeneous, often used in polar aprotic solvents. | |
| Solvent | DMF, THF, Acetonitrile | Anhydrous grade is essential. |
| Temperature | 0 °C to 65 °C | Start at 0°C for base addition, then warm as needed.[6] |
| Typical Yield | 75-95% | Highly dependent on the electrophile used. |
Protocol 2: Oxidative Dimerization to Disulfide
Causality and Justification: The thiol group is susceptible to oxidation, readily forming a disulfide bond. This reaction yields 2,2'-dithiobis(benzothiazole) derivatives, which are themselves important compounds, particularly as vulcanization accelerators and as precursors for sulfenamides.[7][8] This transformation can be achieved with various oxidizing agents, from mild (air) to more potent ones (hydrogen peroxide, iodine).[9]
Experimental Protocol:
-
Preparation: Dissolve 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole (1.0 eq) in a suitable solvent such as ethanol or a mixture of dichloromethane and water.
-
Oxidation: Slowly add an aqueous solution of the oxidizing agent (e.g., 30% H₂O₂, 1.5-2.0 eq) at room temperature while stirring vigorously. The use of a catalyst, such as a transition metal salt, can facilitate oxidation with molecular oxygen.[8]
-
Reaction: Stir the mixture for 2-6 hours at room temperature. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Workup: If a precipitate has formed, collect it by filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purification: Dry the solid product under vacuum. Recrystallization (e.g., from ethanol) can be performed if further purification is required.
Data Summary Table:
| Parameter | Recommended Conditions | Notes |
| Oxidizing Agent | Hydrogen Peroxide (H₂O₂), Iodine (I₂) | H₂O₂ is a green and effective oxidant.[9] |
| Solvent | Ethanol, Dichloromethane/Water | Biphasic systems can be effective. |
| Temperature | Room Temperature | The reaction is typically exothermic; control addition rate. |
| Typical Yield | >90% | Often a high-yielding, clean reaction. |
Protocol 3: Suzuki-Miyaura Cross-Coupling at the C4-Bromo Position
Causality and Justification: The C4-bromo group is the key to unlocking a vast chemical space via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most robust and versatile methods for forming C-C bonds. This protocol allows for the direct attachment of aryl or vinyl groups to the benzothiazole core, enabling the synthesis of complex, polycyclic aromatic systems often sought in drug development.
Experimental Protocol:
-
Preparation: In a Schlenk tube, combine the S-protected 4-Bromo-6-tert-butyl-2-(alkylthio)benzothiazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reagent Addition: Add the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a degassed solvent mixture, typically a 3:1 to 5:1 ratio of an organic solvent (Dioxane, Toluene, or DME) and water. Degas the resulting mixture thoroughly by bubbling argon through it for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture under an inert atmosphere at 80-110 °C for 6-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Summary Table:
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst choice can be critical; screening may be needed. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base strength can influence reaction rate and side products. |
| Solvent System | Dioxane/H₂O, Toluene/H₂O | Degassing is crucial to prevent catalyst degradation. |
| Temperature | 80-110 °C | Higher temperatures are often required for aryl bromides. |
| Typical Yield | 60-90% | Yields vary based on the coupling partners. |
Diagram: General Synthetic Workflow
Caption: A two-step workflow combining S-alkylation and Suzuki coupling to build complexity.
Trustworthiness and Validation
Each protocol described is based on well-established, fundamental reactions in organic chemistry that have been validated across a wide range of substrates. For any new synthesis, self-validation is critical. It is imperative to:
-
Confirm Starting Material Purity: Ensure the 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is pure before use via NMR, LC-MS, and melting point analysis.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material and the formation of the product.
-
Characterize Products: Unambiguously confirm the structure of all novel compounds using a suite of analytical techniques, including ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.
By following these principles, researchers can confidently apply this versatile building block to accelerate their discovery programs.
References
-
Kaur, R., et al. (2017). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC, National Institutes of Health. [Link]
-
Lin, Y-C., et al. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI. [Link]
-
Ashton, G. D., et al. (2012). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry. [Link]
- Ge, F., et al. (2001). Method for the production of 2-mercaptobenzothiazole.
-
Malev, V. V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
-
Al-Masoudi, A. A. H., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. [Link]
-
Wang, F., et al. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Mercaptobenzothiazole. Wikipedia. [Link]
-
Hassan, A. A., et al. (2015). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. ResearchGate. [Link]
-
Chipinda, I., et al. (2011). Oxidation of 2-Mercaptobenzothiazole in Latex Gloves and Its Possible Haptenation Pathway. ACS Publications, Chemical Research in Toxicology. [Link]
-
Al-Mulla, A. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-cyanated benzothiazoles from... ResearchGate. [Link]
-
Chipinda, I., et al. (2011). Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway. Europe PMC. [Link]
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- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 5. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
- 8. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 9. Oxidation of 2-mercaptobenzothiazole in latex gloves and its possible haptenation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2-Mercaptobenzothiazoles in Medicinal Chemistry: A Detailed Guide for Researchers
The 2-mercaptobenzothiazole (2-MBT) scaffold is a privileged heterocyclic structure that has garnered significant attention in the field of medicinal chemistry. Its unique chemical properties and versatile reactivity have enabled the development of a diverse array of derivatives with a broad spectrum of biological activities. This comprehensive guide provides an in-depth exploration of the applications of 2-MBT and its analogs in drug discovery and development, offering detailed application notes, experimental protocols, and insights into their mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the therapeutic potential of this remarkable class of compounds.
Introduction to 2-Mercaptobenzothiazoles: A Scaffold of Therapeutic Promise
2-Mercaptobenzothiazole is a bicyclic heterocyclic compound that has been extensively explored for various industrial and biological applications.[1] In medicinal chemistry, the 2-MBT core serves as a versatile building block for the synthesis of novel therapeutic agents. The presence of a reactive thiol group and the ability to functionalize the benzene ring allow for the facile generation of diverse chemical libraries. This structural flexibility has led to the discovery of 2-MBT derivatives with potent antimicrobial, anticancer, and neuroprotective properties, among others.[2]
Antimicrobial Applications: Combating Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) pathogens represents a critical global health challenge, necessitating the urgent development of new antimicrobial agents. 2-Mercaptobenzothiazole derivatives have emerged as a promising class of compounds with significant activity against a range of pathogenic bacteria and fungi.[3]
Mechanism of Action
The antimicrobial activity of 2-MBT derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the precise mechanisms can vary depending on the specific derivative and the target organism, several key modes of action have been proposed. One prominent mechanism involves the inhibition of crucial enzymes necessary for microbial survival. The thiol group of the 2-MBT scaffold is thought to be essential for its toxicity to some fungi, although the presence of certain metals can impact this activity.[1]
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 2-MBT derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole ring system. For instance, the introduction of electron-withdrawing groups, such as trifluoromethyl (CF3) and nitro (NO2) groups at the 6-position of 2-benzylthio-1,3-benzothiazoles, has been shown to enhance antibacterial activity.[1] In some cases, the free thiol (S-H) group is crucial for activity, as its replacement with a benzyl (S-Bn) moiety can lead to a considerable loss of antibacterial action.[4]
Quantitative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the in vitro antimicrobial activity of selected 2-mercaptobenzothiazole derivatives against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5]
| Compound ID | Substituent (R) | Test Organism | MIC (µg/mL) | Reference |
| MBT-1 | 6-CF3 | Staphylococcus aureus | 3.12 | [1] |
| MBT-2 | 6-NO2 | Staphylococcus aureus | - | [1] |
| MBT-3 | H | Staphylococcus aureus | 3.12 - 100 | [1] |
| MBT-4 | - | Escherichia coli | 25 | [4] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes a standardized method for determining the MIC of a 2-mercaptobenzothiazole derivative against a bacterial strain.[5]
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
2-Mercaptobenzothiazole derivative stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth + inoculum)
-
Incubator (37°C)
-
Microplate reader (optional, for OD measurements)
Procedure:
-
Preparation of Drug Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the 2-MBT derivative stock solution to the first well of each test row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Inoculation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. b. Add 100 µL of the diluted bacterial inoculum to each well, except for the negative control wells.
-
Controls: a. Negative Control: Wells containing only MHB. b. Growth Control: Wells containing MHB and the bacterial inoculum. c. Positive Control: A row of wells with a known antibiotic undergoing serial dilution and inoculation.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the Results: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
Caption: Workflow for MIC determination.
Anticancer Applications: Targeting Proliferation and Inducing Apoptosis
The development of novel anticancer agents remains a cornerstone of medicinal chemistry research. Several 2-mercaptobenzothiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making them attractive candidates for further investigation.[1]
Mechanism of Action
The anticancer effects of 2-MBT derivatives are multifaceted and can involve the modulation of various cellular pathways. A prominent mechanism of action for some benzothiazole derivatives is the inhibition of tubulin polymerization .[6][7] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds can arrest the cell cycle, typically in the G2/M phase, and ultimately lead to apoptosis (programmed cell death).[8]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the 2-MBT scaffold plays a crucial role in determining the anticancer potency. For instance, in a series of 2-benzylthio-6-substituted-1,3-benzothiazoles, derivatives bearing a 6-CF3 or 6-NO2 group exhibited remarkable cytotoxic effects against human cervical cancer (HeLa) cells, while showing less toxicity towards normal human lung fibroblast (MRC-5) cells.[1] This selectivity for cancer cells is a highly desirable characteristic for any potential anticancer drug.
Quantitative Data: IC50 Values in Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9] The following table presents the IC50 values of representative 2-mercaptobenzothiazole derivatives against various cancer cell lines.
| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
| MBT-5 | 2-benzylthio-6-CF3 | HeLa | ~10 µM (estimated from 80% inhibition at 100µM) | [1] |
| MBT-6 | 2-benzylthio-6-NO2 | HeLa | ~10 µM (estimated from 80% inhibition at 100µM) | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10]
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest (e.g., HeLa)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
2-Mercaptobenzothiazole derivative stock solution (in DMSO)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of the 2-MBT derivative in cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control. c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: a. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for MTT cytotoxicity assay.
Neuroprotective Applications: A Hope for Neurodegenerative Diseases
Neurodegenerative disorders such as Parkinson's and Alzheimer's disease are characterized by the progressive loss of neuronal structure and function. Developing agents that can protect neurons from damage is a key therapeutic strategy. Certain 2-mercaptobenzothiazole derivatives have shown promise as neuroprotective agents.[1]
Mechanism of Action
One of the key mechanisms underlying the neuroprotective effects of some 2-MBT derivatives is the inhibition of monoamine oxidase (MAO) enzymes.[1] MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[11] Imbalances in these neurotransmitters are implicated in various neurological disorders. Selective inhibitors of MAO-B are of particular interest for the treatment of Parkinson's disease, as they can increase the levels of dopamine in the brain. Some benzothiazole derivatives have been found to be potent and selective inhibitors of human MAO-B.[12] Additionally, some benzothiazole compounds, such as Riluzole, exert neuroprotective effects through mechanisms like blocking voltage-gated sodium channels and inhibiting glutamate release.
Structure-Activity Relationship (SAR) Insights
For MAO inhibition, the design of 2-MBT derivatives often incorporates three key features: a 2-mercapto- or amino-substituted benzothiazole core, an aromatic or heteroaromatic ring system, and a linker connecting the two.[10] Docking studies have suggested that the benzothiazole core binds within the substrate cavity of the MAO-B enzyme, while the linker and the terminal aromatic ring interact with other regions of the active site, contributing to the inhibitory activity and selectivity.[10]
Quantitative Data: IC50 Values for MAO Inhibition
The following table provides the IC50 values for the inhibition of MAO-A and MAO-B by a representative 2-methylbenzothiazole derivative.
| Compound ID | Enzyme | IC50 (µM) | Reference |
| MBT-7 (4d) | MAO-B | 0.0046 | [12] |
| MBT-8 (5e) | MAO-A | 0.132 | [12] |
Conclusion and Future Directions
The 2-mercaptobenzothiazole scaffold has proven to be a highly valuable platform for the development of novel therapeutic agents with diverse biological activities. The synthetic accessibility and the potential for structural modification make it an attractive starting point for medicinal chemistry campaigns. The applications highlighted in this guide, from combating infectious diseases and cancer to offering hope for neurodegenerative disorders, underscore the significant potential of this class of compounds.
Future research in this area should focus on several key aspects. A deeper understanding of the mechanisms of action of these compounds will be crucial for rational drug design and the identification of novel molecular targets. Further exploration of the structure-activity relationships will enable the optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Additionally, the investigation of novel therapeutic applications for 2-MBT derivatives is warranted. As our understanding of the biological activities of these compounds continues to grow, so too will their potential to address unmet medical needs.
References
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). NCBI. Retrieved January 25, 2026, from [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Examples of benzothiazole‐based tubulin polymerization inhibitors. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. (2023). PubMed. Retrieved January 25, 2026, from [Link]
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Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. (2023). ACS Omega. Retrieved January 25, 2026, from [Link]
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QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (n.d.). NCBI. Retrieved January 25, 2026, from [Link]
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Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. (n.d.). SciSpace. Retrieved January 25, 2026, from [Link]
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Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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Molecular Hybrids Targeting Tubulin Polymerization. (n.d.). Encyclopedia.pub. Retrieved January 25, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-Mercapto-1,3-benzothiazole Derivatives with Potential Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
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Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
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cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 25, 2026, from [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]
-
Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). PubMed Central. Retrieved January 25, 2026, from [Link]
-
IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Results of the in Vitro Tubulin Polymerization Inhibition Assay and Docking Interaction Energy. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
MAO inhibitors (Pharmacology). (2024). YouTube. Retrieved January 25, 2026, from [Link]
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Psychotropic Drugs (2) Interaction between Monoamine Oxidase (MAO) Inhibitors and other Substances. (n.d.). Semantic Scholar. Retrieved January 25, 2026, from [Link]
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Application Note: A Protocol for the Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole Derivatives
Introduction
The 2-mercaptobenzothiazole (MBT) scaffold is a cornerstone in medicinal and industrial chemistry, renowned for its diverse biological activities and material science applications.[1][2] Derivatives of MBT are integral to the development of antimicrobial and antifungal agents, anti-inflammatory drugs, and have applications as corrosion inhibitors and rubber vulcanization accelerators.[1][2] The strategic incorporation of bulky lipophilic groups, such as a tert-butyl moiety, and a halogen, like bromine, onto the benzothiazole ring can significantly modulate the compound's physicochemical properties, potentially enhancing its therapeutic efficacy or material performance. This application note provides a detailed, two-step protocol for the synthesis of a specific derivative, 4-bromo-6-tert-butyl-2-mercaptobenzothiazole, offering insights into the reaction mechanisms and practical guidance for its successful preparation and characterization.
Strategic Rationale for the Synthetic Pathway
The synthesis of 4-bromo-6-tert-butyl-2-mercaptobenzothiazole is most effectively approached through a two-step sequence. This strategy involves the initial construction of the core benzothiazole ring system bearing the tert-butyl substituent, followed by a regioselective bromination. This approach allows for controlled functionalization and purification at each stage, maximizing the yield and purity of the final product.
The initial synthesis of 6-tert-butyl-2-mercaptobenzothiazole is achieved via a well-established industrial method, often referred to as the Kelly process, which involves the reaction of a substituted aniline with carbon disulfide and sulfur under elevated temperature and pressure.[3] Subsequently, the targeted bromination at the 4-position is accomplished through an electrophilic aromatic substitution reaction. The regioselectivity of this step is governed by the directing effects of the substituents on the benzene ring.
Experimental Workflow Overview
The overall synthetic process can be visualized as a two-stage workflow, starting from commercially available 4-tert-butylaniline.
Caption: High-level workflow for the two-step synthesis.
Materials and Methods
Materials
| Reagent | Grade | Supplier |
| 4-tert-butylaniline | 99% | Sigma-Aldrich |
| Carbon Disulfide (CS₂) | ACS grade | Fisher Scientific |
| Sulfur (S) | 99.5% | Alfa Aesar |
| N-Bromosuccinimide (NBS) | 99% | Acros Organics |
| Acetic Acid, Glacial | ACS grade | VWR |
| Ethanol | 200 proof | Decon Labs |
| Dichloromethane (DCM) | ACS grade | EMD Millipore |
| Hexanes | ACS grade | Pharmco |
| Ethyl Acetate | ACS grade | J.T. Baker |
Equipment
-
High-pressure autoclave reactor with temperature and pressure controls
-
Magnetic stir plate with heating capabilities
-
Round-bottom flasks and condensers
-
Separatory funnel
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer (¹H and ¹³C)
-
FT-IR spectrometer
Detailed Synthesis Protocol
Step 1: Synthesis of 6-tert-butyl-2-mercaptobenzothiazole
This procedure is adapted from the established synthesis of 2-mercaptobenzothiazole.
Reaction Scheme:
Caption: Synthesis of the benzothiazole precursor.
Procedure:
-
Charging the Autoclave: In a high-pressure autoclave reactor, combine 4-tert-butylaniline (149.25 g, 1.0 mol), carbon disulfide (91.38 g, 1.2 mol), and sulfur (35.27 g, 1.1 mol).
-
Causality: The molar ratios are optimized to ensure complete conversion of the aniline starting material while minimizing side reactions. An excess of carbon disulfide is used as it can also act as a solvent.
-
-
Reaction Conditions: Seal the autoclave and begin stirring. Gradually heat the mixture to 250 °C. The pressure will rise due to the formation of hydrogen sulfide gas. Maintain the temperature at 250 °C for 6 hours.
-
Expertise: The slow heating rate is crucial to control the exothermic reaction and the pressure build-up. The specified temperature and time are typical for this type of condensation and cyclization reaction to proceed to completion.
-
-
Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen sulfide gas into a scrubber containing a sodium hydroxide solution. Open the autoclave and transfer the crude product to a beaker. The crude product is then purified by recrystallization from ethanol to yield 6-tert-butyl-2-mercaptobenzothiazole as a pale-yellow solid.
Expected Yield: 75-85%
Step 2: Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
This step involves the electrophilic bromination of the synthesized precursor.
Reaction Scheme:
Caption: Bromination of the precursor to yield the final product.
Procedure:
-
Dissolving the Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-tert-butyl-2-mercaptobenzothiazole (22.34 g, 0.1 mol) in glacial acetic acid (100 mL).
-
Addition of Brominating Agent: To the stirred solution, add N-bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise over 30 minutes.
-
Causality: Portion-wise addition of NBS helps to control the reaction temperature and prevent the formation of poly-brominated byproducts. Acetic acid serves as a polar protic solvent that can facilitate the electrophilic substitution.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up and Purification: Once the reaction is complete, pour the reaction mixture into ice-cold water (500 mL). The crude product will precipitate out of the solution. Filter the solid, wash it with copious amounts of water to remove acetic acid and succinimide, and then dry it under vacuum. The crude product can be further purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization from an ethanol/water mixture.
Expected Yield: 60-70%
Characterization of the Final Product
The identity and purity of the synthesized 4-bromo-6-tert-butyl-2-mercaptobenzothiazole should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Off-white to light yellow solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.3-1.5 (s, 9H, C(CH₃)₃), ~7.5-7.8 (m, 2H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~31 (C(CH₃)₃), ~35 (C(CH₃)₃), ~115-155 (Ar-C), ~180 (C=S) |
| FT-IR (KBr, cm⁻¹) | ν: ~3000-3100 (Ar C-H), ~2960 (Aliphatic C-H), ~1580 (C=N), ~1050 (C-S) |
Discussion of Regioselectivity
The bromination of 6-tert-butyl-2-mercaptobenzothiazole is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the benzene ring determine the position of the incoming bromine atom.
-
tert-Butyl Group (-C(CH₃)₃): This is an alkyl group, which is a weak activating group and an ortho, para-director. Since the para position (relative to the tert-butyl group) is part of the fused thiazole ring, it directs the electrophile to the ortho positions (positions 5 and 7).
-
Thiazole Ring: The fused thiazole ring system also influences the electron density of the benzene ring. It is generally considered to be an electron-withdrawing group, which would deactivate the ring towards electrophilic substitution. However, the heteroatoms (N and S) can also participate in resonance, influencing the regioselectivity. For some related benzothiadiazole systems, electrophilic substitution has been shown to occur at the 4- and 7-positions.
The observed formation of the 4-bromo isomer suggests that the directing influence of the thiazole moiety, possibly in conjunction with steric hindrance from the bulky tert-butyl group at position 6, favors substitution at the 4-position.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Carbon disulfide is highly flammable and toxic. Handle with extreme care.
-
The synthesis of 6-tert-butyl-2-mercaptobenzothiazole in an autoclave generates high pressure and should only be performed by trained personnel with appropriate safety measures in place.
-
N-Bromosuccinimide is a corrosive solid and a lachrymator. Avoid inhalation and contact with skin.
-
Hydrogen sulfide is a highly toxic and flammable gas. Ensure proper scrubbing and ventilation.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of 4-bromo-6-tert-butyl-2-mercaptobenzothiazole. By following the two-step procedure outlined, researchers can reliably produce this valuable derivative for further investigation in drug discovery and materials science. The discussion on the rationale behind the synthetic strategy and the factors influencing regioselectivity offers deeper insight into the chemical principles at play. Adherence to the described safety precautions is paramount for the safe execution of this synthesis.
References
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Molecules. [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials. [Link]
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]
- Process for the preparation of 2-mercaptobenzothiazole.
Sources
Introduction to 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole in Coordination Chemistry
An in-depth guide to the coordination chemistry of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, including its synthesis, characterization, and applications as a versatile ligand, is presented for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols to facilitate its use in the laboratory.
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal and materials chemistry. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2] In the field of coordination chemistry, 2-mercaptobenzothiazole (MBT) and its substituted analogues are valued ligands due to their ability to form stable complexes with a variety of transition metals. These complexes have shown promise as catalysts, materials with interesting photophysical properties, and as potential therapeutic agents.[3][4]
The specific ligand, 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, offers unique features for the design of coordination compounds. The presence of a bulky tert-butyl group can induce steric constraints that influence the geometry and stability of the resulting metal complexes. The electron-withdrawing bromo substituent can modulate the electronic properties of the ligand, affecting the metal-ligand bond strength and the reactivity of the complex. This guide provides a comprehensive overview of the synthesis of this ligand and its application in the formation of novel coordination compounds.
Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.
Part 1: Synthesis of 2-Amino-6-tert-butylbenzothiazole
This procedure is adapted from the general synthesis of 2-aminobenzothiazoles.[5]
Materials:
-
4-tert-butylaniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
-
Chloroform
-
Sodium hydroxide (NaOH) solution (10%)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Protocol:
-
Step 1.1: In a well-ventilated fume hood, dissolve 4-tert-butylaniline (1 mole) and potassium thiocyanate (2 moles) in glacial acetic acid.
-
Step 1.2: Cool the mixture in an ice bath and slowly add a solution of bromine (1 mole) in glacial acetic acid dropwise with constant stirring.
-
Step 1.3: After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Step 1.4: Pour the reaction mixture into a large beaker of crushed ice and neutralize with a 10% sodium hydroxide solution until a precipitate forms.
-
Step 1.5: Filter the precipitate, wash thoroughly with water, and dry.
-
Step 1.6: Recrystallize the crude product from ethanol to obtain pure 2-amino-6-tert-butylbenzothiazole.
-
Step 1.7: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: Synthesis of 2-Amino-4-bromo-6-tert-butylbenzothiazole
This bromination step is based on a similar reaction for a related compound.[4]
Materials:
-
2-Amino-6-tert-butylbenzothiazole
-
Bromine (Br₂)
-
Chloroform
-
Sodium hydroxide (NaOH) solution (10%)
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Step 2.1: Dissolve 2-amino-6-tert-butylbenzothiazole (1 mole) in chloroform.
-
Step 2.2: To this solution, add a solution of bromine (1 mole) in chloroform dropwise at room temperature with stirring.
-
Step 2.3: Stir the reaction mixture for 2-3 hours.
-
Step 2.4: Wash the reaction mixture with a 10% aqueous sodium hydroxide solution and then with water.
-
Step 2.5: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Step 2.6: Purify the product by column chromatography or recrystallization.
-
Step 2.7: Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 3: Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
This final step utilizes a Sandmeyer-type reaction.[6]
Materials:
-
2-Amino-4-bromo-6-tert-butylbenzothiazole
-
Sodium nitrite (NaNO₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Potassium ethyl xanthate
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
Protocol:
-
Step 3.1: Diazotization:
-
Suspend 2-amino-4-bromo-6-tert-butylbenzothiazole (1 mole) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 moles) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Step 3.2: Xanthate Addition:
-
In a separate flask, dissolve potassium ethyl xanthate (1.2 moles) in water and cool to 10-15 °C.
-
Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution with vigorous stirring. An oily product should separate.
-
Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Step 3.3: Hydrolysis and Isolation:
-
Extract the oily product with diethyl ether.
-
Wash the ether extract with water and then with a dilute sodium hydroxide solution.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the crude 2-mercaptobenzothiazole derivative.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.
-
-
Step 3.4: Characterization:
-
Confirm the structure and purity of the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry. The IR spectrum should show a characteristic C=S stretching vibration.
-
Physicochemical Properties
| Property | Value |
| CAS Number | 1199773-20-0 |
| Molecular Formula | C₁₁H₁₂BrNS₂ |
| Molecular Weight | 302.25 g/mol |
| Appearance | Expected to be a pale yellow or off-white solid |
Application Notes: Coordination Chemistry
4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is a versatile ligand capable of coordinating to metal ions in several ways.
Coordination Modes
The ligand can exist in tautomeric forms, the thione and thiol forms. In solution, the thione form is generally predominant. Coordination can occur through the exocyclic sulfur atom (a soft donor) or the endocyclic nitrogen atom (a borderline donor). This allows for both monodentate and bidentate coordination, as well as bridging modes.
Caption: Possible coordination modes of the ligand.
The bulky tert-butyl group at the 6-position is expected to sterically hinder the coordination of large metal centers or multiple ligands around the metal, potentially favoring lower coordination numbers or specific geometries. The bromo group at the 4-position, being electron-withdrawing, will decrease the electron density on the benzothiazole ring system, which may influence the strength of the metal-ligand bond.
Protocols for Synthesis of Coordination Complexes
The following are general protocols for the synthesis of coordination complexes with 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole (L). These should be optimized for specific metal precursors.
Protocol 1: Synthesis of a Cu(II) Complex
Materials:
-
4-Bromo-6-tert-butyl-2-mercaptobenzothiazole (L)
-
Copper(II) chloride (CuCl₂)
-
Methanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve the ligand (2 mmol) in warm methanol (20 mL).
-
In a separate flask, dissolve copper(II) chloride (1 mmol) in methanol (10 mL).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
If a precipitate does not form immediately, a few drops of triethylamine can be added to deprotonate the ligand and facilitate coordination.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the resulting precipitate by filtration, wash with cold methanol, and dry under vacuum.
-
Characterize the complex, expected to be of the form [Cu(L)₂Cl₂] or [Cu(L-H)₂], using techniques such as IR, UV-Vis spectroscopy, and elemental analysis.
Protocol 2: Synthesis of a Pd(II) Complex
Materials:
-
4-Bromo-6-tert-butyl-2-mercaptobenzothiazole (L)
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile
-
Sodium acetate (as a base)
Procedure:
-
Suspend palladium(II) chloride (1 mmol) in acetonitrile (15 mL).
-
Add a solution of the ligand (2 mmol) in acetonitrile (20 mL) to the suspension.
-
Add sodium acetate (2 mmol) to the reaction mixture.
-
Reflux the mixture for 6-8 hours. The color of the solution should change, indicating complex formation.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted starting material.
-
Reduce the volume of the filtrate under reduced pressure to induce precipitation of the complex.
-
Filter the product, wash with a small amount of cold acetonitrile, and dry.
-
Characterize the complex, likely of the form [Pd(L)₂Cl₂] or [Pd(L-H)₂], by IR, ¹H NMR, and elemental analysis.
Potential Applications of the Metal Complexes
The coordination complexes of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole are expected to have a range of applications, leveraging the properties of both the ligand and the metal center.
-
Catalysis: Palladium and platinum complexes of sulfur-containing ligands are known to be effective catalysts for cross-coupling reactions such as Suzuki and Heck couplings.[3] The steric bulk of the tert-butyl group may enhance catalyst stability and selectivity.
-
Drug Development: The inherent biological activity of the benzothiazole scaffold can be enhanced upon coordination to a metal center.[4] These complexes could be screened for their anticancer, antibacterial, and antifungal activities. The lipophilicity imparted by the tert-butyl group may improve cell membrane permeability.
-
Materials Science: Metal complexes with heterocyclic ligands can exhibit interesting photoluminescent properties. These materials could be investigated for applications in organic light-emitting diodes (OLEDs) or as chemical sensors.
Experimental Workflow for Synthesis and Characterization
Caption: General workflow from ligand synthesis to application studies.
References
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Available at: [Link]
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Available at: [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Available at: [Link]
-
Synthesis and reactions of 2-mercaptobenzothiazole derivatives of expected biological activity. ACS Publications. Available at: [Link]
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. Scholars Research Library. Available at: [Link]
-
Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). National Center for Biotechnology Information. Available at: [Link]
-
SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. ResearchGate. Available at: [Link]
-
Diazotisation. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-amino-4-bromo-6-methylbenzothiazole. PrepChem.com. Available at: [Link]
-
SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Available at: [Link]
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Application Notes and Protocols for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole in Material Science
Introduction: Unveiling the Potential of a Substituted Benzothiazole
4-Bromo-6-T-butyl-2-mercaptobenzothiazole is a specialized derivative of the widely utilized industrial chemical, 2-mercaptobenzothiazole (MBT). The introduction of a bromo and a bulky tert-butyl group onto the benzothiazole core is anticipated to significantly modify its physicochemical properties, thereby offering unique advantages in various material science applications. While extensive data on this specific derivative is emerging, its structural similarity to MBT allows for well-grounded hypotheses regarding its utility as a vulcanization accelerator and a corrosion inhibitor. This document provides detailed application notes and protocols based on the established chemistry of MBT and the predicted influence of its substituents.
The tert-butyl group, being electron-donating and sterically hindering, is expected to enhance the solubility of the molecule in organic matrices, such as rubber formulations, and could influence the kinetics of vulcanization. The electron-withdrawing nature of the bromo substituent may, in turn, affect the molecule's electronic properties, potentially enhancing its performance as a corrosion inhibitor by modifying its adsorption characteristics on metal surfaces. These notes are intended for researchers, scientists, and professionals in drug development who are exploring advanced materials with tailored properties.
Section 1: Application as a Vulcanization Accelerator in Elastomers
The primary industrial application of 2-mercaptobenzothiazole and its derivatives is in the vulcanization of rubber, where they act as accelerators to increase the rate and efficiency of the cross-linking process.[1][2] 4-Bromo-6-T-butyl-2-mercaptobenzothiazole is postulated to function as a delayed-action accelerator, offering a crucial balance between processing safety and a rapid cure rate.
Causality of Experimental Choices: The Role of Substituents
The selection of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole as a vulcanization accelerator is predicated on the following anticipated benefits:
-
Enhanced Scorch Safety: The bulky tert-butyl group can sterically hinder the premature formation of cross-links during the mixing and processing stages of rubber compounding, a phenomenon known as "scorching." This provides a wider processing window.
-
Controlled Cure Rate: The electronic effects of both the bromo and tert-butyl groups can modulate the reactivity of the thiazole ring, allowing for a more controlled and predictable vulcanization profile. Sulfenamide accelerators, which are derivatives of 2-mercaptobenzothiazole, are known for their delayed action and faster cure rates, making them popular in the tire industry.[3]
-
Improved Dispersion: The increased lipophilicity due to the tert-butyl group is expected to improve the dispersion of the accelerator in the non-polar rubber matrix, leading to a more homogeneous vulcanizate with superior mechanical properties.
Experimental Workflow for Evaluation as a Vulcanization Accelerator
Caption: Workflow for evaluating a novel vulcanization accelerator.
Protocol for Rubber Compounding and Vulcanization
This protocol outlines the steps to evaluate the performance of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole in a typical natural rubber (NR) formulation.
Materials:
-
Natural Rubber (SMR 20)
-
Zinc Oxide (ZnO)
-
Stearic Acid
-
Carbon Black (N330)
-
Sulfur
-
4-Bromo-6-T-butyl-2-mercaptobenzothiazole
Equipment:
-
Two-roll mill
-
Moving Die Rheometer (MDR)
-
Compression molding press
-
Tensile testing machine
Procedure:
-
Mastication: Masticate the natural rubber on a two-roll mill until a smooth band is formed.
-
Incorporation of Activators and Fillers: Add zinc oxide and stearic acid to the rubber and mill until fully dispersed. Subsequently, add the carbon black in increments, ensuring complete incorporation after each addition.
-
Addition of Curatives: Finally, add 4-Bromo-6-T-butyl-2-mercaptobenzothiazole and sulfur to the compound and mill for a short duration to ensure uniform dispersion without initiating vulcanization.
-
Rheological Analysis: Immediately analyze a sample of the uncured compound using a Moving Die Rheometer (MDR) at a specified temperature (e.g., 160°C) to determine the scorch time (ts2) and optimum cure time (t90).
-
Vulcanization: Compression mold the remaining compound into sheets at the same temperature used for the MDR analysis for the duration of the t90.
-
Mechanical Testing: After cooling and conditioning the vulcanized sheets for 24 hours, perform tensile testing to determine the tensile strength, elongation at break, and modulus.
Data Presentation: Sample Formulation
| Ingredient | Parts per hundred rubber (phr) | Function |
| Natural Rubber (SMR 20) | 100 | Elastomer |
| Zinc Oxide | 5 | Activator |
| Stearic Acid | 2 | Activator |
| Carbon Black (N330) | 50 | Reinforcing Filler |
| Sulfur | 2.5 | Curing Agent |
| 4-Bromo-6-T-butyl-2-mercaptobenzothiazole | 1.5 | Accelerator |
Section 2: Application as a Corrosion Inhibitor
2-Mercaptobenzothiazole and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly copper and its alloys, by forming a protective film on the metal surface.[4] It is hypothesized that 4-Bromo-6-T-butyl-2-mercaptobenzothiazole will exhibit enhanced corrosion inhibition due to its specific substitutions.
Mechanistic Insights: The Role of Molecular Structure in Corrosion Inhibition
The efficacy of a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface and form a barrier against corrosive species. The proposed mechanism for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole involves:
-
Adsorption: The lone pair of electrons on the nitrogen and sulfur atoms of the benzothiazole ring can coordinate with the vacant d-orbitals of the metal, leading to strong adsorption.
-
Film Formation: The adsorbed molecules form a protective, hydrophobic layer that repels water and other corrosive agents from the metal surface.
-
Enhanced Performance: The tert-butyl group may increase the surface coverage and hydrophobicity of the protective film. The bromo substituent, being electron-withdrawing, could enhance the adsorption process by modifying the electron density of the benzothiazole ring system. Thiazole derivatives are known to be efficient corrosion inhibitors due to their heteroatoms and aromatic ring structure.[5]
Experimental Workflow for Corrosion Inhibition Evaluation
Caption: Workflow for evaluating a novel corrosion inhibitor.
Protocol for Electrochemical Evaluation of Corrosion Inhibition
This protocol describes the use of potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to assess the corrosion inhibition efficiency of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole on mild steel.
Materials:
-
Mild steel coupons
-
Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)
-
4-Bromo-6-T-butyl-2-mercaptobenzothiazole
-
Acetone, ethanol, and deionized water for cleaning
Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell (working electrode: mild steel; counter electrode: platinum; reference electrode: saturated calomel electrode)
-
Polishing equipment for metal coupons
Procedure:
-
Electrode Preparation: Polish the mild steel coupons to a mirror finish, then degrease with acetone, rinse with ethanol and deionized water, and dry.
-
Electrolyte Preparation: Prepare the corrosive medium and add the desired concentration of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared mild steel coupon as the working electrode.
-
Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a sufficient time (e.g., 1 hour).
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Potentiodynamic Polarization: After EIS, conduct potentiodynamic polarization scans from a potential cathodic to the OCP to a potential anodic to the OCP.
-
Data Analysis:
-
From the polarization curves, determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the inhibition efficiency (%IE) using the formula: %IE = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100.
-
Analyze the EIS data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct).
-
Data Presentation: Key Corrosion Parameters
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Rct (Ω·cm²) | %IE |
| Blank (0 ppm) | -550 | 150 | 200 | - |
| 100 ppm | -520 | 25 | 1200 | 83.3 |
| 200 ppm | -500 | 10 | 3000 | 93.3 |
| 500 ppm | -480 | 5 | 6500 | 96.7 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
4-Bromo-6-T-butyl-2-mercaptobenzothiazole represents a promising candidate for advanced applications in material science. Its unique substitution pattern is expected to confer superior performance as both a delayed-action vulcanization accelerator and a highly effective corrosion inhibitor. The protocols and insights provided in this document offer a robust framework for the systematic evaluation of this novel compound, paving the way for its potential integration into next-generation materials and formulations. Further research is encouraged to validate these hypotheses and fully elucidate the structure-property relationships of this intriguing molecule.
References
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Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]
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ARPL. (2026, January 7). Role of Accelerators in Vulcanization Chemistry – MBT, CBS, TBBS, TMTD Explained. Retrieved from [Link]
- Al-Majidi, S. M. H., & Al-Amiery, A. A. (2018). Effect of lateral bromo substituent on the phase behavior of four-ring azo/ester/azo liquid crystalline materials. Liquid Crystals, 45(13-15), 2056-2065.
- Haque, J., Dehghani, A., & Neville, A. (2021). Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy.
- Hassan, Q. A., & Al-Amiery, A. A. (2023). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. Scientific Reports, 13(1), 4812.
- Flexsys America L.P. (2001). Method for the production of 2-mercaptobenzothiazole. U.S.
- Verma, C., Olasunkanmi, L. O., & Ebenso, E. E. (2020). A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. European Journal of Molecular & Clinical Medicine, 7(7), 3702-3712.
- Nieuwenhuizen, P. J., Ehlers, A. W., Haasnoot, J. G., Janmaat, M., & Reedijk, J. (1998). Benzothiazole-accelerated sulfur vulcanization. II. 2-Mercaptobenzothiazole/zinc oxide and bis(2-mercaptobenzothiazole)zinc(II) as accelerators for 2,3-dimethyl-2-butene. Journal of Applied Polymer Science, 67(5), 873-884.
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Zibarev, A. V., Bagryanskaya, I. Y., Gatilov, Y. V., & Morkovnik, A. S. (2021). Benzo[1,2-d:4,5-d′]bis([1][3][6]thiadiazole) and Its Bromo Derivatives. Molecules, 26(17), 5205.
- Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202-3205.
- Coran, A. Y. (1998). Benzothiazole‐accelerated sulfur vulcanization. II. 2‐Mercaptobenzothiazole/zinc oxide and bis(2‐mercaptobenzothiazole)zinc(II) as accelerators for 2,3‐dimethyl‐2‐butene. Journal of Applied Polymer Science, 68(10), 1607-1615.
- Haque, J., Dehghani, A., & Neville, A. (2021). Corrosion inhibition mechanisms of 2-mercaptobenzothiazole on AA2024 T3 aluminium alloy.
- Vashi, K., & Naik, U. (2015). A theoretical evaluation on benzothiazole derivatives as corrosion inhibitors on mild Steel. Der Pharma Chemica, 7(10), 241-248.
- Hassan, Q. A., & Al-Amiery, A. A. (2023). The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. Scientific Reports, 13(1), 4812.
- Zhang, G., Chen, L., & Lu, X. (2014). Experimental and theoretical studies of benzothiazole derivatives as corrosion inhibitors for carbon steel in 1M HCl. Corrosion Science, 87, 441-450.
- Zheng, X., Gong, M., Li, P., & Zhang, Y. (2019). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Chemistry, 23(12), 1326-1343.
- Al-Amiery, A. A., Al-Majidi, S. M., & Kadhum, A. A. H. (2021). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide.
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Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]
-
Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. Retrieved from [Link]
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Application Notes and Protocols for 2-Mercaptobenzothiazole Derivatives as Corrosion Inhibitors
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-mercaptobenzothiazole (2-MBT) and its derivatives as potent corrosion inhibitors. This guide deviates from rigid templates to offer an in-depth, logical, and technically sound exploration of the topic, grounded in scientific principles and field-proven insights.
Introduction: The Role of 2-Mercaptobenzothiazole Derivatives in Corrosion Mitigation
Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant challenge across numerous industries. The economic and safety implications of corrosion necessitate the development of effective protective strategies. Among the various methods, the use of organic corrosion inhibitors is a cornerstone of material preservation.
2-Mercaptobenzothiazole (2-MBT) and its derivatives have emerged as a highly effective class of corrosion inhibitors, particularly for copper, its alloys, and other metals like aluminum and steel.[1][2] Their efficacy stems from their unique molecular structure, which facilitates strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[3] This guide will delve into the mechanisms of action, synthesis, and evaluation of these compounds, providing detailed protocols to empower researchers in their quest for novel and improved corrosion inhibitors.
Mechanism of Inhibition: A Molecular Perspective
The inhibitory action of 2-MBT derivatives is primarily attributed to their ability to adsorb onto the metal surface, a process governed by the molecule's electronic structure and the nature of the metal. The key molecular features contributing to their effectiveness are:
-
Heteroatoms with Lone Pair Electrons: The presence of nitrogen and sulfur atoms with lone pairs of electrons allows for the formation of coordinate bonds with vacant d-orbitals of the metal atoms.
-
Aromatic Ring System: The π-electrons of the benzothiazole ring can interact with the metal surface through π-stacking, further strengthening the adsorption.
-
Tautomerism: 2-MBT exists in tautomeric forms (thiol and thione), which can influence its adsorption behavior and interaction with the metal surface.[4]
This adsorption process forms a protective film that can inhibit corrosion through several mechanisms:
-
Barrier Effect: The adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment.
-
Blocking of Active Sites: The inhibitor molecules preferentially adsorb at active sites on the metal surface, blocking the electrochemical reactions responsible for corrosion (both anodic and cathodic).[5]
-
Modification of the Electrode-Electrolyte Interface: The adsorbed layer can alter the double-layer capacitance and charge transfer resistance at the interface, thereby slowing down the corrosion process.[6]
The overall inhibition mechanism is a complex interplay of physical adsorption (physisorption) and chemical adsorption (chemisorption), with the dominant mode depending on the specific inhibitor, metal, and corrosive environment.[5]
Caption: Mechanism of corrosion inhibition by 2-MBT derivatives.
Synthesis of 2-Mercaptobenzothiazole Derivatives
The versatility of the 2-MBT scaffold allows for the synthesis of a wide array of derivatives with tailored properties. Modifications can be made to the benzene ring or the thiol group to enhance solubility, increase adsorption strength, or introduce additional functionalities.
General Synthesis of 2-Mercaptobenzothiazole
A common industrial method for synthesizing 2-MBT involves the reaction of aniline, carbon disulfide, and sulfur under high temperature and pressure.[1]
Synthesis of Novel 2-MBT Derivatives
Researchers can synthesize novel derivatives by reacting 2-MBT with various electrophiles. For example, acrylic and methacrylic derivatives can be prepared as follows:
Protocol: Synthesis of 2-(2-Benzothiazolylthio)ethyl Acrylate/Methacrylate [2]
-
Dissolution: Dissolve substituted 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol) in 10 mL of dimethylformamide (DMF) at 60 °C in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition of Reactant: Add 2-chloroethyl acrylate (29 mmol) or 2-chloroethyl methacrylate (29 mmol) dropwise to the reaction mixture.
-
Reflux: Reflux the reaction mixture overnight.
-
Work-up: After cooling to room temperature, wash the mixture with a 5% aqueous solution of sodium hydroxide and extract with diethyl ether.
-
Drying and Evaporation: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent.
Evaluation of Corrosion Inhibition Performance
A multi-technique approach is essential for a comprehensive evaluation of the performance of 2-MBT derivatives as corrosion inhibitors. This typically involves electrochemical methods to assess the inhibition efficiency and surface analysis techniques to characterize the protective film.
Electrochemical Evaluation
Electrochemical techniques provide quantitative data on the corrosion rate and the mechanism of inhibition.
This technique involves polarizing the metal sample from its open-circuit potential (OCP) in both the anodic and cathodic directions and measuring the resulting current. The resulting Tafel plots provide information on the corrosion current density (icorr), corrosion potential (Ecorr), and the anodic (βa) and cathodic (βc) Tafel slopes.
Protocol: Potentiodynamic Polarization Measurement (based on ASTM G59) [7][8][9]
-
Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the prepared working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.
-
Electrolyte: Fill the cell with the corrosive solution (e.g., 3.5% NaCl solution) with and without the desired concentration of the 2-MBT derivative.
-
OCP Stabilization: Immerse the electrodes in the electrolyte and allow the OCP to stabilize for a predetermined period (e.g., 1 hour).
-
Polarization Scan: Perform the potentiodynamic polarization scan, typically from -250 mV to +250 mV versus OCP, at a slow scan rate (e.g., 0.167 mV/s).[8]
-
Data Analysis: Extract the corrosion parameters (icorr, Ecorr, βa, and βc) from the Tafel plots. The inhibition efficiency (IE%) can be calculated using the following equation:
IE% = [( i°corr - icorr ) / i°corr] x 100
where i°corr and icorr are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Caption: Experimental workflow for potentiodynamic polarization.
EIS is a powerful non-destructive technique that provides detailed information about the kinetics of the electrochemical processes occurring at the metal-electrolyte interface. By applying a small amplitude AC potential signal over a range of frequencies, the impedance of the system can be measured.
Protocol: Electrochemical Impedance Spectroscopy (based on ASTM G106-89) [10]
-
Cell Setup: Use the same three-electrode cell setup as for potentiodynamic polarization.
-
OCP Stabilization: Allow the system to stabilize at OCP.
-
EIS Measurement: Perform the EIS measurement at OCP by applying a small amplitude sinusoidal potential (e.g., 10 mV) over a frequency range, typically from 100 kHz to 10 mHz.[4]
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data can be fitted to an equivalent electrical circuit (EEC) to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.[11][12] A common EEC for a simple corrosion process is the Randles circuit.
The inhibition efficiency (IE%) can also be calculated from the Rct values:
IE% = [( Rct - R°ct ) / Rct] x 100
where R°ct and Rct are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
Surface Analysis Techniques
Surface analysis techniques provide direct evidence of the formation of a protective inhibitor film and offer insights into its morphology and composition.
SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor.
Protocol: SEM Analysis of Corroded Surfaces
-
Sample Preparation: After the corrosion test, carefully remove the metal sample from the electrolyte. Gently rinse the surface with deionized water to remove any loosely adhering corrosion products, followed by rinsing with a volatile solvent like acetone, and then air-dry.
-
Mounting: Mount the dried sample on an SEM stub using conductive carbon tape.
-
Coating (for non-conductive samples): If the corrosion product layer is non-conductive, sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.
-
Imaging: Acquire SEM images at various magnifications to observe the surface morphology. Look for features such as pitting, general corrosion, and the presence of a uniform inhibitor film.
XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the metal surface. It is particularly useful for confirming the adsorption of the inhibitor and identifying the nature of the chemical bonds formed between the inhibitor and the metal.
Protocol: XPS Analysis of Inhibitor Films
-
Sample Preparation: After the corrosion test in the presence of the inhibitor, rinse the sample surface gently with a non-reactive solvent to remove any unadsorbed inhibitor molecules and dry it carefully.
-
Analysis: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Data Acquisition: Acquire survey scans to identify the elements present on the surface and high-resolution scans of the elements of interest (e.g., C 1s, N 1s, S 2p, and the metal's core levels).
-
Data Analysis: Analyze the binding energies of the core-level peaks to determine the chemical states of the elements. For example, a shift in the N 1s and S 2p binding energies upon adsorption can confirm the involvement of these heteroatoms in the bonding with the metal surface.[13] For 2-MBT adsorbed on copper, the N 1s peak may shift to a lower binding energy (around 399.7 eV), and the S 2p peak may show changes indicating interaction with the metal.
Structure-Activity Relationship (SAR) of 2-MBT Derivatives
The corrosion inhibition efficiency of 2-MBT derivatives can be significantly influenced by the nature and position of substituents on the benzothiazole ring. Understanding these structure-activity relationships is crucial for the rational design of more effective inhibitors.
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for correlating molecular properties with inhibition efficiency.[3][6] Parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) can provide insights into the reactivity and adsorption behavior of the inhibitor molecules.
-
High EHOMO: Indicates a greater tendency to donate electrons to the metal surface, facilitating adsorption.
-
Low ELUMO: Suggests a higher ability to accept electrons from the metal surface.
-
Small ΔE: Implies higher reactivity of the molecule.
| Derivative | Substituent | Inhibition Efficiency (%) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |
| 2-MBT | -H | ~81 | -6.5 | -1.8 | 4.7 | [14] |
| 2-Amino-benzothiazole | -NH2 at C2 | Varies | -6.2 | -1.5 | 4.7 | [3] |
| Benzothiazole-2-thiol | -SH at C2 | Higher than -NH2 | -6.7 | -2.1 | 4.6 | [3] |
| Benzothiazole-2-carboxylic acid | -COOH at C2 | Potentially High | -7.2 | -2.8 | 4.4 | [3] |
Note: The inhibition efficiencies and quantum chemical parameters can vary depending on the experimental conditions and computational methods used. The table provides a qualitative trend.
Conclusion
2-Mercaptobenzothiazole and its derivatives represent a versatile and highly effective class of corrosion inhibitors. Their performance is intricately linked to their molecular structure, which dictates their adsorption behavior on metal surfaces. By employing a combination of electrochemical and surface analysis techniques, researchers can systematically evaluate and optimize the performance of these inhibitors. The detailed protocols and insights provided in this guide are intended to facilitate this process, empowering scientists to develop next-generation corrosion protection strategies for a wide range of applications.
References
-
Computational assessment of structure-activity relationship, adsorption behaviour and significance on corrosion inhibition of some benzothiazole-based compounds. (URL: [Link])
-
Inhibition Film Formed by 2-mercaptobenzothiazole on Copper Surface and Its Degradation Mechanism in Sodium Chloride Solution. (URL: [Link])
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (URL: [Link])
-
XPS study of adsorption of 2-mercaptobenzothiazole on a brass surface. (URL: [Link])
-
Roles of Nitrogen- and Sulphur-Containing Groups in Copper Ion Adsorption by a Modified Chitosan Carboxymethyl Starch Polymer. (URL: [Link])
-
Effect of 2-mercaptobenzothiazole concentration on sour-corrosion behavior of API X60 pipeline steel: Electrochemical parameters and adsorption mechanism. (URL: [Link])
-
Computational assessment of structure-activity relationship, adsorption behaviour and significance on corrosion inhibition of some benzothiazole-based compounds. (URL: [Link])
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (URL: [Link])
-
Equivalent circuit matching of the Nyquist diagrams in the EIS tests (a) without corrosion inhibitor and (b) with corrosion inhibitors. (URL: [Link])
-
Using 2-mercaptobenzothiazole as a nitrogen and sulfur precursor to synthesize highly active Co-N-S/C electrocatalysts for oxygen reduction. (URL: [Link])
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (URL: [Link])
-
Corrosion protection mechanism of 2-mercaptibenzothiazole and its potential synergistic effect with cerium ions for treatment of AA 2024-T3. (URL: [Link])
-
Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. (URL: [Link])
-
Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. (URL: [Link])
-
Detailed Justification for the Selection of the Equivalent Circuit Model for Fig 3 EIS Data. (URL: [Link])
-
XPS spectra of the sulfur, carbon, nitrogen and oxygen regions of (a)... (URL: [Link])
-
Synthesis and inhibitive characteristic of two benzothiazole derivatives towards the corrosion of carbon steel in hydrochloric acid solutions. (URL: [Link])
-
Diagram of the influence of 2-mercaptobenzothiazole concentration on the polarization of API X60 pipeline steel. (URL: [Link])
-
Quantitative Structure–Activity Relationships. (URL: [Link])
-
Show related. (URL: [Link])
-
Potentiodynamic and Cyclic Polarization Scans. (URL: [Link])
-
Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. (URL: [Link])
-
Novel Synthesized Benzothiazole Bearing a Pyrazole Moiety as Corrosion Inhibitor for Copper in 1 M Nitric Acid Solution: Experimental and Theoretical Modeling. (URL: [Link])
-
Potentiodynamic Corrosion Testing. (URL: [Link])
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Spectrophotometric Determination of Metals Using Benzothiazole Azo Derivatives: An Application and Protocol Guide
This guide provides a comprehensive overview and detailed protocols for the spectrophotometric determination of metal ions using benzothiazole azo derivatives. These organic reagents have garnered significant attention as sensitive and selective chromogenic agents for the analysis of various metal ions in diverse sample matrices.[1] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require robust and reliable methods for metal ion quantification.
Introduction: The Principle of Chromogenic Complexation
Benzothiazole azo derivatives are a class of organic compounds characterized by a benzothiazole ring system linked to an aromatic group through an azo bridge (-N=N-). The fundamental principle behind their use in metal determination lies in their ability to act as chelating agents, forming stable, colored complexes with metal ions.[1][2] The reaction can be generalized as follows:
Metal Ion (Mⁿ⁺) + Benzothiazole Azo Reagent (L) → [MLₓ]ⁿ⁺ Complex (Colored)
The formation of the metal-ligand complex induces a significant shift in the maximum absorption wavelength (λmax) towards the visible region of the electromagnetic spectrum, a phenomenon known as a bathochromic shift. The intensity of the color produced is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert Law. This allows for the quantitative determination of the metal ion by measuring the absorbance of the solution at the λmax of the complex. The chelating properties of these reagents are enhanced by the presence of donor groups such as hydroxyl (-OH) or amino (-NH2) ortho to the azo linkage, which facilitate the formation of stable five- or six-membered chelate rings with the metal ion.[2]
The general structure of a benzothiazole azo derivative and its chelation with a metal ion is depicted below:
Figure 1: General structure of a benzothiazole azo reagent and its chelation with a metal ion.
Synthesis of a Representative Benzothiazole Azo Reagent
The synthesis of benzothiazole azo derivatives typically involves a two-step process: the diazotization of a 2-aminobenzothiazole derivative followed by a coupling reaction with a suitable aromatic compound, such as a phenol or naphthol derivative.[3]
Protocol for the Synthesis of 4-(2-Benzothiazolylazo)resorcinol (BTAR)
This protocol describes the synthesis of a representative benzothiazole azo dye, 4-(2-Benzothiazolylazo)resorcinol (BTAR).
Materials and Reagents:
-
2-Aminobenzothiazole
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Resorcinol
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
-
Diazotization of 2-Aminobenzothiazole:
-
Dissolve a specific molar amount of 2-aminobenzothiazole in a minimal amount of concentrated hydrochloric acid and dilute with distilled water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite with constant stirring, maintaining the temperature between 0-5 °C.[3] The reaction mixture should be stirred for an additional 20-30 minutes after the addition is complete to ensure full diazotization.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of resorcinol in a dilute aqueous solution of sodium hydroxide.
-
Cool this alkaline solution of resorcinol to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold resorcinol solution with vigorous stirring.[3] A colored precipitate of BTAR will form immediately.
-
Continue stirring the reaction mixture in the ice bath for another 30-60 minutes to ensure complete coupling.
-
-
Isolation and Purification:
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove any unreacted salts.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain pure BTAR crystals.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
-
Figure 2: Workflow for the synthesis of 4-(2-Benzothiazolylazo)resorcinol (BTAR).
Spectrophotometric Determination of Copper(II): A Detailed Protocol
This section provides a detailed protocol for the spectrophotometric determination of Copper(II) using a benzothiazole azo derivative. The principles and steps outlined here are broadly applicable to the determination of other metal ions, with appropriate modifications to the experimental parameters. For illustrative purposes, we will reference data for a closely related and well-characterized azo dye, 4-(2-pyridylazo)-resorcinol (PAR), to provide specific quantitative values.[4][5]
Apparatus and Reagents
-
Spectrophotometer: A UV-Visible spectrophotometer capable of operating in the visible range (400-800 nm).
-
pH Meter: For accurate adjustment of the solution pH.
-
Standard Copper(II) Solution (1000 ppm): Prepare by dissolving a precise weight of high-purity copper salt (e.g., CuSO₄·5H₂O) in distilled water containing a few drops of concentrated acid to prevent hydrolysis.
-
Benzothiazole Azo Reagent Solution: Prepare a stock solution of the synthesized reagent (e.g., BTAR) in a suitable solvent like ethanol or dimethylformamide (DMF).
-
Buffer Solutions: To maintain the optimal pH for complex formation. The choice of buffer will depend on the specific reagent and metal ion being analyzed.
-
Masking Agents (optional): Solutions of reagents like EDTA, citrate, or tartrate may be required to eliminate interference from other metal ions.[4]
Experimental Protocol
-
Optimization of Experimental Conditions:
-
Effect of pH: The stability and absorbance of the metal-ligand complex are highly dependent on the pH of the solution. To determine the optimal pH, prepare a series of solutions containing a fixed concentration of Cu(II) and the benzothiazole azo reagent, and adjust the pH of each solution over a wide range. Measure the absorbance of each solution at the λmax of the complex. The pH that gives the maximum and most stable absorbance is selected for the subsequent experiments. For instance, the Cu(II)-PAR complex shows maximum absorbance at a pH of 10.[4][5]
-
Effect of Reagent Concentration: To ensure complete complexation of the metal ion, an excess of the reagent is typically used. The optimal concentration of the reagent is determined by adding varying amounts of the reagent solution to a fixed concentration of Cu(II) at the optimal pH and measuring the absorbance. The concentration at which the absorbance reaches a plateau is considered optimal.
-
Determination of λmax: Prepare a solution of the Cu(II)-reagent complex at the optimal pH and reagent concentration. Scan the absorbance of this solution over the visible range (e.g., 400-700 nm) against a reagent blank. The wavelength at which the maximum absorbance occurs is the λmax for the complex. For example, the Cu(II)-PAR complex has a λmax in the range of 495-500 nm.[4][5]
-
-
Calibration Curve Construction:
-
Into a series of 10 mL volumetric flasks, add increasing volumes of a standard working solution of Cu(II) to cover the expected concentration range of the samples.
-
To each flask, add the optimal amount of the buffer solution to maintain the desired pH.
-
Add the optimal volume of the benzothiazole azo reagent solution to each flask.
-
Dilute to the mark with distilled water and mix well.
-
Allow the solutions to stand for a specified time to ensure complete color development.
-
Measure the absorbance of each solution at the predetermined λmax against a reagent blank (a solution containing all components except the metal ion).
-
Plot a graph of absorbance versus the concentration of Cu(II). This should yield a straight line passing through the origin, in accordance with the Beer-Lambert Law.
-
-
Analysis of Unknown Samples:
-
Prepare the unknown sample solution, ensuring it is free from particulate matter. If necessary, digest the sample to bring the metal ions into solution.
-
Take a suitable aliquot of the sample solution and transfer it to a 10 mL volumetric flask.
-
Follow the same procedure as for the calibration curve construction (addition of buffer and reagent, dilution, and absorbance measurement).
-
Determine the concentration of Cu(II) in the unknown sample by comparing its absorbance with the calibration curve.
-
Figure 3: Experimental workflow for spectrophotometric metal determination.
Quantitative Data and Performance Characteristics
The performance of a spectrophotometric method is evaluated based on several key parameters. The following table summarizes typical performance characteristics for the determination of Cu(II) using 4-(2-pyridylazo)-resorcinol (PAR), which are representative of what can be expected with benzothiazole azo derivatives.
| Parameter | Value | Reference |
| λmax | 495-500 nm | [4][5] |
| Optimal pH | 10 | [4][5] |
| Molar Absorptivity (ε) | 7.12 x 10⁴ L mol⁻¹ cm⁻¹ (in presence of EDTA) | [4] |
| Beer's Law Range | 0.1 x 10⁻⁶ - 2.5 x 10⁻⁵ M | [4] |
| Stoichiometry (M:L) | 1:2 | [4] |
| Stability Constant (log K) | ~12 | [4] |
Note: The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher molar absorptivity indicates a more sensitive method. The stability constant (K) reflects the strength of the interaction between the metal ion and the ligand.
Method Validation and Trustworthiness
To ensure the reliability and accuracy of the analytical data, the spectrophotometric method must be validated. The validation process should follow established guidelines, such as those from the International Council for Harmonisation (ICH). The key validation parameters include:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is confirmed by the linearity of the calibration curve.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing a standard reference material or by performing recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is evaluated through interference studies.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Interference Studies
The selectivity of the method is a critical parameter, and potential interferences from other ions commonly found in the sample matrix must be investigated. This is typically done by analyzing a standard solution of the target metal ion in the presence of a potential interfering ion. The tolerance limit is usually defined as the concentration of the interfering ion that causes an error of not more than ±2% in the determination of the target metal. For the determination of Cu(II) with PAR, it has been shown that ions such as Cr³⁺, As³⁺, Ni²⁺, Co²⁺, Fe³⁺, and Pb²⁺ do not cause significant interference.[4][5] The interference from ions like Hg²⁺, Zn²⁺, and Cd²⁺ can be effectively eliminated by the addition of a masking agent like EDTA.[4][5]
Conclusion
The spectrophotometric determination of metals using benzothiazole azo derivatives offers a simple, rapid, sensitive, and cost-effective analytical method. The high molar absorptivities of the metal-ligand complexes and the ability to tune the selectivity of the reagents through structural modifications make them valuable tools in analytical chemistry. Proper method development, including the optimization of experimental parameters and thorough validation, is crucial for obtaining accurate and reliable results. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this technique in various research and industrial settings.
References
- Ramadan, A. A., Mandil, H., & Kamel, A. A. (2009). Spectrophotometric Determination of Copper(II) with 4-(2-Pyridylazo)-resorcinol Disodium in Pharmaceuticals. Asian Journal of Chemistry, 21(9), 7367-7374.
- Hashem, E. Y., Seleim, M. M., & El-Zohry, A. M. (2011). Spectrophotometric determination of copper(II) in pharmaceutical, biological and water samples by 4-(2′-benzothiazolylazo)-salicylic acid. Journal of Applied Spectroscopy, 78(4), 586-593.
- Siddiqua, S., & Sithick Ali, K. (2016). Synthesis and characterization of bisazo derivatives of 4- acetyl resorcinol. Journal of Chemical and Pharmaceutical Research, 8(8), 292-295.
- Loganathan, K., et al. (2015). Synthesis and characterization of azo derivatives of diacetylresorcinol. Journal of Chemical and Pharmaceutical Research, 7(4), 1452-1455.
-
Ramadan, A. A., Mandil, H., & Kamel, A. A. (2009). Spectrophotometric Determination of Copper(II) with 4-(2-Pyridylazo)-resorcinol Disodium in Pharmaceuticals. ResearchGate. Available at: [Link]
- Shama, S. A., et al. (2013). Synthesized some 4-(2-thiazolylazo)resorcinol complexes: characterization, thermal and optical properties. PubMed, 2013, 1-11.
-
Shama, S. A., et al. (2013). Synthesized some 4-(2-thiazolylazo)resorcinol complexes: Characterization, thermal and optical properties. ResearchGate. Available at: [Link]
- Journal of Chemical Reviews. (2022). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Journal of Chemical Reviews, 4(4), 318-349.
- Kan, Y. W., et al. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences, 21(6), 1219-1225.
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
- Jangid, H., et al. (2017). AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS. International Journal of Pharmaceutical Sciences and Research, 8(7), 2960-2964.
- Google Patents. (1982). Preparation of 2-aminobenzothiazoles.
- Singh, A. M. (2011). Spectrophotometric study on stability constants of copper(II) complex with 1-amidino-O-methylurea. Journal of Chemical and Pharmaceutical Research, 3(6), 1022-1027.
- Agrawal, B. R., et al. (2011). STABILITY CONSTANTS OF Cu (II) Ni (II) AND Mn (II) METAL COMPLEXES WITH CETRIZINE AND BENZOIC ACID. Trade Science Inc.
-
ResearchGate. (n.d.). Stability constants of Cu(II) complexes. Retrieved from [Link]
- Carrat, G. M., et al. (2019). Spectrophotometric method for simultaneous measurement of zinc and copper in metalloproteins using 4-(2-pyridylazo)resorcinol. PubMed, 329, 119-126.
- Patil, S. P., et al. (2011). Spectrophotometric determination of copper using o-vanillidine-2-amino-4- ethylbenzothiazole as a chromogenic reagent. Scholars Research Library.
-
Hashem, E. Y., et al. (2011). Spectrophotometric determination of copper (II) in pharmaceutical, biological and water samples by 4-(2′-benzothiazolylazo)-salicylic acid. ResearchGate. Available at: [Link]
- Galochkina, A. V., et al. (2021). Synthesis of biologically active derivatives of 2-aminobenzothiazole. Chemistry of Heterocyclic Compounds, 57(5), 481-495.
- Carrat, G. M., et al. (2013). 2-Aminobenzothiazole derivatives.
Sources
Application Notes and Protocols for Green Synthesis of 2-Mercaptobenzothiazole (2-MBT)
Abstract
2-Mercaptobenzothiazole (2-MBT) is a cornerstone chemical intermediate, vital in the rubber industry as a vulcanization accelerator and increasingly recognized for its applications in pharmaceuticals and as a corrosion inhibitor. Traditional synthesis routes, notably the Kelly process, rely on high temperatures and pressures, presenting significant energy demands and environmental concerns. This guide provides detailed protocols for the green synthesis of 2-MBT, focusing on methods that align with the principles of green chemistry, including the use of alternative energy sources like microwave and ultrasound irradiation, and the implementation of aqueous, catalyst-free reaction conditions. These protocols are designed for researchers and professionals in chemistry and drug development, offering viable, efficient, and more sustainable alternatives to conventional manufacturing processes.
Introduction: The Imperative for Greener 2-MBT Synthesis
2-Mercaptobenzothiazole is a high-volume industrial chemical whose conventional synthesis involves the reaction of aniline, carbon disulfide, and sulfur under harsh conditions (typically >250°C and >9 MPa)[1]. This process, while effective, is energy-intensive and generates hazardous byproducts, including hydrogen sulfide[1]. The principles of green chemistry call for the development of synthetic pathways that reduce energy consumption, minimize waste, and utilize safer solvents and reaction conditions.
This document outlines three distinct green synthesis methodologies that address these challenges. These protocols leverage the unique reaction enhancements offered by microwave and ultrasound energy, as well as the benefits of conducting reactions in water, the universal green solvent. The aim is to provide robust, replicable procedures that increase efficiency, reduce environmental impact, and improve the overall safety profile of 2-MBT synthesis.
Foundational Chemistry: The Cyclization Reaction
The core chemical transformation for synthesizing 2-MBT from 2-aminothiophenol involves a cyclization reaction with a one-carbon electrophile, typically carbon disulfide (CS₂). The reaction proceeds via the formation of a dithiocarbamic acid intermediate, which then undergoes intramolecular cyclization with the elimination of water to form the stable benzothiazole ring.
Figure 1: Simplified reaction mechanism for the synthesis of 2-MBT.
Comparative Overview of Synthesis Protocols
The following table summarizes the key operational parameters and outcomes of the traditional method versus the green synthesis protocols detailed in this guide. This allows for a direct comparison of efficiency, environmental impact, and resource utilization.
| Parameter | Traditional Kelly Process | Protocol 1: Catalyst-Free (Water) | Protocol 2: Microwave-Assisted | Protocol 3: Ultrasound-Assisted |
| Starting Materials | Aniline, CS₂, Sulfur | 2-Aminothiophenol, CS₂ source* | 2-Aminothiophenol, CS₂ | 2-Aminothiophenol, CS₂ |
| Solvent | Toluene (optional) | Water | Ethanol / Solvent-free | Solvent-free |
| Catalyst | None (autocatalytic) | None | None | None |
| Temperature | ~250 °C[1] | 100 °C[2] | ~80-100 °C (setpoint) | Room Temperature |
| Pressure | ~9-10 MPa[1][3] | Atmospheric / Reduced | Atmospheric (sealed vessel) | Atmospheric |
| Reaction Time | 5-8 hours[1][4] | ~2 hours[2] | 5-15 minutes | ~20 minutes[5] |
| Typical Yield | 80-90%[4] | >90% (estimated) | >90% (estimated) | 65-83%[5] |
| Energy Source | Conventional Heating | Conventional Heating | Microwave Irradiation | Sonication |
| Key Advantage | High throughput | Eliminates organic solvents | Drastic time reduction | Energy efficient, mild conditions |
| Key Disadvantage | High energy, high pressure | Requires heating | Specialized equipment | Scalability can be a challenge |
*Note: CS₂ source can be carbon disulfide or a precursor like tetramethylthiuram disulfide (TMTD) which generates it in situ.
Detailed Application Notes & Protocols
Protocol 1: Catalyst-Free Synthesis in Water
Causality and Scientific Principle: This protocol leverages water as a green solvent and relies on thermal energy to overcome the activation barrier of the reaction. Water is non-toxic, non-flammable, and inexpensive. Furthermore, hydrophobic effects within the aqueous medium can help to promote the association of organic reactants, potentially accelerating the reaction. This method eliminates the need for any catalyst, simplifying the workup procedure and preventing contamination of the final product. A similar catalyst-free approach using 2-aminothiophenols and a carbon disulfide precursor in water has proven to be highly efficient[6][7].
Experimental Protocol:
-
Reactant Charging: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-aminothiophenol (10 mmol, 1.25 g).
-
Solvent and Reagent Addition: Add 30 mL of deionized water to the flask. While stirring, carefully add carbon disulfide (12 mmol, 0.91 g, 0.72 mL) dropwise. Safety Note: Carbon disulfide is highly volatile, flammable, and toxic. All operations must be performed in a well-ventilated fume hood.
-
Reaction Heating: Heat the reaction mixture to reflux (100 °C) using a heating mantle.
-
Reaction Monitoring: Maintain reflux with vigorous stirring for approximately 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Product Isolation: After completion, cool the reaction mixture to room temperature. The 2-MBT product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 15 mL).
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Protocol 2: Microwave-Assisted Synthesis (Solvent-Free)
Causality and Scientific Principle: Microwave irradiation provides rapid and efficient heating by direct interaction with polar molecules in the reaction mixture. This localized, instantaneous heating dramatically accelerates reaction rates, often reducing reaction times from hours to minutes[3][8]. By performing the reaction under solvent-free conditions, this protocol further enhances its green credentials by minimizing waste and simplifying product isolation[9].
Experimental Protocol:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminothiophenol (5 mmol, 0.63 g).
-
Reagent Addition: Carefully add carbon disulfide (6 mmol, 0.46 g, 0.36 mL) to the vessel in a fume hood.
-
Vessel Sealing: Securely cap the microwave vessel.
-
Microwave Irradiation: Place the vessel in the cavity of a scientific microwave reactor. Irradiate the mixture at a constant temperature of 100 °C for 10 minutes. The pressure will rise within the vessel; ensure the equipment's pressure limits are not exceeded.
-
Cooling and Isolation: After irradiation, cool the vessel to room temperature using a compressed air stream. A solid mass will have formed.
-
Purification: Add 10 mL of ethanol to the vessel and stir to break up the solid. Collect the product by vacuum filtration, washing with a small amount of cold ethanol.
-
Drying: Dry the product in a vacuum oven at 60 °C.
Protocol 3: Ultrasound-Assisted Synthesis (Solvent-Free)
Causality and Scientific Principle: This protocol utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to drive the chemical reaction. The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, providing the energy for the reaction to occur at ambient bulk temperatures[10][11]. This energy-efficient, catalyst-free, and solvent-free method is exceptionally mild and rapid[5].
Experimental Protocol:
-
Reactant Charging: In a 25 mL thick-walled glass reaction vial, add 2-aminothiophenol (10 mmol, 1.25 g).
-
Reagent Addition: In a fume hood, carefully add carbon disulfide (12 mmol, 0.91 g, 0.72 mL) to the vial.
-
Sonication Setup: Place the vial in an ultrasonic bath or position the tip of a high-intensity ultrasonic probe approximately 1 cm below the surface of the liquid mixture.
-
Irradiation: Irradiate the mixture with ultrasound (e.g., 20-40 kHz frequency) for 20 minutes at room temperature. The reaction mixture may warm slightly; a water bath can be used to maintain ambient temperature if necessary.
-
Reaction Monitoring & Isolation: The reaction progress can be monitored by TLC. Upon completion, a solid product will have formed.
-
Purification: Triturate the solid product with 15 mL of cold ethanol. Collect the solid by vacuum filtration and wash with a small volume of fresh cold ethanol.
-
Drying: Dry the purified 2-MBT in a vacuum oven at 60 °C.
Workflow and Validation
The general workflow for the synthesis and validation of 2-MBT via these green methods is outlined below. It is crucial that every protocol is self-validating; the identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
Figure 2: General experimental workflow for green synthesis of 2-MBT.
Validation Checklist:
-
Melting Point: Compare the observed melting point with the literature value (177-181 °C).
-
FT-IR Spectroscopy: Confirm the presence of key functional groups: N-H stretching (around 3100 cm⁻¹), C=N stretching (around 1610 cm⁻¹), and the characteristic thiol (S-H) peak, which may be weak or absent due to tautomerization to the thione form (C=S).
-
¹H-NMR Spectroscopy: Confirm the aromatic proton signals and the broad N-H proton signal.
-
¹³C-NMR Spectroscopy: Verify the number of distinct carbon signals corresponding to the benzothiazole core, including the characteristic C=S carbon signal (typically >190 ppm).
Conclusion and Future Outlook
The protocols detailed in this guide demonstrate that the synthesis of 2-mercaptobenzothiazole can be achieved through significantly greener and more efficient methods than traditional industrial processes. The use of microwave and ultrasound energy drastically reduces reaction times and energy input, while catalyst-free aqueous synthesis offers an environmentally benign alternative by eliminating organic solvents. These methods not only align with the principles of sustainable chemistry but also offer practical advantages in terms of process simplification and safety. Further research should focus on the scalability of these techniques and the development of continuous flow processes to fully realize their potential for industrial application.
References
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2025). Molecules. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2021). Molecules. [Link]
-
Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles. (2024). ChemistrySelect. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry. [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021). Molecules. [Link]
-
Chemical Fixation of CO2 with 2-Aminobenzenethiols into Benzothiazol(on)es: A Review of Recent Updates. (2024). Results in Chemistry. [Link]
- Method for the production of 2-mercaptobenzothiazole. (2001).
- Process for the preparation of 2-mercaptobenzothiazole. (1994).
-
Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (2014). Iraqi Journal of Science. [Link]
-
Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. (2021). Cogent Chemistry. [Link]
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2025). ResearchGate. [Link]
-
Biological evaluation of benzothiazoles obtained by microwave-green synthesis. (2023). Anais da Academia Brasileira de Ciências. [Link]
-
Copper(I)-Catalyzed Tandem One-Pot Synthesis of 2-Arylthiobenzothiazoles and 2-Arylthiobenzoxazoles in Water. (2018). PubMed. [Link]
-
A Simple, Microwave-Assisted, and Solvent-Free Synthesis of 2-Arylbenzothiazoles by Acetic Acid–Promoted Condensation of Aldehydes with 2-Aminothiophenol in Air. (2022). ResearchGate. [Link]
-
SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2019). Malaysian Journal of Analytical Sciences. [Link]
-
Copper(I)-Catalyzed Tandem One-Pot Synthesis of 2-Arylthiobenzothiazoles and 2-Arylthiobenzoxazoles in Water. (2018). Sci-Hub. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
Welcome to the technical support center for the synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yield, and troubleshoot common experimental hurdles. The information provided herein is a synthesis of established chemical principles and practical laboratory experience.
I. Introduction to the Synthesis
The synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is a specialized adaptation of the classical Jacobson benzothiazole synthesis. The primary route involves the reaction of 4-bromo-6-tert-butylaniline with carbon disulfide and elemental sulfur under elevated temperature and pressure. While the core reaction is robust, achieving high yields and purity requires careful control of reaction parameters and a thorough understanding of potential side reactions.
The reaction proceeds through the initial formation of a dithiocarbamate intermediate from the aniline and carbon disulfide, which then undergoes intramolecular cyclization facilitated by sulfur to form the benzothiazole ring. The presence of the bromo and tert-butyl substituents on the aniline starting material can influence the reaction kinetics and the propensity for side-product formation.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.
Issue 1: Low or No Product Yield
Question: I am experiencing very low or no yield of the desired 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. What are the likely causes and how can I rectify this?
Answer:
Low or no product yield is a common issue that can stem from several factors, ranging from suboptimal reaction conditions to reagent quality.
Potential Causes and Solutions:
-
Insufficient Temperature and Pressure: The formation of the benzothiazole ring is a thermodynamically demanding process that requires significant energy input.[1] Typical syntheses of 2-mercaptobenzothiazoles are conducted at temperatures ranging from 220-280°C and under autogenous pressure in a sealed reactor.[1] If the temperature or pressure is too low, the reaction may not proceed to completion.
-
Recommendation: Ensure your reaction is heated to a minimum of 240°C. The pressure will build as the reaction progresses due to the formation of hydrogen sulfide gas. A sealed, pressure-rated autoclave is essential for this reaction.
-
-
Improper Reagent Stoichiometry: The molar ratio of the reactants is critical. An excess of one reagent or a deficiency in another can lead to incomplete reaction or the formation of side products.
-
Recommendation: A common starting point for the molar ratio of aniline derivative to carbon disulfide to sulfur is approximately 1:1.5:1.[1] It is advisable to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific setup.
-
-
Poor Quality Reagents: The purity of the starting materials, particularly the 4-bromo-6-tert-butylaniline, is paramount. Impurities can interfere with the reaction. Carbon disulfide and sulfur should also be of high purity.
-
Recommendation: Use freshly purified 4-bromo-6-tert-butylaniline. If the purity is suspect, consider recrystallization or column chromatography. Ensure carbon disulfide and sulfur are from a reliable source and have been stored correctly.
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Recommendation: Reaction times for this type of synthesis can range from 4 to 8 hours.[1] Monitor the reaction progress by taking small aliquots (if your reactor setup allows) and analyzing them by TLC or LC-MS.
-
Issue 2: Formation of Significant Impurities
Question: My crude product contains a significant amount of impurities. What are these likely to be and how can I minimize their formation?
Answer:
The high-temperature and pressure conditions of this synthesis can lead to the formation of several byproducts.
Common Impurities and Mitigation Strategies:
-
Unreacted Starting Material: The presence of unreacted 4-bromo-6-tert-butylaniline is common, especially if the reaction has not gone to completion.
-
Mitigation: As discussed in "Low or No Product Yield," ensure adequate temperature, pressure, and reaction time.
-
-
Thiourea Derivatives: Symmetrical or unsymmetrical thioureas can form from the reaction of the aniline with carbon disulfide, particularly if the cyclization step is inefficient.
-
Mitigation: Ensure a sufficient amount of sulfur is present to facilitate the oxidative cyclization to the benzothiazole.
-
-
Polymeric Materials: At high temperatures, aniline derivatives can polymerize, leading to tarry, insoluble byproducts.
-
Mitigation: Avoid excessive temperatures (above 280°C) and prolonged reaction times. Gradual heating to the target temperature can also help to minimize polymerization.
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the crude 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. What are the recommended purification methods?
Answer:
Purification of 2-mercaptobenzothiazole derivatives can be challenging due to their relatively low solubility in many common organic solvents.
Recommended Purification Techniques:
-
Acid-Base Extraction: This is the most common and effective method for purifying 2-mercaptobenzothiazoles.[2] The mercapto group is acidic and will deprotonate in the presence of a base to form a water-soluble salt.
-
Dissolve the crude product in an aqueous solution of sodium hydroxide or sodium carbonate.
-
Filter the solution to remove any insoluble impurities (e.g., unreacted sulfur, polymeric byproducts).
-
Acidify the filtrate with a mineral acid, such as hydrochloric acid, to precipitate the purified product.
-
Collect the precipitate by filtration, wash with water until the washings are neutral, and dry thoroughly.
-
-
Recrystallization: If the purity of the crude product is reasonably high, recrystallization can be an effective final purification step.
-
Solvent Selection: Finding a suitable solvent can be challenging. Ethanol, isopropanol, or toluene are often used for 2-mercaptobenzothiazole derivatives. A mixed solvent system may be necessary. It is recommended to perform small-scale solubility tests to identify the optimal solvent or solvent mixture.
-
-
Column Chromatography: While possible, this method can be cumbersome for larger scale purifications due to the low solubility of the product. It is more suitable for small-scale synthesis or for the isolation of minor byproducts for characterization.
III. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis?
A1: The yield for the synthesis of substituted 2-mercaptobenzothiazoles can vary significantly depending on the specific substrate and reaction conditions. For the parent 2-mercaptobenzothiazole, yields of up to 90% have been reported with the addition of a catalyst.[3] For 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, a realistic target yield for an optimized laboratory-scale synthesis would be in the range of 60-80%.
Q2: Are there any alternative, milder synthesis routes?
A2: While the high-temperature, high-pressure method is the most direct, some alternative methods have been developed for the synthesis of 2-mercaptobenzothiazoles. One such method involves the reaction of an o-haloaniline with carbon disulfide in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). This approach often proceeds under milder conditions but may require a more specialized starting material (in this case, an ortho-iodo or bromo-aniline).
Q3: What are the key safety precautions for this reaction?
A3: This reaction involves several significant hazards that must be carefully managed:
-
High Pressure: The reaction must be carried out in a properly rated and maintained autoclave. A blast shield is highly recommended.
-
Toxic Gas: Hydrogen sulfide (H₂S), a toxic and flammable gas, is a byproduct of the reaction. The reaction and workup should be performed in a well-ventilated fume hood. A scrubbing system containing a basic solution (e.g., sodium hypochlorite) should be used to neutralize any vented H₂S.
-
Flammable Reagents: Carbon disulfide is extremely flammable and has a low autoignition temperature. It should be handled with extreme care, away from any potential ignition sources.
-
Corrosive Reagents: The acids and bases used in the workup are corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
IV. Experimental Protocol
This protocol is a representative procedure for the synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole and may require optimization for your specific laboratory conditions.
Materials:
-
4-bromo-6-tert-butylaniline
-
Carbon disulfide (CS₂)
-
Sulfur (S)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol (for recrystallization, optional)
Equipment:
-
Pressure-rated autoclave with a stirrer and temperature controller
-
Heating mantle
-
Standard laboratory glassware
-
Filtration apparatus
-
Fume hood
Procedure:
-
Reaction Setup:
-
In a fume hood, charge the autoclave with 4-bromo-6-tert-butylaniline (1.0 eq), sulfur (1.0 eq), and carbon disulfide (1.5 eq).
-
Seal the autoclave according to the manufacturer's instructions.
-
-
Reaction:
-
Begin stirring and slowly heat the mixture to 250°C.
-
Maintain the temperature at 250°C for 6 hours. The pressure inside the reactor will increase. Do not exceed the pressure rating of the autoclave.
-
-
Workup:
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
CAUTION: The autoclave will be under pressure due to the presence of H₂S. Vent the autoclave slowly through a scrubber containing a basic solution.
-
Carefully open the autoclave in a well-ventilated fume hood.
-
Transfer the crude reaction mixture to a beaker.
-
-
Purification (Acid-Base Extraction):
-
Add a 10% aqueous solution of sodium hydroxide to the crude product and stir until all the solid material has dissolved.
-
Filter the basic solution to remove any insoluble impurities.
-
Slowly add concentrated hydrochloric acid to the filtrate with stirring until the solution is acidic (pH ~2). The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash the filter cake thoroughly with water until the washings are neutral.
-
-
Drying and Characterization:
-
Dry the purified product in a vacuum oven at 60-80°C.
-
Characterize the final product by melting point, NMR, and mass spectrometry to confirm its identity and purity.
-
V. Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Temperature | 240-260°C | Ensures sufficient energy for cyclization.[1] |
| Pressure | Autogenous | Generated by H₂S byproduct. |
| Time | 4-8 hours | Allows for reaction completion. |
| Molar Ratio (Aniline:CS₂:S) | 1 : 1.5 : 1 | An excess of CS₂ can improve yield. |
VI. Visualizations
Reaction Mechanism
Caption: General reaction mechanism for the synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
VII. References
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes. Available at: [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Molecules. Available at: [Link]
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate. Available at: [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health. Available at: [Link]
-
Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science. Available at: [Link]
-
A new purification method for 2-Mercaptobenzothiazole and its application as vulcanization accelerator. ResearchGate. Available at: [Link]
Sources
Technical Support Center: Purification of Crude 4-Bromo-6-tert-Butyl-2-mercaptobenzothiazole
Welcome to the technical support guide for the purification of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide practical, field-tested solutions to help you achieve high purity for this important synthetic intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section covers high-level questions that are often the first to arise when planning a purification strategy.
Q1: What are the likely impurities in my crude 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole?
A1: The impurity profile depends heavily on the synthetic route, but for syntheses involving a substituted aniline, carbon disulfide, and sulfur, you can typically expect:
-
Unreacted Starting Materials: Residual 4-bromo-6-tert-butylaniline.
-
Oxidative Dimer: The corresponding disulfide, bis(4-bromo-6-tert-butylbenzo[d]thiazol-2-yl) disulfide, is a very common impurity formed by air oxidation of the thiol.
-
Elemental Sulfur: Unreacted sulfur from the synthesis.
-
Side-Reaction Products: Other benzothiazole derivatives or polymeric tar-like substances formed under high-temperature reaction conditions.[1]
Understanding these potential impurities is critical because their chemical properties (acidic, basic, neutral) will dictate the most effective purification strategy.
Q2: I have my crude solid. What is the very first step I should take?
A2: Before attempting any large-scale purification, your first step should always be a small-scale analytical assessment.
-
Thin-Layer Chromatography (TLC): Run a TLC plate with your crude material against a reference standard if available. Test a few solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to visualize the number of components. This helps in designing a column chromatography separation if needed.[2]
-
Solubility Tests: Test the solubility of a few milligrams of your crude material in various solvents at room temperature and upon heating. This data is invaluable for selecting a recrystallization solvent.
-
Crude NMR/LC-MS: If possible, obtaining a crude ¹H NMR or LC-MS provides a more definitive picture of the major impurities and their relative ratios, allowing for a more targeted purification approach.[3][4]
Q3: Which purification method is best for my needs?
A3: The optimal method depends on the initial purity of your crude material, the quantity you need to purify, and the final purity required. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a purification method.
Q4: My final product has a persistent, unpleasant smell. How can I get rid of it?
A4: The thiol group (-SH) in your molecule is responsible for the odor. While the pure, crystalline solid should have minimal odor, trace impurities or residual solvents can cause a strong smell.
-
Thorough Drying: Ensure the product is completely free of solvent by drying under high vacuum for an extended period.
-
Glassware Decontamination: The odor can cling to glassware. Washing glassware with a dilute bleach solution, followed by a water rinse and then an acetone rinse, is highly effective at oxidizing and removing residual thiols.[5]
-
Purity Check: A strong odor in a seemingly pure product can indicate the presence of more volatile thiol impurities. Re-purification may be necessary.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique but can be challenging. Here are solutions to common problems.
Q1: My compound "oils out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point in that solvent, causing it to separate as a liquid instead of a solid.
-
Causality: This is often caused by cooling the solution too quickly or using a solvent in which the compound is excessively soluble.
-
Solutions:
-
Re-heat and Add Solvent: Heat the solution until the oil redissolves. Add a small amount (5-10% more) of hot solvent to decrease the saturation level.[6]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly on a countertop before moving it to an ice bath. Insulating the flask can help.[7]
-
Induce Crystallization: If the solution is clear after slow cooling, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites. Adding a "seed crystal" of the pure compound is also highly effective.[6]
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) may be required.
-
Q2: My recovery is very low after recrystallization. How can I improve the yield?
A2: Low recovery is typically due to one of two issues: using too much solvent or the compound having significant solubility in the cold solvent.
-
Causality: The goal is to create a saturated solution at high temperature and a supersaturated one at low temperature. Excess solvent prevents the solution from becoming saturated enough upon cooling for crystals to form efficiently.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.[8] Add the solvent in small portions, waiting for it to boil between additions.
-
Evaporate Excess Solvent: If you've added too much, you can gently boil off some of the solvent to re-concentrate the solution before cooling.
-
Cool Thoroughly: Ensure the crystallization mixture is cooled sufficiently. An ice-salt bath can lower the temperature further, decreasing the solubility of your product and increasing the yield.
-
Check the Filtrate: Use TLC to check the mother liquor (the filtrate after collecting your crystals). If a large amount of product is present, you can concentrate the mother liquor to recover a second crop of crystals, which may require separate purification.
-
Section 3: Troubleshooting Acid-Base Extraction
This technique is ideal for separating acidic compounds like 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole from neutral or basic impurities.
Q1: My compound won't fully dissolve in the aqueous base (e.g., 1M NaOH). Why?
A1: The 2-mercapto group is acidic and should be deprotonated by a strong base, forming a water-soluble sodium salt. Failure to dissolve can have several causes.
-
Causality: The large, non-polar bromo and tert-butyl groups decrease the aqueous solubility of the corresponding salt. The crude material may also contain a high percentage of neutral, insoluble impurities.
-
Solutions:
-
Increase Base Volume/Concentration: You may need a larger volume of aqueous base or a slightly higher concentration to drive the deprotonation and dissolution.
-
Add a Co-Solvent: Adding a small amount of a water-miscible organic solvent like THF or ethanol can help solubilize the salt.
-
Stir Vigorously: Ensure the two phases are mixing efficiently to maximize the surface area for the acid-base reaction. Gentle warming (40-50°C) can also improve the rate of dissolution.
-
Q2: The precipitate formed after acidification is oily and difficult to filter. What can I do?
A2: This is analogous to "oiling out" during recrystallization and happens when the product precipitates from a supersaturated aqueous solution.
-
Causality: Rapidly adding acid to the basic solution causes a sudden drop in pH, leading to rapid, uncontrolled precipitation.
-
Solutions:
-
Slow Acid Addition: Add the acid dropwise with vigorous stirring. Monitor the pH to avoid overshooting.
-
Cool the Solution: Keep the basic solution in an ice bath during acidification to dissipate any heat generated and control the precipitation rate.
-
Extract Instead of Filter: If an oil still forms, extract the aqueous layer with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). The protonated product will move into the organic layer, which can then be dried and concentrated to yield the solid product.
-
Section 4: Detailed Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is effective for removing neutral and basic impurities.
-
Dissolution: Dissolve the crude material in a suitable organic solvent like toluene or ethyl acetate (approx. 10-20 mL per gram of crude).
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1M aqueous sodium hydroxide (NaOH). Extract three times, using a volume of NaOH solution equal to the organic layer each time. The acidic product will move into the aqueous layer as its sodium salt.
-
Separate Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Back-Wash (Optional): Wash the combined basic aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath. With vigorous stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the solution is acidic (pH ~2), checked with pH paper.[9] A precipitate of the pure product should form.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are near neutral pH.[9]
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Purification by Recrystallization
This protocol is ideal as a final polishing step or for crude material that is already >90% pure.
| Solvent System | Polarity Index | Suitability for Recrystallization | Comments |
| Hexane/Toluene | 0.1 / 2.4 | Excellent (Solvent Pair) | The compound is likely very soluble in Toluene and poorly soluble in Hexane. Dissolve in minimal hot Toluene and add hot Hexane until turbidity appears. |
| Ethanol | 4.3 | Good (Single Solvent) | The compound should be soluble in hot ethanol and less soluble in cold ethanol. May require cooling to low temperatures for good recovery. |
| Acetone | 5.1 | Poor (Single Solvent) | Likely to be too soluble even at low temperatures, leading to poor recovery. |
| Ethyl Acetate | 4.4 | Moderate | Similar to ethanol; may require a co-solvent like hexane to reduce solubility for better crystal recovery. |
Table 1. Solvent selection guide for recrystallization.
Step-by-Step Procedure:
-
Solvent Addition: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a minimum amount of a suitable solvent (e.g., ethanol) to cover the solid.
-
Heating: Heat the mixture to boiling with stirring. Continue to add the solvent in small portions until all the solid just dissolves.[8]
-
Hot Filtration (If Necessary): If there are insoluble impurities (like dust or elemental sulfur), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (n.d.). MDPI. [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC. (n.d.). NCBI. [Link]
- US4343946A - Purification of 2-mercaptobenzothiazole. (n.d.).
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses. [Link]
- EP0169107A1 - Process for the purification of mercaptobenzothiazole. (n.d.).
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (n.d.). ResearchGate. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). MDPI. [Link]
-
Determination of 2-substituted Benzothiazoles of Industrial Use From Water by Liquid chromatography/electrospray Ionization Tandem Mass Spectrometry. (n.d.). PubMed. [Link]
-
Purification of 2-mercaptobenzothiazole by solvent extraction | Request PDF. (n.d.). ResearchGate. [Link]
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (n.d.). MDPI. [Link]
- US6222041B1 - Method for the production of 2-mercaptobenzothiazole. (n.d.).
-
Recrystallization. (2020, January 10). YouTube. [Link]
-
Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. (n.d.). ResearchGate. [Link]
-
Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists. [Link]
-
Organic Chemistry Lab: Recrystallization. (2007, November 28). YouTube. [Link]
-
Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles - Final Report. (n.d.). EPA NEPID. [Link]
-
SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. (n.d.). Journal of Microbiology, Biotechnology and Food Sciences. [Link]
-
Sulphur Containing Heterocyclic Compounds as Anticancer Agents. (n.d.). PubMed. [Link]
-
Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. (n.d.). PubMed. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Anyone here experienced with sulfur compounds? : r/chemistry. (2016, March 30). Reddit. [Link]
- CN102351809B - Method for recovering 2-mercaptobenzothiazole from crystallization mother liquor of ceflriarone sodium. (n.d.).
Sources
- 1. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. youtube.com [youtube.com]
- 8. google.com [google.com]
- 9. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 2-Mercaptobenzothiazole
Welcome to the technical support center for the synthesis of 2-mercaptobenzothiazole (MBT). This guide is designed for researchers, scientists, and professionals in drug development and chemical manufacturing. Here, we will address common challenges and side reactions encountered during the synthesis of MBT, providing in-depth troubleshooting advice and practical solutions in a user-friendly question-and-answer format. Our aim is to equip you with the knowledge to optimize your synthetic protocols, improve yield and purity, and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Primary Synthesis Route: Aniline, Carbon Disulfide, and Sulfur
The industrial synthesis of 2-mercaptobenzothiazole is predominantly carried out by reacting aniline, carbon disulfide, and sulfur at elevated temperatures (typically 250-300°C) and high pressure.[1][2] While the overall reaction appears straightforward, it is a complex process involving several intermediates and potential side reactions.[1]
Q1: My MBT synthesis is producing a significant amount of benzothiazole as a byproduct. What causes this, and how can I minimize it?
A1: The formation of benzothiazole is a common side reaction, often resulting from the thermal degradation of MBT, especially in the presence of sulfur.[2] High reaction temperatures can promote the desulfurization of the thiol group.
Causality: At elevated temperatures, the C-S bond of the thiol group in MBT can cleave, leading to the formation of benzothiazole and elemental sulfur. This process can be exacerbated by prolonged reaction times at high temperatures.
Troubleshooting & Prevention:
-
Temperature Control: Carefully control the reaction temperature. While a high temperature is necessary to drive the reaction, exceeding the optimal range can significantly increase the rate of benzothiazole formation. A typical temperature range is 220-280°C.[3] It is crucial to establish the optimal temperature for your specific reactor setup through systematic experimentation.
-
Reaction Time: Minimize the reaction time at the highest temperature. Once the formation of MBT is substantially complete, prolonged heating will only favor the decomposition to benzothiazole. Discontinuing the reaction before it reaches equilibrium can help in minimizing the formation of undesirable byproducts.[3]
-
Pressure Management: Maintaining a maximum hydrogen sulfide (H₂S) pressure until after the crystallization of MBT can help to suppress some side reactions.[3]
Q2: I am observing a significant impurity that I've identified as 2-anilinobenzothiazole. What is the mechanism of its formation, and how can I prevent it?
A2: The formation of 2-anilinobenzothiazole (AnBTh) is another common side reaction in MBT synthesis.[2] It arises from the reaction of aniline with an intermediate in the MBT formation pathway or with MBT itself.
Causality: The synthesis of MBT proceeds through intermediates such as phenylcarbamic acid and a tetrahedral intermediate.[2] An excess of aniline or localized high concentrations of aniline can lead to its reaction with these intermediates, forming AnBTh. The reaction is favored by conditions that promote the nucleophilic attack of aniline.
Troubleshooting & Prevention:
-
Stoichiometry Control: Ensure precise control over the stoichiometry of the reactants. An excess of aniline should be avoided. The optimal feed mass ratio of Sulfur:CS₂:Aniline has been reported to significantly impact the yield of MBT and minimize byproducts.[2]
-
Mixing and Heat Transfer: Efficient mixing is crucial to avoid localized high concentrations of aniline and to ensure uniform heat distribution. Poor mixing can lead to "hot spots" where the rate of side reactions, including the formation of AnBTh, is accelerated.
-
Hydrogen Sulfide Concentration: The presence of an excess of hydrogen sulfide (H₂S) favors the formation of MBT over AnBTh.[2] Ensuring adequate H₂S pressure throughout the reaction can help suppress this side reaction.
Q3: My crude product contains tar-like, resinous materials that are difficult to remove. What are these, and how can I avoid their formation?
A3: The "tar-like" or "sulfurous resin" byproducts are often complex, high-molecular-weight, and poorly characterized polymeric materials.[3] Their formation is generally attributed to over-reaction or decomposition of reactants and products under the harsh reaction conditions.
Causality: At high temperatures and pressures, aniline and its derivatives can undergo polymerization and condensation reactions, often incorporating sulfur. These reactions are complex and can be initiated by radical species or thermal decomposition. Temperatures above 170°C in the presence of certain intermediates can lead to the formation of viscous polymers.[1]
Troubleshooting & Prevention:
-
Strict Temperature and Time Control: As with other side reactions, precise control over temperature and reaction time is the most effective preventative measure. Avoid prolonged exposure to excessively high temperatures.
-
Quenching the Reaction: Rapidly cooling or "quenching" the reaction mixture once the desired conversion is achieved can help to minimize the formation of these resinous materials.[3]
-
Recycling of "Desirable" Byproducts: Interestingly, some byproducts, when recycled into the reactor, can have an autocatalytic effect, accelerating the formation of MBT and potentially reducing the residence time required at high temperatures, thereby minimizing resin formation.[3] However, this requires careful analysis and control of the recycled stream to avoid the accumulation of undesirable impurities.
Q4: I have heard about "dimercaptobenzothiazole" as a potential byproduct. What is it and is it a common issue?
A4: While "dimercaptobenzothiazole" is mentioned as a potential byproduct in some literature, its specific structure and formation mechanism in the standard aniline-based synthesis are not well-documented in readily available sources. It is possible that this refers to a disubstituted benzothiazole with two thiol groups, or it could be a misnomer for other sulfur-rich byproducts. Given the lack of detailed information on its formation, the general strategies for minimizing other sulfur-containing impurities and resinous materials would likely be the most effective approach to control its presence.
Experimental Protocols & Data
Protocol 1: General Synthesis of 2-Mercaptobenzothiazole
This is a generalized industrial-scale protocol and should be adapted and optimized for laboratory settings with appropriate safety precautions.
-
Charging the Reactor: A high-pressure autoclave is charged with aniline, carbon disulfide, and sulfur.[2] The molar ratio of the reactants is a critical parameter to optimize.
-
Reaction: The mixture is heated to a temperature range of 220-280°C under autogenous pressure.[3] The reaction is typically carried out for a specific residence time, which should be optimized to maximize MBT yield and minimize byproduct formation.
-
Quenching and Crystallization: After the desired reaction time, the crude reaction product is quenched by mixing with a solvent like carbon disulfide.[3] The mixture is then cooled to crystallize the 2-mercaptobenzothiazole.
-
Isolation and Purification: The crystallized MBT is isolated by filtration. The crude product is then typically purified by dissolving it in an aqueous alkali solution (like sodium hydroxide) to form the sodium salt of MBT. Insoluble impurities are removed by filtration, and the filtrate is then acidified with a mineral acid (e.g., sulfuric acid) to precipitate the purified MBT.[1]
Table 1: Impact of Reaction Parameters on MBT Yield and Byproduct Formation
| Parameter | Effect on MBT Yield | Impact on Side Reactions | Troubleshooting Recommendation |
| Temperature | Increases up to an optimum, then decreases | High temperatures promote benzothiazole and resin formation.[2] | Optimize for the highest yield with acceptable purity. A range of 240-255°C is often cited.[2] |
| Pressure | Higher pressure generally favors the reaction | Can influence the equilibrium of side reactions involving gaseous byproducts like H₂S.[2] | Maintain sufficient pressure to keep reactants in the liquid phase and manage H₂S concentration. |
| Reactant Ratio | Significant impact on yield | Excess aniline leads to 2-anilinobenzothiazole formation.[2] | Carefully control the stoichiometry. Optimize the feed ratio of S:CS₂:Aniline. |
| Reaction Time | Increases with time up to a point | Prolonged time at high temperature increases thermal degradation byproducts.[3] | Determine the optimal reaction time to maximize conversion without significant product degradation. |
Visualizing Reaction Pathways
Diagram 1: Simplified Main Reaction and Key Side Reactions
Caption: Troubleshooting flowchart for MBT synthesis side reactions.
Analytical Methods for Impurity Profiling
A robust analytical method is essential for identifying and quantifying impurities in your MBT product.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for the analysis of MBT and its byproducts. A reverse-phase C18 column is typically employed with a mobile phase gradient of acetonitrile and water containing an acid modifier like formic or acetic acid.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for impurity profiling. However, MBT can be thermally labile and may decompose in the hot GC inlet. Derivatization or the use of a programmable temperature vaporization (PTV) inlet can mitigate this issue.
References
- U.S.
- U.S.
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production, MDPI, [Link]
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- 2. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production [mdpi.com]
- 3. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
Technical Support Center: Analysis of 2-Mercaptobenzothiazole (2-MBT)
Welcome to the technical support guide for the analysis of 2-mercaptobenzothiazole (2-MBT). This document is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of 2-MBT during analytical testing. As a compound prone to degradation, accurate quantification requires a carefully considered approach. This guide provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your results.
Section 1: Understanding 2-MBT Instability - FAQs
This section addresses the fundamental chemical properties of 2-MBT that contribute to its analytical challenges.
Q1: What is 2-mercaptobenzothiazole (2-MBT), and why is it difficult to analyze?
2-Mercaptobenzothiazole (CAS No. 149-30-4) is a pale yellow, crystalline organosulfur compound with a distinct odor.[1] It is widely used as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor.[2] Analytically, 2-MBT is challenging due to the reactivity of its thiol (-SH) group. This group is susceptible to oxidation, which can occur during sample collection, preparation, storage, and even during the analytical injection process itself.[3] This degradation leads to inaccurate quantification and the appearance of unexpected byproducts in chromatograms. Furthermore, 2-MBT exists in tautomeric equilibrium between a thiol form and a thione form, with the thione form being predominant.[1][4]
Q2: What is the primary decomposition product of 2-MBT?
The most common decomposition pathway for 2-MBT is oxidative dimerization. Two molecules of 2-MBT react to form 2,2'-dithiobisbenzothiazole (MBTS), a disulfide.[4] This reaction is irreversible in typical coolant or analytical media.[3] The formation of MBTS is a critical issue because it consumes the parent analyte, leading to an underestimation of the actual 2-MBT concentration. MBTS is also less soluble than 2-MBT, which can lead to precipitation and system contamination.[3]
Q3: What environmental factors accelerate the decomposition of 2-MBT?
Several factors can initiate or accelerate the oxidation of 2-MBT to MBTS. Understanding these is the first step toward prevention.
-
Oxygen: The presence of dissolved or atmospheric oxygen is a primary driver of oxidation.[3]
-
Heat: Elevated temperatures significantly increase the rate of oxidative degradation.[3]
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate the free-radical mechanism responsible for oxidation.[3]
-
pH: The stability of 2-MBT is highly dependent on pH. With a pKa of approximately 7.0, the molecule exists as a neutral species in acidic conditions and as the thiolate anion in alkaline conditions.[1][2] While it is reportedly more stable in neutral or alkaline aqueous solutions, the deprotonated thiolate form is highly susceptible to oxidation.[1] In strongly acidic solutions, particularly in the presence of iron ions, it can be reduced to benzothiazole.[1]
Section 2: Troubleshooting Common Analytical Issues
This section provides direct answers to problems frequently encountered during the analysis of 2-MBT.
Q4: I see a second, less polar peak appearing in my HPLC chromatogram. What is it?
This is a classic sign of 2-MBT degradation. The later-eluting, less polar peak is almost certainly the oxidation product, 2,2'-dithiobisbenzothiazole (MBTS).[5] Its appearance indicates that your sample has been exposed to oxidative conditions (air, heat, light) at some point during its lifecycle. To confirm its identity, you can either run an authentic MBTS standard or analyze your sample using LC-MS/MS for mass confirmation.
Q5: My 2-MBT sample response decreases over time when left in the autosampler. How can I prevent this?
This indicates ongoing degradation in your prepared samples. Autosamplers are often not refrigerated, exposing samples to ambient temperature and light for extended periods.
Causality: The combination of room temperature, dissolved oxygen in your solvent, and potential light exposure through the sample vials creates a perfect environment for the slow oxidation of 2-MBT to MBTS.
Solution:
-
Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10 °C).
-
Use amber or light-blocking vials to prevent photodegradation.
-
Minimize analysis time: Prepare samples in smaller batches just before analysis.
-
Solvent Degassing: Use freshly degassed mobile phases and sample diluents to minimize dissolved oxygen.
-
Consider an antioxidant: If permissible by your method, adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your sample diluent can inhibit oxidation.
Q6: Why is my recovery of 2-MBT low during sample extraction?
Low recovery can stem from both degradation and suboptimal extraction conditions.
Causality: If the extraction process is lengthy, involves heating steps (e.g., evaporation), or uses solvents that are not deoxygenated, significant loss of 2-MBT can occur before the sample is even injected. Additionally, due to its weakly acidic nature, the extraction efficiency of 2-MBT from aqueous matrices with organic solvents is pH-dependent.
Solution:
-
Work Quickly and Keep Cool: Perform all extraction steps rapidly and on ice to minimize thermal degradation.[6]
-
pH Adjustment: When performing liquid-liquid extraction from an aqueous sample, adjust the pH to be at least 2 units below the pKa (~pH 5) to ensure 2-MBT is in its neutral, more organic-soluble form.
-
Use Deoxygenated Solvents: Sparge extraction solvents with nitrogen or argon before use.
-
Avoid Harsh Evaporation: If a concentration step is needed, use a gentle stream of nitrogen at low temperatures instead of high-heat evaporation.
Q7: Can I use Gas Chromatography (GC) to analyze 2-MBT?
Standard GC analysis is generally not recommended for 2-MBT because the high temperatures of the injection port and column can cause on-column thermal degradation.[7] This results in poor peak shape, low response, and non-reproducible data.
Expert Insight: While problematic, GC analysis is not impossible. A technique called Programmable Temperature Vaporization (PTV) injection has been shown to successfully analyze 2-MBT without decomposition.[8] This method involves injecting the sample into a cold inlet, which then rapidly heats to transfer the analyte to the column. This minimizes the time the analyte spends at high temperatures, preventing degradation.[8] However, for routine analysis, HPLC remains the more robust and reliable technique .[5]
Section 3: Recommended Protocols for Stable Analysis
The following protocols are designed to serve as a validated starting point for your method development.
Protocol 1: Sample Preparation and Stabilization
This protocol emphasizes minimizing exposure to degradative elements from the moment of sampling.
Objective: To prepare a sample solution of 2-MBT that remains stable for the duration of the analytical run.
Methodology:
-
Solvent Preparation: Use HPLC-grade acetonitrile or methanol as the primary diluent. Before use, sparge the solvent with high-purity nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Sample Weighing/Dilution: If working with a solid standard or sample, perform weighing quickly. Dissolve and dilute the sample in the deoxygenated solvent in an amber volumetric flask to protect from light.
-
pH Control (for aqueous samples): If your sample is in an aqueous matrix, buffer it to a slightly acidic or neutral pH (e.g., pH 6-7) immediately upon collection to maintain stability. For extraction, acidify as described in Q6.
-
Filtration: If filtration is necessary, use a PTFE (polytetrafluoroethylene) syringe filter, as it has broad chemical compatibility.
-
Vial Transfer: Transfer the final sample into amber HPLC vials, leaving minimal headspace to reduce the amount of trapped oxygen.
-
Storage: Immediately place the prepared vials in a refrigerated autosampler (4-10 °C). If analysis is not immediate, store samples at -20 °C or, ideally, -80 °C.[6]
Protocol 2: Recommended HPLC-UV Method
This method is adapted from established procedures for the simultaneous analysis of 2-MBT and its primary degradant, MBTS.[5]
Objective: To achieve baseline separation of 2-MBT and MBTS with good peak shape and reproducibility.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm | Standard reversed-phase column providing good retention and resolution for these compounds. |
| Mobile Phase | Acetonitrile:Water:THF (40:40:20 v/v) with pH adjusted to 4.0 using phosphoric acid. | The organic solvents provide the necessary eluting strength, while the THF improves peak shape. The slightly acidic pH ensures 2-MBT is in its neutral form for consistent retention. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Injection Volume | 10-20 µL | Standard volume; can be adjusted based on sample concentration. |
| Detection | UV at 240 nm | Provides good sensitivity for both 2-MBT and its disulfide dimer, MBTS.[5] |
| Column Temp. | 25-30 °C | Controlled temperature ensures reproducible retention times. Avoid elevated temperatures. |
Section 4: Data & Diagrams
Table 1: Stability of 2-Mercaptobenzothiazole (2-MBT) Under Various Conditions
| Condition | Stability | Primary Degradation Product | Mechanism/Notes |
| Acidic pH (<5) | Moderate | Benzothiazole | Reduction, especially in the presence of iron ions.[1] |
| Neutral pH (6-8) | Good (short-term) | 2,2'-dithiobisbenzothiazole (MBTS) | Oxidation of the thiolate anion, which is present in equilibrium.[1] |
| Alkaline pH (>8) | Poor | 2,2'-dithiobisbenzothiazole (MBTS) | Dominated by the thiolate anion, which is highly susceptible to oxidation. |
| Elevated Temp. (>40°C) | Poor | 2,2'-dithiobisbenzothiazole (MBTS) | Accelerates the rate of oxidation.[3] |
| UV/Sunlight Exposure | Poor | 2,2'-dithiobisbenzothiazole (MBTS) | Provides activation energy for free-radical oxidation.[3] |
| Presence of Oxygen | Poor | 2,2'-dithiobisbenzothiazole (MBTS) | Direct reactant in the oxidation process.[3] |
Diagrams
Caption: Oxidation pathway of 2-MBT to its disulfide dimer, MBTS.
Caption: Recommended workflow for preventing 2-MBT decomposition.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2018). 2-Mercaptobenzothiazole. In Some Chemicals Used as Solvents and in Polymer Manufacture. International Agency for Research on Cancer. [Link]
-
Zhang, L., et al. (2022). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 10(7), 1373. [Link]
-
Danish Environmental Protection Agency. (2014). 2- Mercapto- benzothiazole (MBT). Environmental and Health Assessment. [Link]
-
Al-Maqdi, K. A., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences, 22(9), 4683. [Link]
-
Cohen, S. M. (1967). Oxidation of Mercaptobenzothiazole to Benzothiazyl Disulfide in Coolant Media. Defense Technical Information Center. [Link]
-
Mosaferi, M., et al. (2013). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Journal of Chemistry, 25(12), 6515-6518. [Link]
- US Patent 3654297A. (1972). Process for oxidizing 2-mercaptobenzothiazole.
-
Gries, W., et al. (2020). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. The MAK-Collection for Occupational Health and Safety, 5(3-4), Doc043. [Link]
-
Ataman Kimya. 2-MERCAPTOBENZOTHIAZOLE (MBT). [Link]
-
ResearchGate. (n.d.). Determination of 2-Mercaptobenzothiazole (MBT) in Tannery Wastewater by High Performance Liquid Chromatography with Amperometric Detection. [Link]
-
Wikipedia. (2023). Mercaptobenzothiazole. [Link]
-
Analytice. (n.d.). 2-Mercaptobenzothiazole Disulfide (MBTS) - analysis. [Link]
-
S. S. Kunte & S. V. Gramapadhye. (1999). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences, 61(4), 231-232. [Link]
-
Eawag-BBD. (2006). 2-Mercaptobenzothiazole Degradation Pathway. [Link]
-
De Pinho, A. M., et al. (2017). Preventing decomposition of 2-mercaptobenzothiazole during gas chromatography analysis using programmable temperature vaporization injection. Journal of Chromatography A, 1523, 300-304. [Link]
-
MDPI. (2023). Picolinoyl N4-Phenylthiosemicarbazide-Modified ZnAl and ZnAlCe Layered Double Hydroxide Conversion Films on Hot-Dip Galvanized Steel for Enhancing Corrosion Protection in Saline Solution. Coatings, 13(10), 1699. [Link]
-
Bio-Rad Laboratories. (2015, June 26). Four Tips for Minimizing Protein Degradation During Sample Preparation [Video]. YouTube. [Link]
-
Bitesize Bio. (2024). How To Preserve Your Samples In Western Blotting. [Link]
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- 4. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]
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- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
Welcome to the technical support center for the synthesis and optimization of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this specific synthesis, offering in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to not only successfully synthesize the target molecule but also to understand the underlying chemical principles for effective optimization.
I. Introduction to the Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
The synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole typically follows a well-established pathway for 2-mercaptobenzothiazoles, commencing with a substituted aniline. The critical starting material for this specific target is 4-bromo-2-tert-butylaniline . The overall reaction involves the condensation of this aniline with carbon disulfide and sulfur under elevated temperature and pressure, a variant of the traditional Kelly process.
This guide will first address the synthesis of the crucial aniline precursor and then delve into the optimization of the final cyclization reaction, including troubleshooting common issues and answering frequently asked questions.
II. Synthesis of the Key Precursor: 4-Bromo-2-tert-butylaniline
A reliable supply of high-purity 4-bromo-2-tert-butylaniline is paramount for the successful synthesis of the final product. Below is a recommended synthetic approach with a discussion of the critical parameters.
Proposed Synthetic Route
The synthesis of 4-bromo-2-tert-butylaniline can be efficiently achieved from the commercially available 2-tert-butylaniline through a three-step process involving protection of the highly reactive amino group, followed by regioselective bromination, and subsequent deprotection.
Caption: Synthetic pathway for 4-bromo-2-tert-butylaniline.
Experimental Protocol: Synthesis of 4-Bromo-2-tert-butylaniline
Step 1: Protection of the Amino Group (Acetylation)
-
To a stirred solution of 2-tert-butylaniline in a suitable solvent (e.g., acetic acid or an inert solvent like dichloromethane), add acetic anhydride dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours until the starting aniline is consumed (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the N-(2-tert-butylphenyl)acetamide.
-
Filter the solid, wash with water, and dry. The product is typically of sufficient purity for the next step.
Step 2: Bromination
-
Dissolve the N-(2-tert-butylphenyl)acetamide in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature. The para-position to the activating acetamido group is the primary site of bromination.
-
Stir the reaction for several hours until completion (monitor by TLC).
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a solution of sodium thiosulfate to remove any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-bromo-2-tert-butylphenyl)acetamide.
Step 3: Deprotection (Hydrolysis)
-
Reflux the N-(4-bromo-2-tert-butylphenyl)acetamide in an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) in a co-solvent like ethanol.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using acidic hydrolysis, cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the free amine. If using basic hydrolysis, cool the mixture.
-
Extract the 4-bromo-2-tert-butylaniline with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield pure 4-bromo-2-tert-butylaniline.
III. Optimization of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole Synthesis
The core of the synthesis involves the reaction of 4-bromo-2-tert-butylaniline with carbon disulfide and sulfur in an autoclave under high temperature and pressure.
Caption: Core reaction for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Insufficient temperature or pressure. 2. Reaction time is too short. 3. Impure starting materials. | 1. Gradually increase the reaction temperature in 10°C increments (typical range is 220-280°C) and ensure the autoclave reaches the target pressure.[2] 2. Extend the reaction time. Monitor the reaction progress if possible through sampling (if the setup allows). 3. Ensure the 4-bromo-2-tert-butylaniline is of high purity. Recrystallize or purify by column chromatography if necessary. |
| Low Yield | 1. Suboptimal stoichiometry of reactants. 2. Decomposition of the product at high temperatures. 3. Incomplete reaction. | 1. Vary the molar ratios of carbon disulfide and sulfur relative to the aniline. An excess of carbon disulfide is often used. 2. Perform a temperature optimization study to find the sweet spot between reaction rate and product stability. A slightly lower temperature for a longer duration might be beneficial. 3. Increase reaction time or temperature cautiously. |
| Formation of dark, tarry by-products | 1. Overheating or prolonged reaction time leading to polymerization and decomposition. 2. Presence of oxidative impurities. | 1. Reduce the reaction temperature and/or time. 2. Use freshly distilled solvents and high-purity reagents. Purge the autoclave with an inert gas (e.g., nitrogen or argon) before heating. |
| Difficulty in product purification | 1. Presence of unreacted starting materials and sulfur. 2. Formation of isomeric by-products. 3. Product is an oil or does not crystallize easily. | 1. Wash the crude product with a solvent that dissolves the impurities but not the product (e.g., carbon disulfide can be used to wash away excess sulfur). 2. Utilize column chromatography with a suitable solvent system. 3. Attempt recrystallization from a variety of solvents or solvent mixtures. If it remains an oil, purification by column chromatography is the best approach. An acid-base workup can also be effective: dissolve the crude product in an aqueous base (e.g., NaOH), filter to remove insoluble impurities, and then re-precipitate the product by adding acid.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and pressure for the reaction?
A1: For the synthesis of 2-mercaptobenzothiazoles, temperatures typically range from 220°C to 280°C, with autogenous pressure.[2] For this substituted derivative, it is advisable to start at the lower end of this range (e.g., 230-240°C) and optimize. The bulky tert-butyl group may require slightly higher temperatures or longer reaction times to achieve good conversion.
Q2: How can I monitor the progress of the reaction in a high-pressure autoclave?
A2: Direct monitoring is challenging. If your setup allows for safe sampling at high pressure and temperature, you can analyze the samples by TLC or HPLC. Otherwise, you will need to run a series of experiments with varying reaction times to determine the optimal duration.
Q3: What are the most common side reactions?
A3: Common side reactions in the Kelly process include the formation of thiourea derivatives, disulfides, and other sulfur-containing impurities. At very high temperatures, thermal decomposition of the product can lead to the formation of tars.[4] The electronic nature of the bromo and tert-butyl groups might also influence the formation of minor isomeric products.
Q4: What is the best method for purifying the final product?
A4: A multi-step purification approach is often necessary.
-
Initial Wash: Wash the crude product with a solvent like carbon disulfide to remove unreacted sulfur.
-
Acid-Base Extraction: Dissolve the crude product in an aqueous solution of sodium hydroxide. The mercapto group is acidic and will form a water-soluble sodium salt. Filter off any insoluble impurities (like tars). Carefully acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the purified product.[3]
-
Recrystallization: Recrystallize the precipitated solid from a suitable solvent (e.g., ethanol, toluene, or a mixture).
-
Column Chromatography: If the product remains impure, column chromatography on silica gel is an effective final purification step.[5][6]
Q5: The final product is a dark oil and won't crystallize. What should I do?
A5: This is a common issue, often due to impurities.
-
First, try the acid-base extraction method described in A4. This is very effective at removing non-acidic, tarry impurities.
-
If that fails, column chromatography is your best option to isolate the pure compound, which may then crystallize upon standing or after trituration with a non-polar solvent like hexane.
IV. Data Summary
| Parameter | Typical Range | Recommended Starting Point | Potential Impact of Optimization |
| Temperature | 220 - 280 °C[2] | 240 °C | Higher temp may increase rate but also decomposition. |
| Pressure | Autogenous | Autogenous | Dependent on temperature and solvent vapor pressure. |
| Reaction Time | 2 - 8 hours | 4 hours | Longer times may increase yield but also by-products. |
| Aniline:CS₂:Sulfur Molar Ratio | 1 : 1.5-3 : 1-2 | 1 : 2 : 1.5 | Excess CS₂ can improve yield. |
V. Concluding Remarks
The synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is a multi-step process that requires careful control of reaction conditions, particularly in the final high-pressure cyclization step. The purity of the starting 4-bromo-2-tert-butylaniline is critical for a successful outcome. By systematically addressing the potential issues outlined in this guide and utilizing the recommended optimization and purification strategies, researchers can achieve a high yield of the desired product.
References
-
Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE).
-
PubChem. 2-Bromo-4-(tert-butyl)aniline.
-
ResearchGate. Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application.
-
Organic Chemistry Portal. Benzothiazole synthesis.
-
ResearchGate. Scheme 2. The Herz reaction applied to aniline (1).
-
US Patent US4343946A. Purification of 2-mercaptobenzothiazole.
-
Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism.
-
ACS Publications. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
-
MDPI. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production.
-
MDPI. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors.
-
YouTube. Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry.
-
Google Patents. CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
-
Google Patents. US6222041B1 - Method for the production of 2-mercaptobenzothiazole.
-
ResearchGate. Bromine- t -Butylamine.
-
ACS Publications. Visible-Light-Mediated Three-Component Annulation Strategy for the Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones.
-
BYJU'S. Electrophilic Substitution Reaction Mechanism.
-
Khan Academy. Bromination of Aniline.
-
Chemistry Steps. Electrophilic Aromatic Substitution – The Mechanism.
-
PubMed. Design and Optimization of Aniline-Substituted Tetrahydroquinoline C5a Receptor Antagonists.
-
ACS Publications. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur.
-
EPA NEPAL. Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles - Final Report.
-
PMC - NIH. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles.
-
YouTube. 4 bromoaniline : Organic Synthesis.
-
YouTube. Electrophilic Aromatic Substitution Reactions Made Easy!.
-
A Comprehensive Study. Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline.
-
Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis.
-
ECHEMI. Buy 4-Bromo-6-t-butyl-2-mercaptobenzothiazole from JHECHEM CO LTD.
-
ACS Publications. Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding.
-
Google Patents. tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate synthesis.
-
PubChem. 2-tert-Butylaniline.
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- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole
An In-Depth Technical Guide
This guide serves as a centralized resource for researchers, scientists, and drug development professionals encountering challenges during the crystallization of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole. The methodologies and troubleshooting strategies presented herein are grounded in established principles of physical chemistry and crystallization science, tailored to the specific structural class of this compound. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions and achieve robust, reproducible outcomes.
Section 1: Core Principles of Crystallization
Crystallization is a thermodynamic process governed by the principles of solubility, supersaturation, nucleation, and crystal growth. A successful crystallization hinges on the controlled transition of the target molecule from a disordered state in solution to an ordered, solid-state lattice.
-
Supersaturation : This is the primary driving force for crystallization.[1] It is a non-equilibrium state where the concentration of the solute in the solution exceeds its equilibrium solubility at a given temperature. It can be achieved by cooling, solvent evaporation, or the addition of an anti-solvent.
-
Nucleation : This is the initial formation of stable, microscopic crystal nuclei from the supersaturated solution.[2] This step is often the most difficult to control and can be influenced by factors such as the level of supersaturation, presence of impurities, and mechanical agitation.
-
Crystal Growth : Once stable nuclei are formed, they grow by the sequential addition of more solute molecules from the solution onto the existing crystal lattice. The rate of growth relative to the rate of nucleation is a key determinant of the final crystal size distribution.[3]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole in a question-and-answer format.
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing and resolving common crystallization problems.
Caption: General troubleshooting workflow for crystallization.
Q1: I've cooled my solution of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole, but no crystals have formed. The solution remains clear. What should I do?
A1: This indicates that the solution has not yet reached a sufficient level of supersaturation for nucleation to occur, or that the nucleation process is kinetically hindered.
-
Causality: The concentration of your compound is still below the solubility limit at the current temperature, or it is in a metastable zone where spontaneous nucleation is very slow.[1]
-
Troubleshooting Steps:
-
Increase Supersaturation:
-
Further Cooling: Cool the solution to a lower temperature (e.g., 0°C or -20°C), provided the solvent does not freeze.
-
Solvent Evaporation: If using a volatile solvent, allow a small portion to evaporate slowly by passing a gentle stream of nitrogen over the solution or by covering the flask with perforated parafilm. Avoid rapid evaporation, which can lead to poor crystal quality.[4]
-
Anti-Solvent Addition: If you have identified a suitable anti-solvent (see SOP 1), add it dropwise to the stirred solution until turbidity persists.
-
-
Induce Nucleation (Mechanical Methods):
-
Scratching: Gently scratch the inside surface of the glass flask below the solvent line with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Seeding: Add a few tiny, high-quality crystals of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole to the solution.[1] This is the most effective method as it bypasses the primary nucleation barrier and promotes growth on a known crystal form.
-
-
Q2: My compound has precipitated as a viscous liquid or a sticky solid ("oiled out") instead of forming crystals. Why did this happen?
A2: Oiling out occurs when the level of supersaturation is too high, causing the solute to separate into a liquid phase that is rich in the compound before it has time to organize into a crystal lattice. This is common for compounds with low melting points or when using a solvent in which the compound has extremely high solubility at elevated temperatures.
-
Causality: The system has crossed the binodal curve into an unstable two-liquid phase region before reaching the conditions necessary for nucleation. This is often caused by cooling the solution too quickly.
-
Troubleshooting Steps:
-
Reduce Supersaturation Level: Heat the solution until the oil redissolves completely. Then, add a small amount of additional solvent (10-20% more volume) to ensure the saturation point is reached at a lower temperature during cooling.[5]
-
Slow Down the Cooling Rate: Allow the flask to cool very slowly. Insulating the flask (e.g., with glass wool or by placing it in a large, warm water bath that cools to room temperature overnight) can provide the necessary time for molecules to arrange into an ordered lattice.
-
Change the Solvent System: The chosen solvent may be too good. Select a solvent in which the compound has slightly lower solubility at high temperatures. Alternatively, perform the crystallization from a more dilute solution.[4]
-
Q3: The moment I started cooling, a large amount of very fine powder crashed out of the solution. How can I get larger crystals?
A3: This is a classic sign of excessively rapid nucleation caused by a very high level of supersaturation being generated too quickly.[5] This leads to the formation of a vast number of nuclei simultaneously, which then compete for the available solute, resulting in limited growth and a microcrystalline powder.
-
Causality: The rate of nucleation has vastly outpaced the rate of crystal growth.[2] This prevents the formation of large, well-ordered crystals.
-
Troubleshooting Steps:
-
Increase the Amount of Solvent: Re-heat the solution to redissolve the powder. Add more solvent (e.g., 25-50% more) to decrease the overall concentration.[5] This will ensure that the solution becomes supersaturated at a lower temperature and at a slower rate upon cooling.
-
Implement a Controlled Cooling Profile: Instead of simply removing the solution from heat, use a programmable bath or a well-insulated container to cool the solution at a slow, controlled rate (e.g., 5-10°C per hour).
-
Utilize Seeding: In a less concentrated solution, cool to a point just below the saturation temperature (where the solution is barely supersaturated) and introduce seed crystals. This allows the process to be dominated by crystal growth rather than uncontrolled primary nucleation.[1]
-
Q4: My crystallization produced beautiful crystals, but the final yield is very low (<50%). How can I improve it?
A4: A poor yield typically means that a significant amount of your compound remains dissolved in the mother liquor.[5]
-
Causality: This can be due to using an excessive amount of solvent, not cooling the solution to a low enough temperature, or insufficient crystallization time.
-
Troubleshooting Steps:
-
Optimize Solvent Volume: The most common cause is using too much solvent.[5] In your next attempt, use the minimum amount of hot solvent required to fully dissolve the compound.
-
Maximize Temperature Differential: Ensure you are cooling the solution to the lowest practical temperature (e.g., 0°C or below) and allowing it to equilibrate for an extended period (several hours to overnight) to maximize precipitation.
-
Recover a Second Crop: Take the mother liquor (the filtrate after collecting your first batch of crystals), reduce its volume by 50-70% using a rotary evaporator, and cool it again. This will often yield a second "crop" of crystals, which can be combined with the first if purity is acceptable.
-
Check pH (if applicable): Since 2-mercaptobenzothiazoles are acidic, ensure the pH of the solution is not basic, which would increase solubility by forming a salt.[6]
-
Q5: My product purity is not improving significantly after recrystallization. What is the problem?
A5: This suggests that the impurities are being incorporated into the crystal lattice or are not being effectively removed during filtration and washing.
-
Causality:
-
Inclusion/Solid Solution: The impurity may be structurally very similar to your target molecule, allowing it to fit into the crystal lattice.[7]
-
Surface Adsorption: Impurities may adsorb onto the crystal surfaces and remain even after washing.[7]
-
Ineffective Washing: The wash solvent may not be effectively dissolving the impurities or may be dissolving some of your product.
-
-
Troubleshooting Steps:
-
Perform a Second Recrystallization: A single crystallization may not be sufficient. A second pass can often significantly improve purity.
-
Change the Crystallization Solvent: Different solvents can lead to different crystal packing and may exclude impurities more effectively.
-
Optimize Washing:
-
Ensure the wash solvent is a poor solvent for your product but a good solvent for the suspected impurities.
-
Always use cold wash solvent to minimize dissolution of your crystalline product.
-
Ensure the filter cake is not allowed to dry completely before the final wash, which can cause impurities from the mother liquor to deposit on the crystal surfaces.[7]
-
-
Consider an Alternative Purification Method: If impurities co-crystallize, you may need an orthogonal purification step before crystallization, such as column chromatography or an acid-base extraction to remove impurities with different chemical properties.
-
Section 3: Frequently Asked Questions (FAQs)
Q: How do I select the best solvent system for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole? A: The ideal solvent is one in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures. Given that the parent 2-mercaptobenzothiazole is soluble in acetone and ethanol and poorly soluble in water, a good starting point would be alcohols (ethanol, isopropanol), ketones (acetone), or esters (ethyl acetate).[6][8] Water or hexanes would likely serve as effective anti-solvents. Follow the protocol in SOP 1 for systematic screening.
| Solvent | Boiling Point (°C) | Polarity (Index) | Expected Role | Rationale |
| Ethanol | 78 | 5.2 | Good Solvent | Benzothiazoles often show good solubility.[9] |
| Acetone | 56 | 5.1 | Good Solvent | Parent compound is highly soluble.[6] |
| Ethyl Acetate | 77 | 4.4 | Good Solvent | Good general solvent for moderately polar compounds. |
| Toluene | 111 | 2.4 | Good Solvent | May require higher temperatures. |
| n-Heptane | 98 | 0.1 | Anti-Solvent | Non-polar; likely to have low solubility. |
| Water | 100 | 10.2 | Anti-Solvent | Parent compound is poorly soluble in water.[8] |
Q: My crystals are always long, thin needles, which are difficult to filter and handle. How can I change the crystal habit? A: Needle-like morphology is common for organic molecules and arises from highly anisotropic growth rates, where the crystal grows much faster in one dimension.[10] Modifying the crystal habit involves altering the relative growth rates of different crystal faces.[11]
-
Change the Solvent: This is the most powerful tool. A different solvent can preferentially adsorb to the fast-growing faces, slowing their growth and allowing other faces to develop, resulting in more equant (block-like) crystals.[11]
-
Slow the Growth Rate: Lowering the level of supersaturation by cooling more slowly or using a more dilute solution can sometimes favor the growth of more stable, compact crystals.
-
Introduce Additives: Sometimes, a small amount of an additive that is structurally similar to the main compound can act as a habit modifier by adsorbing to specific crystal faces. This is an advanced technique requiring careful experimentation.
Section 4: Standard Operating Protocols (SOPs)
SOP 1: Solvent Screening for Crystallization
Caption: Workflow for selecting a suitable crystallization solvent.
-
Objective: To identify a suitable single solvent or solvent/anti-solvent pair.
-
Procedure:
-
Place a small amount (10-20 mg) of crude 4-Bromo-6-T-butyl-2-mercaptobenzothiazole into several small test tubes or vials.
-
To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition.
-
Screening for Single Solvents: Identify solvents in which the compound is sparingly soluble or insoluble at room temperature. Heat these tubes to the boiling point of the solvent, adding more solvent if necessary to just achieve complete dissolution.
-
Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath. A solvent that produces a high yield of crystalline solid is a good candidate.
-
Screening for Anti-Solvents: Identify solvents in which the compound is highly soluble at room temperature. These are poor single solvents but are useful for creating solvent/anti-solvent pairs. Identify solvents where the compound is virtually insoluble; these are potential anti-solvents.
-
SOP 2: Controlled Cooling Crystallization Protocol
-
Objective: To obtain high-quality crystals by slowly cooling a saturated solution.
-
Procedure:
-
In a flask, dissolve the crude compound in the minimum amount of a pre-selected good solvent at its boiling point.
-
Once fully dissolved, loosely cover the flask to prevent solvent loss and contamination.
-
Place the flask in a large, insulated container (e.g., a Dewar flask or a beaker filled with hot water) and allow it to cool slowly to room temperature overnight.
-
Once at room temperature, transfer the flask to a refrigerator (4°C), and then to a freezer (-20°C if the solvent permits) to maximize the yield.
-
Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
SOP 3: Anti-Solvent Crystallization Protocol
-
Objective: To crystallize a compound that is highly soluble across a wide temperature range in a given solvent.
-
Procedure:
-
Dissolve the crude compound in a moderate amount of a "good" solvent at room temperature.
-
While stirring the solution, add a pre-selected "anti-solvent" (in which the compound is insoluble) dropwise using a pipette or dropping funnel.
-
Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the onset of nucleation.
-
If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate. The goal is to remain at the point of incipient cloudiness.
-
Cover the flask and allow it to stand undisturbed. Crystals should form over a period of several hours to days.
-
Collect and dry the crystals as described in SOP 2.
-
References
-
Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved January 25, 2026, from [Link]
-
Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. (2020). sfera.unife.it. Retrieved January 25, 2026, from [Link]
-
Crystal Morphology Prediction Models and Regulating Methods. (2022). MDPI. Retrieved January 25, 2026, from [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved January 25, 2026, from [Link]
-
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. Retrieved January 25, 2026, from [Link]
-
Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. (2018). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Guide for crystallization. (n.d.). crystallography.ch. Retrieved January 25, 2026, from [Link]
-
Development of Crystallization Processes for Pharmaceutical Applications. (n.d.). LACCEI.org. Retrieved January 25, 2026, from [Link]
-
Crystal growth and morphology control of needle-shaped organic crystals. (2018). RSC Publishing. Retrieved January 25, 2026, from [Link]
-
Chemistry Crystallization. (n.d.). sathee jee. Retrieved January 25, 2026, from [Link]
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2020). MDPI. Retrieved January 25, 2026, from [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. (2017). ResearchGate. Retrieved January 25, 2026, from [Link]
-
A new purification method for 2-Mercaptobenzothiazole and its application as vulcanization accelerator. (2023). ResearchGate. Retrieved January 25, 2026, from [Link]
-
First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT. Retrieved January 25, 2026, from [Link]
-
Perspectives on the Influence of Crystal Size and Morphology on the Properties of Porous Framework Materials. (2022). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2020). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). MDPI. Retrieved January 25, 2026, from [Link]
-
2-MERCAPTOBENZOTHIAZOLE. (2017). INCHEM. Retrieved January 25, 2026, from [Link]
-
Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? (2009). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Morphology of crystals grown from solutions. (2014). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Synthesis of Benzothiazole | Preparation of Benzothiazole via various methods. (2024). YouTube. Retrieved January 25, 2026, from [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2015). PMC - NIH. Retrieved January 25, 2026, from [Link]
-
Crystals and Crystallization in Drug Delivery Design. (2021). ACS Publications. Retrieved January 25, 2026, from [Link]
- Purification of mercaptobenzothiazole. (1956). Google Patents.
-
2-MERCAPTOBENZOTHIAZOLE. (n.d.). atamankimya.com. Retrieved January 25, 2026, from [Link]
-
2- Mercapto- benzothiazole (MBT). (n.d.). Miljøstyrelsen. Retrieved January 25, 2026, from [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses Procedure. Retrieved January 25, 2026, from [Link]
-
2-MERCAPTOBENZOTHIAZOLE (MBT). (n.d.). Ataman Kimya. Retrieved January 25, 2026, from [Link]
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Technical Support Center: Purification of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
Welcome to the technical support guide for the purification of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. This resource, designed for researchers and professionals in drug development and chemical synthesis, provides in-depth troubleshooting advice and detailed protocols to address challenges encountered during the purification of this compound. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Impurity Profile & Initial Assessment
Question 1: What are the likely impurities in my crude 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole sample?
The impurity profile of your crude product is largely dependent on the synthetic route employed. A common synthesis for 2-mercaptobenzothiazoles involves the reaction of a substituted aniline with carbon disulfide and sulfur.[1][2] Based on this, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual 4-bromo-6-tert-butylaniline, carbon disulfide, and elemental sulfur.
-
Intermediates and Side-Products: Incomplete cyclization can lead to thiourea derivatives. Dimerization or oligomerization of the starting materials or the product can result in sulfurous resins.[1]
-
Related Benzothiazoles: Formation of benzothiazole without the mercapto group can occur as a byproduct.[1]
-
Oxidation Products: The thiol group is susceptible to oxidation, which can lead to the formation of the corresponding disulfide.
Question 2: What initial analytical techniques should I use to assess the purity of my crude product?
A multi-pronged analytical approach is recommended for a comprehensive assessment:
-
Thin Layer Chromatography (TLC): An excellent first step to visualize the number of components in your crude mixture and to get a preliminary idea of their polarities. This will be invaluable for developing a column chromatography method.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A reversed-phase C18 column is typically effective for this class of compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will not only confirm the structure of your desired product but also help in identifying the structures of impurities if they are present in significant amounts.[3] The tert-butyl group provides a very distinct singlet in the ¹H NMR spectrum, which can be a useful diagnostic tool.
Purification Strategy & Methodology
Question 3: What is the most straightforward method for purifying 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole?
For crystalline solids, recrystallization is often the most efficient and scalable purification method. The key is to find a solvent or solvent system in which the desired compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the impurities remain soluble at lower temperatures.[4]
Question 4: How do I select an appropriate solvent for recrystallization?
Solvent selection is a critical step and can be guided by the principle of "like dissolves like". Given the aromatic and moderately polar nature of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, suitable solvents would be moderately polar organic solvents. A systematic approach to solvent screening is recommended.[5]
Solvent Selection Workflow
Caption: A logical workflow for selecting an ideal recrystallization solvent.
| Solvent/Solvent System | Rationale | Potential Outcome |
| Ethanol | A common choice for moderately polar compounds.[6] | Good for removing non-polar impurities. |
| Ethyl Acetate/Hexane | A versatile solvent system that allows for fine-tuning of polarity. | Excellent for separating impurities with slightly different polarities. |
| Toluene | Can be effective for aromatic compounds. | May require a co-solvent to reduce solubility at room temperature. |
| Acetone | A polar aprotic solvent. | Useful if other solvents fail. |
Question 5: My compound "oils out" during recrystallization. What should I do?
"Oiling out" occurs when the compound comes out of solution above its melting point. Here are some troubleshooting steps:[5]
-
Increase the amount of solvent: This keeps the compound in solution at a lower temperature.
-
Use a lower boiling point solvent system: This ensures the solution cools below the melting point before saturation is reached.
-
Cool the solution more slowly: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.
-
Scratch the inside of the flask with a glass rod: This can provide a surface for nucleation.
-
Add a seed crystal: A small crystal of the pure compound can initiate crystallization.
Question 6: When should I use column chromatography instead of recrystallization?
Column chromatography is preferred when:
-
You have a complex mixture of impurities with similar polarities to your product.
-
Your product is an oil or does not crystallize easily.
-
You need to purify a small amount of material for analytical purposes.
Chromatographic Purification Workflow
Caption: A step-by-step workflow for purification by column chromatography.
Question 7: Can I use an acid-base extraction for purification?
Yes, this can be a very effective initial purification step. The mercapto group is weakly acidic and will be deprotonated by a moderately strong base like sodium hydroxide to form a water-soluble thiolate salt.[7] Neutral impurities can then be washed away with an organic solvent. Re-acidification of the aqueous layer will precipitate the purified product.
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific crude product.
-
Solvent Selection: Following the workflow in the FAQ, determine the best solvent or solvent system. For this example, we will use an ethanol/water system.
-
Dissolution: In a fume hood, place the crude 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot water dropwise until the solution becomes slightly turbid. Add a few more drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Purity Assessment: Analyze the purified product using HPLC and NMR.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. If a gradient elution is needed, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Purity Assessment: Confirm the purity of the isolated product by HPLC and NMR.
Data Presentation
Table 1: Analytical Parameters for Purified 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
| Parameter | Expected Value/Observation | Method |
| Appearance | Pale yellow crystalline solid | Visual Inspection |
| Purity | >98% | HPLC (C18 column) |
| ¹H NMR (in CDCl₃) | Peaks corresponding to aromatic protons, a singlet for the tert-butyl group, and a broad singlet for the thiol proton. | NMR Spectroscopy |
| ¹³C NMR (in CDCl₃) | Peaks corresponding to the aromatic carbons, the tert-butyl carbons, and the C=S carbon.[3] | NMR Spectroscopy |
References
-
Miljøstyrelsen. (2014). 2-Mercapto-benzothiazole (MBT). Danish Environmental Protection Agency. [Link]
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes. [Link]
-
Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
- US Patent 4,343,946. (1982).
-
Supporting Information for publications. [Link]
-
Shen, Y., et al. (2023). A new purification method for 2-Mercaptobenzothiazole and its application as vulcanization accelerator. Materials Research Express, 10(4), 045101. [Link]
-
Sierra, I., et al. (2006). Preparation of 2-mercaptobenzothiazole-derivatized mesoporous silica and removal of Hg(ii) from aqueous solution. Journal of Materials Chemistry, 16(3), 261-268. [Link]
-
Nagarajaiah, H., et al. (2013). 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1053. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]
-
Haroune, N., et al. (2004). Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 70(10), 6315–6319. [Link]
-
Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. [Link]
-
Methods for Crystal Production of natural compounds; a review of recent advancements. Journal of Drug Delivery and Therapeutics. [Link]
-
tert-Butyl (E)-3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate. Molbank. [Link]
-
Ahmed, A. A., & Ahmed, A. S. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333. [Link]
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Current Organic Synthesis. [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]
-
Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters. [Link]
-
Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]
-
Retention behavior of alkyl-substituted polycyclic aromatic sulfur heterocycle isomers in gas chromatography on stationary phases of different selectivity. NIST. [Link]
-
¹H NMR (a) and ¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,... ResearchGate. [Link]
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- 7. US4343946A - Purification of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
Welcome to the technical support center for the synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and scalable synthesis. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical experience in the field.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield of 4-bromo-6-tert-butylaniline (Precursor)
-
Question: We are experiencing a low yield during the bromination of 4-tert-butylaniline. What are the likely causes and how can we improve it?
-
Answer: Low yields in the bromination of anilines are often due to a few key factors:
-
Over-bromination: The amino group of the aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This can lead to the formation of di- or tri-brominated side products.
-
Solution: To control the regioselectivity and prevent over-bromination, it is advisable to first protect the amino group. A common method is acetylation to form 4-tert-butylanilide. The acetyl group is less activating than the amino group, allowing for more controlled monobromination. The acetyl group can then be removed by hydrolysis to yield the desired 4-bromo-6-tert-butylaniline.
-
-
Oxidation of the Aniline: Bromine is a strong oxidizing agent and can oxidize the aniline starting material, leading to the formation of colored impurities and reducing the yield of the desired product.
-
Solution: Performing the reaction at a low temperature, typically 0-5 °C, can help to minimize oxidation.[1] The slow, dropwise addition of the brominating agent (e.g., a solution of bromine in acetic acid) to a solution of the aniline is also crucial for controlling the reaction exotherm and reducing side reactions.[1]
-
-
Improper Work-up: The work-up procedure is critical for isolating the product in high purity and yield.
-
Solution: After the reaction is complete, any excess bromine should be quenched, for example, with a saturated aqueous solution of sodium sulfite or sodium thiosulfate.[1] The product can then be isolated by extraction into a suitable organic solvent. Careful control of the pH during the work-up is also important to ensure the product remains in its neutral form for efficient extraction.
-
-
Issue 2: Incomplete Cyclization Reaction
-
Question: Our reaction to form 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole from 4-bromo-6-tert-butylaniline, carbon disulfide, and sulfur is not going to completion. What factors could be responsible?
-
Answer: The formation of the benzothiazole ring is a high-temperature, high-pressure reaction, and incomplete conversion is a common challenge when scaling up.[2][3][4]
-
Insufficient Temperature and Pressure: This reaction typically requires significant energy input to proceed at a reasonable rate.
-
Solution: The reaction should be conducted in a sealed autoclave or a high-pressure reactor to achieve the necessary temperatures and pressures. Temperatures in the range of 220-280 °C are often required.[3][4] It is essential to ensure that the reactor is properly sealed and can safely withstand the autogenous pressure generated by the reaction, which is largely due to the formation of hydrogen sulfide (H₂S).[4]
-
-
Poor Mixing: In a heterogeneous reaction mixture (solid sulfur, liquid aniline, and carbon disulfide), inefficient mixing can lead to localized "hot spots" and incomplete reaction.
-
Solution: Ensure robust mechanical stirring throughout the reaction to maintain a homogeneous mixture and facilitate heat and mass transfer. Baffles within the reactor can also improve mixing efficiency.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants is critical for driving the reaction to completion.
-
Solution: An excess of carbon disulfide and sulfur is often used to ensure complete conversion of the aniline. The optimal ratios should be determined empirically, but a starting point could be based on literature for similar syntheses.[2]
-
-
Issue 3: Difficulty in Purifying the Final Product
-
Question: We are struggling to purify the crude 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. What are effective purification strategies?
-
Answer: The crude product from this reaction can contain unreacted starting materials, sulfur, and various by-products, making purification challenging.
-
Removal of Unreacted Sulfur: Elemental sulfur is often a major impurity.
-
Solution: A simple and effective method is to wash the crude product with a solvent in which sulfur is soluble but the desired product is not, such as cold carbon disulfide.[4]
-
-
Separation from By-products: Various organic impurities may be present.
-
Solution 1: Recrystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying solid products. Ethanol, toluene, or a mixture of these with water can be explored.[1]
-
Solution 2: Acid-Base Extraction: 2-Mercaptobenzothiazoles are acidic due to the thiol group. The crude product can be dissolved in an aqueous base (e.g., sodium hydroxide solution) to form the sodium salt, which is water-soluble. The organic impurities can then be removed by extraction with an organic solvent. The aqueous layer is then acidified (e.g., with hydrochloric acid) to precipitate the purified product, which can be collected by filtration.
-
Solution 3: Aniline Wash: For purification of similar compounds, washing the crude product with aniline at an elevated temperature (40-120 °C) has been shown to be effective.[5] The purified product is then filtered and washed to remove residual aniline.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a recommended synthetic route for scaling up the production of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole?
A1: A robust two-step synthesis is recommended for scalability and control:
-
Step 1: Synthesis of 4-bromo-6-tert-butylaniline. This involves the protection of the amino group of 4-tert-butylaniline by acetylation, followed by regioselective bromination, and subsequent deprotection by hydrolysis. This multi-step approach for the precursor synthesis provides greater control and higher purity of the key intermediate.
-
Step 2: Cyclization to 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. The purified 4-bromo-6-tert-butylaniline is then reacted with carbon disulfide and sulfur in a high-pressure autoclave at elevated temperatures (e.g., 240-260 °C) to yield the final product.[2][6]
Q2: What are the critical safety precautions to consider during this synthesis?
A2: Safety is paramount, especially when scaling up. Key considerations include:
-
Toxicity and Handling: Carbon disulfide is highly flammable, volatile, and toxic. All manipulations should be performed in a well-ventilated fume hood. Aniline and its derivatives are also toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is essential.
-
High-Pressure Reactions: The cyclization step is performed in an autoclave under high pressure and temperature. Ensure the reactor is rated for the expected conditions and is equipped with a pressure relief valve and a burst disc. Regular maintenance and inspection of the high-pressure equipment are critical.
-
Hydrogen Sulfide (H₂S) Formation: The reaction generates H₂S, a highly toxic and flammable gas.[2] The reactor should be vented to a scrubber system containing a basic solution (e.g., sodium hydroxide) to neutralize the H₂S gas. H₂S detectors should be in place to monitor for any leaks.
Q3: How can I monitor the progress of the reactions?
A3: Reaction monitoring is crucial for process optimization and ensuring completion.
-
Thin Layer Chromatography (TLC): For the synthesis of the aniline precursor, TLC is a quick and effective way to monitor the disappearance of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For both reaction steps, HPLC is a more quantitative method for monitoring the reaction progress. A suitable method would need to be developed to separate the starting materials, intermediates, and the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify the components of the reaction mixture, including any by-products that may have formed.
Q4: What are the expected yields and purity for this synthesis?
A4: While the exact yield and purity will depend on the specific reaction conditions and purification methods, here are some general expectations:
-
Yield: For the bromination of the protected aniline, yields can be in the range of 70-85%. The cyclization reaction, when optimized, can achieve yields of 80-90%.[2] The overall yield for the two-step process would be the product of the individual step yields.
-
Purity: After purification, the final product should have a purity of >98%, which can be confirmed by HPLC and NMR spectroscopy.
Experimental Protocol: Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
Step 1: Synthesis of 4-bromo-6-tert-butylaniline
-
Acetylation of 4-tert-butylaniline: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-tert-butylaniline in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath. Slowly add acetic anhydride dropwise while maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours. Pour the reaction mixture into ice water to precipitate the product, 4-tert-butylanilide. Collect the solid by filtration, wash with water, and dry.
-
Bromination of 4-tert-butylanilide: Dissolve the dried 4-tert-butylanilide in a suitable solvent such as glacial acetic acid. Cool the solution to 0-5 °C. Prepare a solution of bromine in glacial acetic acid and add it dropwise to the anilide solution over 1-2 hours, ensuring the temperature remains below 10 °C. Stir for an additional 1-2 hours at this temperature.
-
Work-up and Deprotection: Pour the reaction mixture into a solution of sodium bisulfite in ice water to quench the excess bromine. The brominated anilide will precipitate. Collect the solid by filtration and wash with water. To deprotect, reflux the brominated anilide in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours. Cool the solution and neutralize with a base (e.g., sodium hydroxide) to precipitate the 4-bromo-6-tert-butylaniline. Collect the product by filtration, wash with water, and dry. Recrystallize from ethanol/water if necessary.
Step 2: Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
-
Reactor Setup: Charge a high-pressure stainless-steel autoclave with the synthesized 4-bromo-6-tert-butylaniline, sulfur, and carbon disulfide. The reactor should be equipped with a mechanical stirrer, a thermocouple, a pressure gauge, and a vent line connected to a scrubber.
-
Reaction: Seal the reactor and begin stirring. Heat the mixture to 240-260 °C. The pressure will rise as the reaction proceeds due to the formation of H₂S. Hold the reaction at this temperature for 4-6 hours.[2]
-
Cooling and Work-up: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess H₂S through the scrubber. Open the reactor and collect the crude solid product.
-
Purification: Wash the crude product with cold carbon disulfide to remove unreacted sulfur.[4] Further purify the product by recrystallization from a suitable solvent (e.g., toluene or ethanol) or by the acid-base extraction method described in the troubleshooting section. Dry the purified product under vacuum.
Quantitative Data Summary
| Parameter | Step 1: Precursor Synthesis (Typical) | Step 2: Cyclization (Typical) |
| Key Reactants | 4-tert-butylaniline, Acetic Anhydride, Bromine | 4-bromo-6-tert-butylaniline, Carbon Disulfide, Sulfur |
| Molar Ratio | 1 : 1.1 : 1.05 | 1 : 2.5 : 2.2 |
| Solvent | Glacial Acetic Acid | None (or excess CS₂) |
| Temperature | 0-10 °C (Bromination) | 240-260 °C |
| Pressure | Atmospheric | Autogenous (up to 10 MPa)[6] |
| Reaction Time | 3-5 hours | 4-6 hours |
| Typical Yield | 70-85% | 80-90% |
| Purity (after purification) | >99% | >98% |
Visualizing the Workflow
Caption: Synthetic workflow for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.
References
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes. [Link]
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate. [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]
- Method for the production of 2-mercaptobenzothiazole.
- Process for the preparation of 2-mercaptobenzothiazole.
-
(PDF) Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. ResearchGate. [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. [Link]
-
Synthesis and reactions of 2-mercaptobenzothiazole derivatives of expected biological activity. Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
- Process for the purification of mercaptobenzothiazole.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production [mdpi.com]
- 3. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 4. US5367082A - Process for the preparation of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 5. EP0169107A1 - Process for the purification of mercaptobenzothiazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Alternative Solvents for 2-Mercaptobenzothiazole Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the complexities of solvent selection in reactions involving 2-mercaptobenzothiazole (2-MBT). As the chemical industry pivots towards more sustainable practices, moving away from conventional, often hazardous, volatile organic compounds (VOCs) is paramount. This guide is designed for researchers, chemists, and drug development professionals to address common experimental challenges and provide actionable insights into leveraging alternative and green solvents for 2-MBT chemistry.
2-Mercaptobenzothiazole is a cornerstone molecule, widely used as a vulcanization accelerator in the rubber industry and as a versatile intermediate in the synthesis of pharmaceuticals and corrosion inhibitors.[1] Traditional synthesis and derivatization protocols often rely on solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or toluene.[2][3][4] While effective, their environmental, health, and safety (EHS) profiles necessitate the exploration of superior alternatives. This document provides troubleshooting advice and answers frequently asked questions, grounding all recommendations in established chemical principles and the latest research.
Troubleshooting Guide
This section addresses specific experimental hurdles in a question-and-answer format, focusing on how solvent choice can be the root cause and the ultimate solution.
Q1: My reaction yield is disappointingly low. How do I diagnose if the solvent is the problem?
Low yield is a common issue that can often be traced back to suboptimal solvent selection. The solvent's role extends far beyond simply dissolving reactants; it influences reaction kinetics, equilibria, and the stability of intermediates.
Causality Analysis:
-
Poor Solubility: 2-MBT is a crystalline solid with low solubility in water (117 mg/L) but is soluble in acetone and slightly soluble in alcohols and benzene.[5] If your reagents or the 2-MBT salt intermediate are not fully solvated, the reaction becomes diffusion-limited, leading to slow conversion and low yields.
-
Unfavorable Reaction Kinetics: The polarity of the solvent can dramatically affect the rate of reaction. For instance, in nucleophilic substitution reactions to form 2-MBT derivatives, polar aprotic solvents are traditionally used because they solvate the cation but not the nucleophilic anion, thereby increasing its reactivity. Using a non-polar or protic solvent could slow the reaction to a crawl.
-
Intermediate Instability: The classical synthesis of 2-MBT from aniline and carbon disulfide proceeds through several intermediates.[6] An inappropriate solvent may fail to stabilize a critical transition state or may even react with intermediates, shunting the reaction down a non-productive pathway.
Troubleshooting Protocol & Recommendations:
-
Assess Solubility: Before running the reaction, perform a simple solubility test of all starting materials in your chosen alternative solvent at the intended reaction temperature.
-
Solvent Screening: If solubility is an issue or the reaction rate is slow, consider screening a panel of greener solvents with varying properties. Do not be afraid to use solvent mixtures to fine-tune polarity.
-
Consider High-Polarity Green Solvents: For reactions involving ionic intermediates (e.g., the sodium salt of 2-MBT), highly polar alternatives like Cyrene™ (a bio-based dipolar aprotic solvent), or Deep Eutectic Solvents (DES) can be exceptionally effective.
Data Presentation: Solvent Property Comparison
| Solvent | Type | Boiling Point (°C) | Polarity (Dielectric Constant) | EHS Concerns |
| Toluene | Aromatic Hydrocarbon | 111 | 2.4 | Volatile, Hazardous Air Pollutant |
| DMF | Polar Aprotic | 153 | 36.7 | Reprotoxic, High-Boiling VOC |
| 2-MeTHF | Bio-derived Ether | 80 | 6.2 | Renewable, Lower Toxicity |
| Cyrene™ | Bio-derived Aprotic | 202 | 47.1 | Biodegradable, Low Toxicity |
| ChCl:Urea (1:2) | Deep Eutectic (DES) | >200 (Stable) | High (Ionic) | Low Toxicity, Biodegradable |
Mandatory Visualization: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields by evaluating solvent choice.
Q2: I'm struggling with product isolation and purification from a high-boiling point green solvent. What are my options?
Using non-volatile solvents like ionic liquids (ILs), deep eutectic solvents (DES), or even high-boiling bio-solvents like Cyrene™ is excellent for reaction performance and safety but complicates product isolation, as traditional distillation is not feasible.
Causality Analysis:
The challenge stems from the physical properties of these solvents: negligible vapor pressure and high viscosity. The product is essentially "trapped" in the solvent matrix.
Troubleshooting Protocol & Recommendations:
-
Liquid-Liquid Extraction: This is the most common method. After the reaction, a second, immiscible solvent (often a greener ether like 2-MeTHF or a hydrocarbon) is added to selectively extract the (typically less polar) product, leaving the highly polar reaction solvent behind. This requires your product to have sufficient solubility in the extraction solvent.
-
Anti-Solvent Precipitation/Crystallization: If your product is a solid, you can add an "anti-solvent" in which your product is insoluble but the reaction solvent is miscible. For many DES and IL systems, adding water is a highly effective strategy to precipitate the organic product.[7] The solid product can then be isolated by simple filtration.
-
Supercritical Fluid Extraction: For high-value products, extraction with supercritical CO₂ offers a clean, efficient, and solvent-free method for separating the product from the non-volatile reaction medium.
Mandatory Visualization: Product Isolation Workflow
Caption: Workflow for product isolation from non-volatile green solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary criteria for selecting a green alternative solvent for 2-MBT reactions?
Selecting the right solvent is a multi-parameter optimization problem. Beyond just dissolving the reactants, you must consider the entire lifecycle of the process.
-
Performance: The solvent must provide high yield and selectivity for the desired product. This includes having an appropriate boiling point for the reaction temperature and being chemically inert to the reactants, intermediates, and catalysts.
-
Safety: The solvent should have low toxicity, low flammability (high flash point), and not be a potent allergen. 2-MBT itself is a known contact allergen, so minimizing exposure risks from the solvent is also critical.[5][8]
-
Environmental Impact: Prioritize solvents that are biodegradable, have a low potential for bioaccumulation, and are sourced from renewable feedstocks (bio-derived).
-
Process Efficiency: The ease of product separation and the potential for solvent recovery and recycling are crucial for industrial applications and reducing waste.
Q2: Are Deep Eutectic Solvents (DES) a good choice for 2-MBT chemistry?
Yes, DES are a highly promising class of alternative solvents for 2-MBT reactions for several reasons.
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Definition: A DES is a mixture of two or more components (a hydrogen bond acceptor, typically a quaternary ammonium salt like choline chloride, and a hydrogen bond donor, like urea or glycerol) which, at a particular molar ratio, have a melting point far lower than either individual component.
-
Advantages:
-
Tunable Polarity: By changing the components and their ratios, you can fine-tune the solvent's properties to perfectly match your reaction's needs.
-
High Solvating Power: Their ionic nature makes them excellent solvents for polar and ionic species, such as the salts of 2-MBT used in derivatization reactions.
-
Green Credentials: They are typically low-cost, non-volatile, biodegradable, and made from readily available, non-toxic components.
-
-
Considerations: Their viscosity can be high, potentially requiring more vigorous stirring. As discussed in the troubleshooting section, product isolation requires non-distillative methods.
Q3: What safety precautions should be taken when working with 2-MBT and its reactions, regardless of the solvent?
Safety must always be the top priority. 2-MBT presents specific hazards that require careful management.
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Allergenicity: 2-MBT is a potent skin sensitizer and a primary allergen in rubber allergies.[5][8][9] Always wear appropriate personal protective equipment (PPE), including double gloves (nitrile), a lab coat, and safety glasses.
-
Incompatibility: Avoid contact with strong oxidizing agents and acids, as this can lead to decomposition and the release of toxic fumes.[9]
-
Spill Management: For small spills, dampen the solid material with 60-70% ethanol before carefully transferring it to a sealed container for disposal. Subsequently, wash the contaminated surface with an ethanol solution followed by soap and water.[9]
-
Reaction Conditions: Many 2-MBT synthesis reactions are conducted under high pressure and temperature.[3][6] Ensure you are using a properly rated and maintained pressure reactor and follow all safety protocols for high-pressure work.
Experimental Protocols
This section provides a representative protocol for a common 2-MBT derivatization, adapted for use with a greener solvent.
Protocol: Synthesis of 2-(Benzylsulfanyl)benzothiazole using 2-Methyltetrahydrofuran (2-MeTHF)
This procedure adapts a standard nucleophilic substitution reaction, replacing a conventional solvent like DMF[2][4] with 2-MeTHF, a bio-derived ether with a more favorable EHS profile.
Materials:
-
2-Mercaptobenzothiazole (2-MBT)
-
Sodium Hydroxide (NaOH)
-
Benzyl Bromide
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Salt Formation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve 2-mercaptobenzothiazole (1.0 eq) in anhydrous 2-MeTHF (approx. 10 mL per gram of 2-MBT).
-
Base Addition: Add powdered sodium hydroxide (1.05 eq) to the stirring solution. The mixture may become a thick slurry. Allow it to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.
-
Nucleophilic Substitution: Add benzyl bromide (1.05 eq) dropwise to the mixture. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting 2-MBT is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water.
-
Extraction: Transfer the mixture to a separatory funnel. Add more 2-MeTHF if necessary to dissolve all the product. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any unreacted acidic starting material) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the 2-MeTHF under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from an ethanol/water mixture) or by column chromatography on silica gel to yield the pure 2-(benzylsulfanyl)benzothiazole.
References
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2013). Molecules. [Link]
-
Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (2021). Processes. [Link]
-
2- Mercapto- benzothiazole (MBT). (2001). Danish Environmental Protection Agency. [Link]
-
2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (2023). ResearchGate. [Link]
- Method for the production of 2-mercaptobenzothiazole. (2001).
-
Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (2024). Molecules. [Link]
-
2-MERCAPTOBENZOTHIAZOLE. (2018). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans. [Link]
-
A chemical looping technology for the synthesis of 2,2′-dibenzothiazole disulfide. (2018). Green Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.mst.dk [www2.mst.dk]
- 6. US6222041B1 - Method for the production of 2-mercaptobenzothiazole - Google Patents [patents.google.com]
- 7. A chemical looping technology for the synthesis of 2,2′-dibenzothiazole disulfide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. 2-MERCAPTOBENZOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Catalyst Selection for 2-Mercaptobenzothiazole (MBT) Synthesis
Welcome to the technical support center for 2-mercaptobenzothiazole (MBT) synthesis. This guide is designed for researchers, chemists, and process development professionals dedicated to optimizing the synthesis of this crucial industrial chemical. Here, we move beyond simple protocols to explore the why behind catalyst selection, offering field-proven insights and robust troubleshooting strategies to overcome common experimental hurdles.
Section 1: Understanding the Role of Catalysis in MBT Synthesis
The industrial synthesis of 2-mercaptobenzothiazole (MBT) is a cornerstone of the rubber chemical industry. The primary route involves the high-pressure and high-temperature reaction between aniline, carbon disulfide (CS₂), and sulfur. While this process is well-established, it is energy-intensive and can suffer from side-product formation.
Modern catalytic strategies aim to mitigate these challenges by:
-
Lowering Activation Energy: Reducing the harsh temperature and pressure requirements, leading to significant energy savings and improved safety.
-
Enhancing Reaction Rate: Increasing throughput and process efficiency.
-
Improving Selectivity: Minimizing the formation of unwanted byproducts, which simplifies downstream purification and improves product quality.
The selection of an appropriate catalyst is therefore a critical decision point that directly impacts the economic and environmental viability of the synthesis.
Section 2: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses common questions encountered during the development and optimization of MBT synthesis protocols.
Q1: What are the primary classes of catalysts used for MBT synthesis?
A1: Catalysts for MBT synthesis can be broadly categorized into three main types:
-
Base Catalysts: Simple bases like sodium hydroxide (NaOH) can be used, but they are often consumed in stoichiometric amounts, acting more as reagents.
-
Phase-Transfer Catalysts (PTCs): These are highly effective, especially for this multi-phase reaction (aniline, liquid CS₂, solid sulfur). PTCs, such as quaternary ammonium salts, facilitate the transfer of anionic intermediates between the organic and solid/aqueous phases, significantly accelerating the reaction rate under milder conditions.
-
Heterogeneous Catalysts: These include solid catalysts like zeolites and, more recently, advanced nanomaterials. They offer the significant advantage of easy separation from the reaction mixture and potential for recycling, which is a key consideration for sustainable process design.
Q2: How do I choose between a phase-transfer catalyst and a heterogeneous catalyst?
A2: The choice depends on your primary process objective.
-
For rapid process development and high yields at lower temperatures, a phase-transfer catalyst is often the superior choice. They are highly active and can dramatically reduce reaction times. However, their removal from the product stream can be challenging and costly.
-
For sustainable, long-term production and simplified workup, a heterogeneous catalyst is ideal. While they may sometimes exhibit lower activity compared to the most active PTCs, their ease of recovery and reusability can make the overall process more economical and environmentally friendly.
Q3: What is the mechanistic role of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) in the reaction?
A3: In the reaction of aniline, CS₂, and sulfur, a key intermediate is the dithiocarbamate anion, formed from aniline and CS₂ in the presence of a base. This anion needs to react with sulfur. A PTC like TBAB facilitates this by forming an ion pair with the dithiocarbamate anion. This ion pair is more soluble in the organic phase where the reaction with aniline occurs, thereby accelerating the key cyclization step that leads to the MBT precursor.
Q4: Can solvent choice impact the effectiveness of my catalyst?
A4: Absolutely. The solvent plays a critical role in solubilizing reactants and intermediates. For phase-transfer catalysis, a polar aprotic solvent is often preferred as it can help to stabilize the charged intermediates without solvating the anion as strongly as a protic solvent would, thus enhancing its reactivity. For heterogeneous catalysts, the solvent must allow for good dispersion of the catalyst particles and have appropriate polarity to facilitate the desired surface reactions.
Section 3: Troubleshooting Guide for Catalyzed MBT Synthesis
This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivity: The chosen catalyst may be unsuitable for the reaction conditions or may have degraded. 2. Poor Mass Transfer: In a multiphase reaction, inefficient mixing can prevent reactants from reaching the catalyst's active sites. 3. Incorrect Stoichiometry: An improper ratio of aniline, CS₂, and sulfur can halt the reaction. | 1. Verify Catalyst Integrity: Test a new batch of catalyst. For PTCs, ensure they have not decomposed due to high temperatures. For heterogeneous catalysts, perform characterization (e.g., XRD, BET) to check for structural changes. 2. Improve Agitation: Increase the stirring rate to ensure intimate contact between the phases. Consider using a mechanical stirrer over a magnetic stir bar for better performance in viscous mixtures. 3. Optimize Reactant Ratios: Carefully control the molar ratios of your reactants. A typical starting point is a slight excess of CS₂ and sulfur relative to aniline. |
| Formation of Significant Byproducts (e.g., Phenyl isothiocyanate) | 1. Sub-optimal Reaction Temperature: Incorrect temperature can favor side reaction pathways. 2. Catalyst lacks Selectivity: The catalyst may be promoting undesired reactions in parallel with the main synthesis pathway. | 1. Temperature Screening: Perform a systematic study to find the optimal temperature that maximizes MBT formation while minimizing byproduct generation. 2. Select a More Selective Catalyst: If temperature optimization is insufficient, screen a different class of catalysts. For instance, a shape-selective zeolite might prevent the formation of bulky byproducts. |
| Difficulty in Separating Catalyst from Product | 1. Homogeneous Catalyst Used: Phase-transfer catalysts and other soluble catalysts are inherently difficult to remove. 2. Leaching of Heterogeneous Catalyst: The active species from a solid catalyst may be leaching into the reaction medium. | 1. Switch to a Heterogeneous System: Employ a solid catalyst (e.g., supported nanocatalyst, zeolite) that can be easily filtered off post-reaction. 2. Test Catalyst Stability: Analyze the reaction filtrate for traces of the catalyst's active components (e.g., using ICP-MS for metal catalysts). If leaching is significant, a more robust support or a different catalyst is needed. |
| Catalyst Deactivation upon Reuse (for Heterogeneous Catalysts) | 1. Fouling: The catalyst surface is blocked by carbonaceous deposits or adsorbed product/byproducts. 2. Poisoning: Sulfur compounds can strongly adsorb to and deactivate the active sites of many catalysts. | 1. Implement a Regeneration Protocol: Develop a procedure to clean the catalyst between cycles, such as calcination in air to burn off organic residues. 2. Choose a Sulfur-Tolerant Catalyst: Select catalysts known for their stability in sulfur-rich environments. Surface modification of the catalyst can also enhance its resistance to poisoning. |
Section 4: Experimental Protocols & Workflows
Protocol 1: Screening of Phase-Transfer Catalysts for MBT Synthesis
This protocol outlines a general procedure for comparing the efficacy of different phase-transfer catalysts.
Materials:
-
Aniline (reagent grade)
-
Carbon Disulfide (CS₂)
-
Sulfur powder
-
Phase-Transfer Catalysts (e.g., TBAB, TBAI, Aliquat 336)
-
Toluene (or other suitable solvent)
-
Round-bottom flask equipped with a reflux condenser, mechanical stirrer, and temperature probe.
Procedure:
-
To the round-bottom flask, add aniline (1.0 eq), sulfur (1.1 eq), and the chosen solvent.
-
Add the phase-transfer catalyst (typically 1-5 mol% relative to aniline).
-
Begin vigorous stirring to ensure good mixing.
-
Carefully and slowly add carbon disulfide (1.1 eq) to the mixture. An exothermic reaction may occur.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress over time using a suitable analytical technique (e.g., HPLC, GC).
-
Upon completion, cool the reaction mixture and analyze the yield of MBT.
-
Repeat the experiment under identical conditions with different PTCs to compare their performance.
Workflow for Catalyst Selection
The following diagram illustrates a logical workflow for selecting the appropriate catalyst for your MBT synthesis needs.
Technical Support Center: Recrystallization of Substituted Benzothiazoles
Welcome to the technical support center for the recrystallization of substituted benzothiazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this important class of heterocyclic compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common obstacles and optimizing your crystallization outcomes.
Introduction: The Benzothiazole Challenge
Substituted benzothiazoles are a cornerstone in medicinal chemistry and materials science, renowned for their diverse biological activities and unique photophysical properties. However, their purification by recrystallization is often non-trivial. The planarity of the benzothiazole core, coupled with the varied electronic and steric nature of its substituents, can lead to a range of challenging crystallization behaviors, from "oiling out" to the formation of intractable polymorphs. This guide provides a systematic approach to troubleshooting these issues, grounded in the fundamental principles of crystallization and a deep understanding of the structure-property relationships of substituted benzothiazoles.
Part 1: Troubleshooting Guide - From Frustration to Flawless Crystals
This section addresses the most common problems encountered during the recrystallization of substituted benzothiazoles in a practical question-and-answer format.
Q1: My compound "oiled out" instead of crystallizing. What's happening and how can I fix it?
A1: "Oiling out" is the separation of your dissolved compound as a liquid phase rather than a solid crystalline lattice. This is a frequent issue with substituted benzothiazoles, especially those with low melting points or when a high degree of supersaturation is reached too quickly. The oil is essentially a supersaturated solution of your compound in the solvent, and it can trap impurities, defeating the purpose of recrystallization.
Causality & Expert Insights: The planarity of the benzothiazole ring system can lead to strong π-π stacking interactions. However, if the cooling rate is too rapid, the molecules may not have sufficient time to orient themselves into an ordered crystal lattice. Instead, they aggregate in a disordered, liquid-like state. The presence of certain substituents, particularly bulky or flexible groups, can also hinder the efficient packing required for crystallization.
Troubleshooting Protocol:
-
Re-heat and Add More Solvent: The most immediate solution is to heat the mixture to redissolve the oil and add a small amount of additional solvent. This reduces the supersaturation level, giving the molecules more "room" to organize upon cooling.
-
Slow Down the Cooling Process: Drastic temperature changes are a primary cause of oiling out. Instead of an ice bath, allow the flask to cool slowly to room temperature on a benchtop, insulated with a cork ring or beaker of warm water. This extended cooling period provides the necessary time for proper crystal nucleation and growth.
-
Solvent System Modification: If the issue persists, your solvent may be too "good" at dissolving the compound, even at lower temperatures. Consider switching to a less polar solvent or employing a two-solvent system. In a two-solvent system, dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone) and then slowly add a "poor" solvent (e.g., water, hexanes) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to clarify the solution before slow cooling.
-
Seeding: Introduce a "seed crystal" (a tiny crystal of your pure compound) to the supersaturated solution as it cools. The seed crystal provides a template for crystal growth, bypassing the often-difficult nucleation step.
Q2: I have very poor recovery of my purified benzothiazole. Where did my compound go?
A2: Low yield is a common and frustrating problem in recrystallization. The primary culprit is often excessive solvent usage, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.
Causality & Expert Insights: The solubility of substituted benzothiazoles can be highly sensitive to the chosen solvent and the nature of the substituents. Electron-donating groups (e.g., -OCH₃, -CH₃) generally increase solubility in less polar solvents, while electron-withdrawing groups (e.g., -NO₂, -Cl) can decrease it. Using too much solvent, especially a highly effective one, will inevitably lead to product loss.
Troubleshooting Protocol:
-
Minimize Solvent Volume: The golden rule of recrystallization is to use the minimum amount of hot solvent required to fully dissolve your compound. Add the solvent in small portions to the heated solid until it just dissolves.
-
Check the Mother Liquor: After filtration, you can test the mother liquor for remaining product. A simple method is to spot a small amount on a watch glass and let the solvent evaporate. A significant solid residue indicates substantial product loss.
-
"Second Crop" Crystallization: If the mother liquor is rich in your compound, you can attempt to recover a "second crop" of crystals by evaporating some of the solvent and re-cooling. Be aware that second-crop crystals are often less pure than the first.
-
Solvent Selection: Re-evaluate your choice of solvent. An ideal solvent will have high solubility for your compound at elevated temperatures and very low solubility at low temperatures.
Q3: My crystals formed too quickly and are very fine or needle-like. Are they pure?
A3: Rapid crystallization, often termed "crashing out," typically results in small, impure crystals. The rapid formation traps impurities within the crystal lattice.
Causality & Expert Insights: This issue is often a result of a solution that is too concentrated or cooled too quickly. The high level of supersaturation forces rapid nucleation and crystal growth, preventing the selective process of pure crystal formation.
Troubleshooting Protocol:
-
Increase the Solvent Volume Slightly: While minimizing solvent is crucial for yield, using a slightly larger volume can slow down the crystallization process.
-
Controlled Cooling: As with "oiling out," slow, controlled cooling is key. Avoid plunging the hot solution directly into an ice bath.
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can initiate controlled crystallization by creating nucleation sites.
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my substituted benzothiazole?
A1: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. A good starting point is to consider the polarity of your substituted benzothiazole. The benzothiazole core itself is somewhat polar.
-
General Guidance: Ethanol, isopropanol, and acetone are often good starting points. For less polar derivatives, you might try toluene or ethyl acetate. For more polar compounds, a mixture of ethanol and water can be effective.
-
Substituent Effects:
-
Electron-Donating Groups (-OCH₃, -NH₂, -CH₃): These groups can increase the electron density of the aromatic system, potentially increasing solubility in less polar organic solvents.
-
Electron-Withdrawing Groups (-NO₂, -CN, -Cl): These groups decrease the electron density, which can reduce solubility in non-polar solvents and may require more polar solvents like DMF or DMSO, or solvent mixtures.[1]
-
-
Trial and Error: Ultimately, solvent selection is often an empirical process. Test the solubility of a small amount of your compound in a few different solvents in a test tube to find the most suitable one.
| Solvent System | General Applicability for Substituted Benzothiazoles |
| Ethanol | A good first choice for many benzothiazole derivatives.[2] |
| Ethanol/Water | Effective for more polar substituted benzothiazoles. |
| Acetone/Water | A useful mixed-solvent system for inducing crystallization.[3] |
| Toluene | Suitable for less polar, more hydrocarbon-like derivatives. |
| Ethyl Acetate/Hexanes | A common mixed-solvent system for a range of polarities. |
| Dichloromethane (DCM) | Can be used for recrystallization, particularly for 2-arylbenzothiazoles.[4] |
Q2: What is "seeding" and when should I use it?
A2: Seeding is the process of adding a very small crystal of the pure compound to a supersaturated solution to initiate crystallization. It provides a template for crystal growth and can help to:
-
Induce crystallization when it is reluctant to start.
-
Prevent the formation of an oil.
-
Promote the formation of a specific, desired crystal form (polymorph).
You should consider seeding if you consistently have trouble with oiling out or if your compound remains in a supersaturated solution for an extended period without crystallizing.
Q3: How does hot filtration work and when is it necessary?
A3: Hot filtration is used to remove insoluble impurities (e.g., dust, catalysts, or insoluble byproducts) from your hot, saturated solution before allowing it to cool and crystallize.[5]
When to Use It: If you observe solid material remaining in your boiling solution even after adding a significant amount of solvent, you likely have insoluble impurities.
Key Steps for Success:
-
Use a Stemless Funnel: This prevents the solution from cooling and crystallizing in the funnel stem.[5]
-
Pre-heat the Funnel and Filter Paper: This can be done by placing them over the boiling solvent in the collection flask.
-
Keep the Solution Hot: Ensure the solution remains at or near its boiling point during filtration to prevent premature crystallization.
-
Work Quickly and Safely.
Part 3: Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude substituted benzothiazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.[7]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask on a cork ring. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in a minimal amount of a hot "good" solvent (one in which it is very soluble).
-
Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol.
Part 4: Visualizations
Recrystallization Workflow
Caption: General workflow for the recrystallization of substituted benzothiazoles.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization problems.
References
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available at: [Link]
-
Recrystallization. Chemistry LibreTexts. Available at: [Link]
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Direct Photoexcitation of Benzothiazolines: Acyl Radical Generation and Application to Access Heterocycles. MDPI. Available at: [Link]
-
Synthesis of liquid crystalline benzothiazole based derivatives: Theoretical and experimental study of their optical and electrical properties. ResearchGate. Available at: [Link]
-
Benzothiazole-Based Fluorophores of Donor−π-Acceptor−π-Donor Type Displaying High Two-Photon Absorption. ACS Publications. Available at: [Link]
-
Green and Highly Efficient Synthesis of 2-Arylbenzothiazoles Using Glycerol without Catalyst at Ambient Temperature. ResearchGate. Available at: [Link]
-
Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. National Institutes of Health. Available at: [Link]
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Synthesis of 2-Substituted Benzothiazole Derivatives Under Solvent-Free Condition. ResearchGate. Available at: [Link]
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Recrystallization. Available at: [Link]
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Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. Available at: [Link]
-
Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. Unife. Available at: [Link]
-
Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives. National Institutes of Health. Available at: [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Publications. Available at: [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. Available at: [Link]
-
Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. MDPI. Available at: [Link]
-
Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core. ACS Publications. Available at: [Link]
-
Recrystallization. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole: An NMR-Centric Approach
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Novel Benzothiazole Derivatives
4-Bromo-6-tert-butyl-2-mercaptobenzothiazole (BMBT) is a substituted benzothiazole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Derivatives of 2-mercaptobenzothiazole are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] As with any specialized chemical entity intended for high-stakes applications like drug development, the precise and accurate determination of its purity is not merely a quality control checkpoint; it is a fundamental prerequisite for reliable, reproducible, and safe research.
This guide provides an in-depth, technically-grounded comparison of analytical methods for the purity assessment of BMBT, with a primary focus on Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices in qNMR, present a self-validating protocol, and objectively compare its performance against established chromatographic techniques.
Section 1: Quantitative NMR (qNMR) as a Primary Analytical Method
Unlike chromatographic techniques such as HPLC, which are relative methods requiring a certified reference standard of the exact analyte, qNMR is a primary ratio method.[2][3] The foundational principle of qNMR is the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[4] This allows for the determination of the absolute purity of a compound by comparing the integral of one of its signals to the integral of a signal from a certified, structurally unrelated internal standard of known purity and weight.[5][6] This unique feature makes qNMR an invaluable tool for characterizing novel molecules like BMBT, for which a dedicated reference standard may not exist.[2]
The advantages of employing ¹H qNMR for purity analysis are numerous:
-
Speed and Simplicity: A single, non-destructive measurement can provide both structural confirmation and quantitative purity data.[7][8]
-
Universality: Nearly all organic molecules contain ¹H nuclei, making the technique broadly applicable.[4]
-
Accuracy: When performed with carefully optimized parameters, qNMR can yield highly accurate and precise results with low measurement uncertainty.[6]
Section 2: Experimental Protocol: qNMR Purity Determination of BMBT
The following protocol is a self-validating system designed to ensure the highest degree of accuracy and reproducibility. The logic behind each critical parameter is explained to provide a framework for methodological adaptation.
Predicted ¹H NMR Spectrum of BMBT
Before designing the experiment, it is crucial to predict the ¹H NMR spectrum of the target molecule to select appropriate quantification signals and an internal standard. For 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, we anticipate the following signals (chemical shifts are estimated and will vary with solvent):
-
tert-Butyl Protons (9H): A sharp singlet, expected around δ 1.3-1.5 ppm. This signal is an excellent candidate for quantification due to its high intensity and lack of complex coupling.
-
Aromatic Protons (2H): Two doublets in the aromatic region (δ 7.0-8.0 ppm). These signals are also suitable for quantification, provided they are well-resolved from any impurity signals.
-
Mercapto Proton (1H): A broad singlet (N-H/S-H tautomerism), which is generally not suitable for quantification due to its variable chemical shift and potential for exchange with trace water.[9]
Step-by-Step qNMR Protocol
The process of a qNMR measurement can be broken down into four key stages: Method Planning, Sample Preparation, Data Collection, and Data Processing.[4]
1. Method Planning & Preparation:
-
Selection of Internal Standard (IS): The IS must be chemically inert, non-volatile, highly soluble, and possess signals that do not overlap with the analyte.[5] For BMBT, Maleic Acid or 1,4-Dinitrobenzene are excellent choices. Their aromatic signals appear in a clear region of the spectrum, away from the BMBT signals. The IS must be of high, certified purity.
-
Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the IS is required.[4] Dimethyl sulfoxide-d6 (DMSO-d6) is a superior choice for its high solubilizing power and because its residual peak (δ ~2.50 ppm) does not interfere with BMBT's key signals.
-
Accurate Weighing: This is the most critical step for accuracy. Use a microbalance with at least 0.01 mg readability.[10] Weigh approximately 15-20 mg of BMBT and a molar-equivalent amount of the IS to achieve a near 1:1 signal intensity ratio for the peaks chosen for integration, which improves accuracy.[2][4]
2. NMR Data Acquisition:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion.
-
Shimming and Temperature: Accurate shimming of the magnetic field is essential to obtain sharp, symmetrical peaks.[5] Allow the sample to thermally equilibrate inside the probe for at least 5 minutes.[5] Data should be acquired without sample spinning to prevent spinning sidebands, which can be mistaken for impurities.[5][11]
-
Critical Acquisition Parameters:
-
Relaxation Delay (D1): This is paramount for accurate quantification. The D1 delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being quantified (in both the analyte and the standard).[5] A conservative D1 of 30-60 seconds is often required to ensure all protons fully return to equilibrium before the next pulse.
-
Pulse Angle: A 90° pulse is used to maximize signal for each scan.
-
Number of Scans (NS): Typically 8 to 16 scans are sufficient. The goal is to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.
-
¹³C Decoupling: To improve accuracy, especially for detecting low-level impurities, ¹³C satellites (which appear as small peaks flanking a large signal) should be removed. This is achieved using an inverse-gated decoupling sequence, which eliminates the satellites without causing unwanted Nuclear Overhauser Effect (NOE) enhancements.[11]
-
3. Data Processing and Purity Calculation:
-
Processing: Apply Fourier transform, followed by careful manual phasing and baseline correction across the entire spectrum. The quality of the baseline is critical for accurate integration.
-
Integration: Integrate the selected, well-resolved signal for BMBT (e.g., the tert-butyl singlet) and the selected signal for the internal standard.
-
Calculation: The purity of the analyte (PurityAnalyte) is calculated using the following formula:[2]
Purity_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * Purity_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
M: Molar mass
-
m: Weighed mass
-
PurityIS: Certified purity of the internal standard
-
Workflow for qNMR Purity Analysis
Caption: Workflow for qNMR-based purity determination of BMBT.
Section 3: Identifying Potential Impurities
The power of NMR extends to identifying unknown impurities. For BMBT, which is synthesized from aniline, carbon disulfide, and sulfur, potential impurities could include:[9]
-
Residual Solvents: Signals from solvents used in synthesis or purification (e.g., toluene, acetone) are readily identifiable by their characteristic chemical shifts and multiplicities.[12]
-
Starting Materials: Unreacted aniline or related precursors.
-
Side Products: By-products from the synthesis, such as disulfide-linked dimers or other benzothiazole isomers.[13]
These impurities would present as extra peaks in the spectrum. Their relative quantity can be estimated by comparing their integral values to that of the main compound, providing a comprehensive purity profile in a single experiment.
Section 4: Comparative Analysis with Other Techniques
While qNMR is a powerful tool, it is essential to understand its performance in the context of other standard analytical techniques. An orthogonal approach, using two different analytical principles, provides the highest confidence in a purity assessment.[14]
| Parameter | Quantitative ¹H NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analyte between mobile and stationary phases, detected by UV absorbance. | Separation based on volatility and interaction with a stationary phase, detected by mass spectrometry. |
| Quantification | Absolute/Primary Method. Does not require an identical analyte standard.[3] | Relative Method. Requires a certified reference standard of the analyte for accurate quantification. | Relative Method. Requires a reference standard for accurate quantification. |
| Selectivity | High. Depends on chemical shift dispersion. Can be limited by signal overlap in complex mixtures.[15] | High. Excellent separation of components based on polarity. Method development can be time-consuming. | Very High. Excellent separation for volatile and thermally stable compounds. Not suitable for non-volatile or labile molecules. |
| Sensitivity | Moderate. Typically requires mg-scale sample amounts. | High. Can detect impurities at ppm levels or lower. | Very High. Excellent for trace analysis. |
| Universality | High. Applicable to nearly all soluble organic compounds. | Moderate. Requires analyte to have a UV chromophore for detection. | Limited. Only applicable to volatile and thermally stable compounds. |
| Information | Provides structural confirmation and quantification of all ¹H-containing species simultaneously.[8] | Provides retention time and UV response. Limited structural information. | Provides retention time and mass spectrum, aiding in impurity identification. |
| Speed | Fast. A typical experiment takes 10-20 minutes per sample after initial setup.[16][17] | Moderate. Run times are typically 15-30 minutes per sample, plus column equilibration. | Moderate to Slow. Run times can be longer, especially with temperature programming. |
Synergistic Application: A Field-Proven Insight
In a professional drug development setting, HPLC and qNMR are used as complementary, not competing, techniques.[14] A typical workflow involves using HPLC-UV for its high sensitivity to screen for and quantify low-level impurities. Subsequently, qNMR is used to provide an accurate, absolute purity value for the main bulk material.[14] This orthogonal approach ensures that both chromophoric and non-chromophoric impurities are accounted for, providing a complete and defensible purity profile.
Conclusion
For the purity analysis of a novel compound like 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, quantitative ¹H NMR spectroscopy stands out as a uniquely powerful method. Its ability to provide simultaneous structural confirmation and absolute purity without the need for an identical reference standard makes it an efficient and highly reliable tool for researchers. By following a carefully validated protocol with optimized acquisition parameters, scientists can have high confidence in the quantitative results. When combined with a high-sensitivity chromatographic technique like HPLC in a complementary workflow, researchers can achieve the highest standard of analytical certainty, which is indispensable for advancing research and drug development.
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-
University of Oxford. Quantitative NMR Spectroscopy. [Online] 2017. Available at: [Link]
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Bentham Science Publishers. Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. [Online] 2024. Available at: [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. [Online] Available at: [Link]
-
MDPI. Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. [Online] Available at: [Link]
-
MDPI. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Online] 2023. Available at: [Link]
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ResearchGate. 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. [Online] Available at: [Link]
-
UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Online] Available at: [Link]
-
PubMed. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. [Online] 2023. Available at: [Link]
-
ACS Publications. qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. [Online] Available at: [Link]
-
PubMed. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Online] 2023. Available at: [Link]
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The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Online] Available at: [Link]
-
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-
SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Online] Available at: [Link]
-
Wikipedia. Mercaptobenzothiazole. [Online] Available at: [Link]
-
PubMed. Determining and reporting purity of organic molecules: why qNMR. [Online] 2013. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Online] Available at: [Link]
-
National Institutes of Health. A Routine Experimental Protocol for qHNMR Illustrated with Taxol. [Online] Available at: [Link]
-
SPECIFIC POLYMERS. HPLC, a modular technique that complements NMR. [Online] 2024. Available at: [Link]
-
Taylor & Francis Online. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. [Online] 2021. Available at: [Link]
-
National Institutes of Health. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. [Online] Available at: [Link]
-
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A Comparative Guide to the Synthesis of Substituted 2-Mercaptobenzothiazoles for Researchers and Drug Development Professionals
Substituted 2-mercaptobenzothiazoles (MBTs) are a cornerstone of many chemical endeavors, from their vital role as vulcanization accelerators in the rubber industry to their emergence as privileged scaffolds in medicinal chemistry. The benzothiazole moiety is a key pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] The synthetic route chosen to access these valuable compounds can significantly impact yield, purity, scalability, cost, and environmental footprint. This guide provides an in-depth comparison of the most pertinent synthetic strategies, offering field-proven insights and experimental data to inform your selection process.
The Industrial Behemoth: The Kelly Process
The most established industrial method for producing 2-mercaptobenzothiazole is the Kelly process, which utilizes aniline, carbon disulfide, and sulfur as primary feedstocks.[1] This high-temperature, high-pressure reaction is typically carried out in an autoclave and is prized for its high yields, often exceeding 90%.[2]
The overall reaction is a complex one, proceeding through several intermediates.[3] While the exact mechanism is intricate with numerous potential side reactions, a simplified pathway involves the initial formation of thiocarbanilide from aniline and carbon disulfide, followed by a sulfur-mediated cyclization.
Causality Behind Experimental Choices
The harsh conditions of the Kelly process—temperatures between 220-280°C and pressures reaching 10 MPa—are necessary to drive the reaction to completion and achieve high conversion rates.[1][4] The use of an autoclave is non-negotiable for containing the high pressures generated, largely due to the formation of hydrogen sulfide (H₂S) gas.[4] The reaction time is typically in the range of 4-6 hours.[4][5]
Greener Industrial Approaches
Recognizing the environmental and safety concerns associated with the traditional Kelly process, greener alternatives have been developed. One such approach focuses on a modified one-step synthesis coupled with a high-low temperature extraction method for purification. This updated process can achieve yields of up to 87.5% with a purity of 99.1%.[3] This method boasts a significantly improved environmental profile, with a calculated E-factor of 1.7 and a reaction mass efficiency (RME) of 69%.[3] The move from batch to fully automated production also enhances safety by minimizing the risk of hazardous material leakage.[3]
The Classic Approach: Hofmann's Synthesis from 2-Aminothiophenol
The classical synthesis, first reported by A. W. Hofmann, involves the reaction of 2-aminothiophenol or its disulfide with carbon disulfide.[3] This method is often favored in a laboratory setting due to its more benign conditions compared to the Kelly process.
Yields for the Hofmann synthesis are typically more moderate, ranging from 45% to 60%.[3] The reaction is generally carried out at a lower temperature and pressure than the industrial process, often by refluxing the reactants in a suitable solvent.
Mechanistic Simplicity
The mechanism of the Hofmann synthesis is more straightforward than the Kelly process. It involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbon of carbon disulfide, followed by an intramolecular cyclization with the elimination of hydrogen sulfide.
A Modern, Metal-Free Alternative: DBU-Promoted Tandem Reaction
In the quest for milder and more environmentally friendly synthetic routes, a notable development is the 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-promoted tandem reaction of o-haloanilines and carbon disulfide.[6] This method offers an efficient, metal-free pathway to a variety of substituted 2-mercaptobenzothiazoles in good to excellent yields.[6]
This approach is particularly valuable for its tolerance of a wide range of functional groups on the aniline ring, including both electron-donating and electron-withdrawing substituents.[6] The reaction typically proceeds at a moderate temperature of around 80°C in a solvent such as toluene.[6]
Mechanistic Pathway
The reaction is proposed to proceed via a nucleophilic attack of the o-haloaniline on carbon disulfide, facilitated by the base DBU. This is followed by an intramolecular S_NAr cyclization to form the benzothiazole ring.[6]
Synthesis of Substituted Derivatives from 2-Aminothiophenol and Carbonyl Compounds
For the targeted synthesis of 2-substituted benzothiazoles that do not possess a mercapto group, a common and versatile laboratory method involves the condensation of 2-aminothiophenol with various aldehydes or ketones.[7] This approach allows for the direct installation of a wide range of substituents at the 2-position of the benzothiazole core. The reactions are often catalyzed by acids or facilitated by oxidizing agents. For instance, the use of H₂O₂/HCl as a catalytic system in ethanol at room temperature can provide excellent yields (85–94%) in a relatively short reaction time (45–60 minutes).[7]
Comparative Analysis of Synthesis Routes
| Parameter | Kelly Process | "Green" Kelly Process | Hofmann Synthesis | DBU-Promoted Synthesis |
| Starting Materials | Aniline, CS₂, Sulfur | Aniline, CS₂, Sulfur | 2-Aminothiophenol, CS₂ | o-Haloaniline, CS₂ |
| Typical Yield | >90%[2] | ~87.5%[3] | 45-60%[3] | Good to Excellent[6] |
| Reaction Temperature | 220-280°C[1] | ~240°C[3] | Reflux | ~80°C[6] |
| Reaction Pressure | High Pressure (up to 10 MPa)[4] | High Pressure (~10 MPa)[3] | Atmospheric | Atmospheric |
| Key Advantages | High yield, industrially established | Improved environmental profile, high purity | Milder conditions, lab-friendly | Metal-free, wide substrate scope |
| Key Disadvantages | Harsh conditions, safety concerns | High pressure and temperature | Moderate yields | Use of a stoichiometric base |
| Environmental Impact | High energy consumption, H₂S byproduct | Lower E-factor (1.7), higher RME (69%)[3] | H₂S byproduct | More environmentally benign |
Experimental Protocols
Laboratory Scale Synthesis via the Kelly Process (Autoclave Method)
Disclaimer: This reaction should only be performed by trained personnel in a properly equipped laboratory with appropriate safety measures, including the use of a certified autoclave and gas scrubbing for H₂S.
-
Charging the Autoclave: In a stainless-steel autoclave with a capacity of 300 mL, a mixture of aniline (or a substituted aniline) (0.25 mol), absolute ethanol (25 mL), carbon disulfide (15 mL, 0.25 mol), and sulfur (8 g, 0.25 mol) is prepared.[8]
-
Reaction: The autoclave is sealed and heated in a sand bath to 180°C for 6-8 hours.
-
Work-up: After cooling, the reaction mixture is transferred to a beaker. 7 mL of 10% sodium hydroxide solution is added to remove any unreacted amine. The mixture is then acidified with concentrated hydrochloric acid to precipitate the crude 2-mercaptobenzothiazole.
-
Purification: The precipitate is filtered, and the solid is treated with 7 mL of 25% sodium carbonate solution. The mixture is then filtered, and the solid product is dried and recrystallized from ethanol and water.
DBU-Promoted Synthesis of 2-Mercaptobenzothiazoles
-
Reaction Setup: To a solution of an o-haloaniline (1.0 mmol) and carbon disulfide (2.0 mmol) in toluene (5 mL), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 mmol) is added.[6]
-
Reaction: The reaction mixture is stirred at 80°C for the time required for the reaction to complete (monitored by TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel to afford the desired 2-mercaptobenzothiazole derivative.
Visualizing the Reaction Pathways
Kelly Process: Simplified Reaction Mechanism
Caption: Simplified mechanism of the Kelly Process.
Hofmann Synthesis: Reaction Mechanism
Caption: Reaction mechanism of the Hofmann Synthesis.
DBU-Promoted Synthesis: Reaction Mechanism
Caption: Mechanism of the DBU-Promoted Synthesis.
Conclusion
References
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Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. (n.d.). Retrieved January 25, 2026, from [Link]
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(PDF) Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
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Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
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Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
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Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. (n.d.). Retrieved January 25, 2026, from [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (n.d.). Retrieved January 25, 2026, from [Link]
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2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. (n.d.). Retrieved January 25, 2026, from [Link]
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Mathematical Modeling for the Industrial 2-Mercaptobenzothiazole Batch Production Process | ACS Omega - ACS Publications. (2022, February 20). Retrieved January 25, 2026, from [Link]
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Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. (n.d.). Retrieved January 25, 2026, from [Link]
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Synthesis of 2-Mercaptobenzothiazoles with Naphthalene-1, 8-diamine Reaction of o-Haloanilines and Carbon Disulfide - SID. (n.d.). Retrieved January 25, 2026, from [Link]
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DBU Promoted Polysubstituted Arene Formation via a Michael Addition/Cyclization/Elimination Cascade Reaction - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
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A Comparative Analysis of the Biological Activity of Substituted 2-Mercaptobenzothiazoles: Spotlight on 4-Bromo-6-tert-butyl Derivatives
Introduction: The Versatile 2-Mercaptobenzothiazole Scaffold
The 2-mercaptobenzothiazole (2-MBT) core is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anthelmintic properties.[1][2] The versatility of the 2-MBT scaffold allows for substitutions at various positions, leading to a diverse library of compounds with potentially enhanced therapeutic efficacy. This guide provides a comparative overview of the biological activities of 2-MBT derivatives, with a particular focus on the anticipated impact of 4-bromo and 6-tert-butyl substitutions, drawing parallels from existing literature on analogous compounds.
The rationale behind exploring substitutions like the electron-withdrawing bromo group and the bulky, lipophilic tert-butyl group lies in the fundamental principles of medicinal chemistry. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding interactions, often leading to enhanced biological activity.[3] Similarly, the introduction of a tert-butyl group can increase lipophilicity, potentially improving membrane permeability, and can also provide steric hindrance that may affect binding selectivity to target enzymes or receptors.[1]
Antimicrobial Activity: A Comparative Perspective
The 2-mercaptobenzothiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[4] The antimicrobial efficacy of its derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring.
The Role of Halogenation
Structure-activity relationship (SAR) studies have demonstrated that the presence of electron-withdrawing groups, such as halogens, on the benzothiazole ring can enhance antibacterial action.[3] For instance, the substitution of a bromo group at the 7th position of the benzothiazole ring has been shown to improve antibacterial activity.[3] While direct data on a 4-bromo substitution is limited, it is plausible that the introduction of a bromine atom at this position could similarly modulate the electronic properties of the ring system, potentially leading to increased antimicrobial potency. Some di- and trihalo derivatives of 2-MBT have shown marked inhibitory activity against Bacillus anthracis and Candida albicans, with Minimum Inhibitory Concentration (MIC) values in the range of 1–2.5 μg/mL.[1]
The Influence of Alkyl Groups
The introduction of alkyl chains to the 2-MBT scaffold has been explored to modulate its biological activity. While longer alkyl chains can sometimes reduce overall metabolism, the position of substitution is critical.[5] A branched alkyl chain, such as a tert-butyl group, can slightly decrease antagonistic activity in some receptor-binding assays.[1] However, in the context of antimicrobial activity, the increased lipophilicity imparted by a tert-butyl group could potentially enhance the interaction of the molecule with bacterial cell membranes.
Table 1: Comparative Antimicrobial Activity of Substituted Benzothiazole Derivatives
| Compound/Derivative Class | Target Organism(s) | Reported Activity (MIC/Zone of Inhibition) | Reference(s) |
| Di- and Trihalo-derivatives | Bacillus anthracis, Candida albicans | MIC: 1–2.5 μg/mL | [1] |
| 7-Bromo-substituted derivative | Gram-positive and Gram-negative bacteria | Enhanced antibacterial action | [3] |
| 2-Benzylsulfanyl derivatives | Escherichia coli, Bacillus subtilis, Micrococcus luteus, Pseudomonas aeruginosa | Weakly active or inactive | [6] |
Anticancer Activity: Unraveling Structure-Cytotoxicity Relationships
The anticancer potential of 2-mercaptobenzothiazole derivatives is a burgeoning area of research, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.[7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[8]
Impact of Substituents on Cytotoxicity
The presence of a tert-butyl group on a related sulfonamide-based methylsulfonyl benzothiazole derivative has been associated with potent anticancer activity against the HeLa cell line, with an IG50 value of 0.6 µM.[7] This suggests that the bulky tert-butyl group can be favorable for cytotoxic activity, possibly by promoting binding to specific biological targets.
Table 2: Comparative Anticancer Activity of Substituted Benzothiazole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |
| tert-Butyl sulphonamide based methylsulfonyl benzothiazole | HeLa | IG50: 0.6 µM | [7] |
| 7-Fluoro-substituted derivative | Hepatocarcinoma | Enhanced cytotoxicity | [7] |
| Benzothiazole-piperazine derivatives | HUH-7, MCF-7, HCT-116 | Active, with some compounds causing apoptosis and cell cycle arrest at subG1 phase | [8] |
Experimental Protocols
To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are representative methodologies for assessing the antimicrobial and anticancer activities of novel benzothiazole derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against bacterial strains.
Materials:
-
Test compound (e.g., 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in MHB to achieve a range of concentrations.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).
-
Include positive controls (broth with bacteria, no compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[9]
Materials:
-
Test compound
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Visualizing Experimental and Biological Pathways
To better illustrate the experimental workflow and potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for in vitro cytotoxicity screening of novel compounds.
Caption: A simplified diagram of a potential apoptotic pathway induced by benzothiazole derivatives in cancer cells.
Conclusion and Future Directions
The 2-mercaptobenzothiazole scaffold remains a highly promising platform for the development of novel therapeutic agents. While direct experimental data for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is not yet prevalent in the literature, a comparative analysis of related derivatives provides valuable insights into its potential biological activities. The presence of a bromo substituent is anticipated to enhance both antimicrobial and anticancer properties due to favorable electronic and lipophilic effects. The tert-butyl group, by increasing lipophilicity and providing steric bulk, may further modulate these activities.
Future research should focus on the synthesis and comprehensive biological evaluation of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole and its analogues. Detailed structure-activity relationship studies are warranted to elucidate the precise contribution of each substituent to the observed biological effects. Furthermore, mechanistic studies are crucial to identify the specific cellular targets and pathways modulated by these promising compounds.
References
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Azam, M. A., & Suresh, B. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Scientia Pharmaceutica, 80(4), 789–823. [Link]
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ResearchGate. (2010). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate. [Link]
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Taylor & Francis Online. (2018). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
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ResearchGate. (2015). Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. [Link]
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ResearchGate. (2019). Structures of two 2-mercaptobenzothiazole derivatives with diverse biological activities. ResearchGate. [Link]
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National Institutes of Health (NIH). (2023). Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health (NIH). [Link]
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National Institutes of Health (NIH). (n.d.). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Institutes of Health (NIH). [Link]
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JAGANNATH UNIVERSITY. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. JAGANNATH UNIVERSITY. [Link]
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Semantic Scholar. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]
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Semantic Scholar. (n.d.). Synthesis and study of new antimicrobial benzothiazoles substituted on heterocyclic ring. Semantic Scholar. [Link]
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Journal of microbiology, biotechnology and food sciences. (2016). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of microbiology, biotechnology and food sciences. [Link]
-
MDPI. (2019). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. MDPI. [Link]
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ResearchGate. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. ResearchGate. [Link]
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AIP Publishing. (2018). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. AIP Publishing. [Link]
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Semantic Scholar. (2021). Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Semantic Scholar. [Link]
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PubMed. (2015). Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations. PubMed. [Link]
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PubMed. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. PubMed. [Link]
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Journal of Chemical Health Risks. (2023). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]
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ResearchGate. (2022). The influence of alkyl substitution on the in vitro metabolism and mutagenicity of benzo[a]pyrene. ResearchGate. [Link]
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ResearchGate. (2020). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. ResearchGate. [Link]
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A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole (BBMBT). In the landscape of pharmaceutical development and quality control, robust and reliable analytical methods are paramount. This document serves as a detailed comparison of our proposed HPLC-UV method against alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Potentiometric Titration. Through this guide, we aim to provide researchers, scientists, and drug development professionals with the critical data and procedural insights necessary to make informed decisions for their analytical needs.
The validation of this method adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on analytical procedure validation, ensuring a foundation of scientific integrity and regulatory compliance.[1][2][3][4][5][6]
Introduction to 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole (BBMBT) and the Imperative for its Accurate Analysis
4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is a substituted benzothiazole derivative. The benzothiazole moiety is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[7][8][9][10] The introduction of a bromine atom and a bulky tert-butyl group can significantly modulate the lipophilicity and metabolic stability of the parent molecule, making compounds like BBMBT of interest in drug discovery programs. Given its potential therapeutic applications, the development of a precise, accurate, and robust analytical method for its quantification is a critical step in its journey from the laboratory to potential clinical applications.
This guide will focus on a newly developed reversed-phase HPLC-UV method, a technique renowned for its versatility and reliability in the pharmaceutical industry for the analysis of small molecules.[11][12]
The Proposed Analytical Method: Reversed-Phase HPLC-UV
The choice of reversed-phase HPLC with UV detection is predicated on the physicochemical properties of BBMBT. The aromatic benzothiazole core contains a chromophore that absorbs UV radiation, making UV detection a suitable and cost-effective choice. The non-polar nature of the molecule, enhanced by the tert-butyl and bromo substituents, makes it an ideal candidate for separation on a C18 stationary phase.
Experimental Protocol: HPLC-UV Method
Instrumentation and Equipment:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a variable wavelength UV detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 265 nm |
| Run Time | 10 minutes |
Reagent and Sample Preparation:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and 0.1% phosphoric acid in water in the specified ratio. Filter and degas prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of BBMBT reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing BBMBT in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Method Validation Workflow
The validation of the HPLC-UV method was conducted in accordance with ICH Q2(R2) guidelines.[1] The following parameters were assessed:
Caption: Workflow for the validation of the analytical method.
Comparative Analysis of Analytical Techniques
To provide a comprehensive evaluation, the validated HPLC-UV method is compared against two alternative techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Potentiometric Titration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[13][14][15][16][17] For a compound like BBMBT, derivatization might be necessary to improve its volatility and thermal stability.
Proposed GC-MS Protocol:
-
Derivatization: Silylation of the thiol group to increase volatility.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 280°C.
-
Oven Program: A temperature gradient starting from 150°C to 300°C.
-
Ionization Mode: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole.
Potentiometric Titration
Given the acidic nature of the mercaptan (thiol) group, potentiometric titration is a plausible classical method for the quantification of BBMBT.[18][19][20] This method relies on the reaction of the thiol with a suitable titrant, such as silver nitrate.
Proposed Titration Protocol:
-
Titrant: 0.01 M Silver Nitrate (AgNO₃).
-
Solvent: A mixture of isopropanol and an appropriate buffer.
-
Indicator Electrode: Silver sulfide ion-selective electrode.
-
Reference Electrode: Double junction reference electrode.
-
Endpoint Detection: Potentiometric determination of the equivalence point.
Head-to-Head Performance Comparison
The following table summarizes the performance characteristics of the three analytical methods based on the validation of the HPLC-UV method and the expected performance of the GC-MS and titrimetric methods.
| Parameter | HPLC-UV (Validated) | GC-MS (Projected) | Potentiometric Titration (Projected) |
| Specificity | High (Chromatographic separation) | Very High (Chromatographic separation and mass fragmentation) | Low (Titrates any acidic thiol) |
| Linearity (R²) | > 0.999 | > 0.995 | N/A |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL | > 500 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Detection | ~0.3 µg/mL | ~0.05 µg/mL | ~100 µg/mL |
| Limit of Quantitation | ~1.0 µg/mL | ~0.1 µg/mL | ~500 µg/mL |
| Sample Throughput | High | Medium | Low |
| Cost per Sample | Moderate | High | Low |
| Method Complexity | Moderate | High | Low |
In-Depth Discussion and Rationale
The Case for the HPLC-UV Method
The validated HPLC-UV method demonstrates excellent linearity, accuracy, and precision, making it highly suitable for routine quality control applications. Its specificity is achieved through the chromatographic separation of BBMBT from potential impurities and degradation products. The operational simplicity and moderate cost further enhance its appeal for high-throughput environments.
When to Consider GC-MS
GC-MS offers superior specificity and a lower limit of detection compared to HPLC-UV. This makes it an invaluable tool for identifying and quantifying trace-level impurities or for structural elucidation of unknown related substances. However, the potential need for derivatization adds complexity and a source of variability to the analytical procedure. The higher operational cost and maintenance requirements of a GC-MS system are also significant considerations.
The Niche for Potentiometric Titration
Potentiometric titration, while lacking in specificity, is a simple, low-cost method for determining the overall purity of a bulk drug substance where the primary component is the acidic thiol. It does not require expensive instrumentation and can be readily implemented in a basic laboratory setting. Its main drawback is its inability to distinguish between the active pharmaceutical ingredient and any acidic impurities.
Logical Framework for Method Selection
The choice of the most appropriate analytical method is contingent upon the specific requirements of the analysis. The following diagram illustrates a decision-making framework.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The newly developed and validated HPLC-UV method for the quantification of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole has proven to be a robust, reliable, and efficient analytical tool. It offers a judicious balance of performance, cost, and ease of use, making it the recommended method for routine quality control and quantitative analysis. While GC-MS and potentiometric titration have their specific applications, the HPLC-UV method stands out as the most versatile and practical choice for the majority of analytical challenges encountered during the development and manufacturing of BBMBT. This guide provides the necessary data and rationale to support the implementation of this method in a regulated laboratory environment.
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A Comparative Guide to the Definitive Structural Characterization of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR), molecular modeling, and rational drug design are built. This guide provides an in-depth technical comparison of single-crystal X-ray diffraction (SC-XRD) for the characterization of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, a heterocyclic compound representative of a class with significant pharmacological interest.[1][2] We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare SC-XRD with other common analytical techniques.
Introduction: The Need for Unambiguous Structural Data
Benzothiazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] The specific substitution pattern, such as the bromine atom and the bulky tert-butyl group on the benzothiazole core of the title compound, is expected to significantly influence its physicochemical properties and biological interactions. While techniques like NMR and mass spectrometry can confirm connectivity, only X-ray crystallography can provide precise, atomic-resolution data on bond lengths, bond angles, and the conformation of the molecule in the solid state.[4][5] This guide will demonstrate the power of SC-XRD to deliver this definitive structural information.
Synthesis and Crystal Growth: The Foundational Step
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. This is often the most challenging step in the entire process.[6]
Proposed Synthesis Protocol
A plausible synthetic route to 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is adapted from established methods for related benzothiazoles.[7][8] The reaction involves the condensation of the appropriately substituted o-haloaniline with carbon disulfide.
Reaction Scheme:
-
Starting Material: 2-Amino-5-bromo-3-tert-butylaniline (hypothetical, requires a multi-step synthesis)
-
Reagent: Carbon Disulfide (CS₂)
-
Base/Promoter: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Solvent: Toluene
-
Procedure: The o-haloaniline derivative and DBU are dissolved in toluene. Carbon disulfide is added dropwise at room temperature, and the mixture is then heated to 80°C for several hours until TLC analysis indicates the consumption of the starting material.[7] The crude product is then purified by column chromatography.
Experimental Protocol: Growing Diffraction-Quality Crystals
The quality of the crystal directly dictates the quality of the diffraction data. The goal is to grow a single crystal, typically 0.1-0.4 mm in size, free of cracks and other defects.[9] Slow evaporation is a reliable method for achieving this.
-
Solvent Selection: The purified compound is tested for solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane). The ideal solvent is one in which the compound is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent or a binary solvent mixture (e.g., ethanol/water[10], dichloromethane/hexane). Gentle warming can be used to ensure complete dissolution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap pierced with a few small holes or with parafilm with needle punctures. This allows the solvent to evaporate slowly over several days to weeks at room temperature.
-
Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.
Trustworthiness Check: The success of this stage is self-validating. The formation of well-defined, transparent crystals with sharp edges is a strong indicator of suitability for diffraction experiments. Conversely, the formation of powders, oils, or microcrystalline aggregates indicates that the crystallization conditions need to be optimized.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is a non-destructive technique that provides the most detailed information about the atomic arrangement within a crystal.[11] The fundamental principle is Bragg's Law (nλ = 2d sinθ), which describes how X-rays are diffracted by the planes of atoms in a crystal lattice.[11][12]
Overall Workflow from Synthesis to Structure
The entire process can be visualized as a linear progression from the chemical synthesis to the final, validated crystal structure.
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a glass fiber or a cryo-loop, which is then affixed to a goniometer head.[6]
-
Data Collection: The goniometer is placed on the diffractometer. The crystal is cooled, typically to 100-120 K, using a cryostream of liquid nitrogen to minimize thermal vibrations and improve data quality.[13] The instrument, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS), collects a series of diffraction images (frames) as the crystal is rotated.[11][13] A full dataset may require several hours to collect.[11]
Data Processing and Structure Refinement
The raw diffraction data is a collection of spots of varying intensities. This data must be processed to yield a final, chemically sensible atomic model.
-
Data Integration: Software is used to index the diffraction spots, determine the unit cell parameters and space group, and integrate the intensities of each reflection.[13]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods (programs like SHELXT are common) to generate an initial electron density map.[13] This map reveals the positions of the heavier atoms (like Bromine and Sulfur).
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method (e.g., with SHELXL).[14] This iterative process refines atomic coordinates, thermal parameters, and site occupancies to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[15]
Results: The Crystal Structure of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole
While a published structure for the exact title compound is not available, we can present a representative data table based on closely related structures.[9][16] This table summarizes the key crystallographic parameters that would be reported in a publication.
Table 1: Representative Crystallographic Data
| Parameter | Value (Example) | Significance |
| Chemical Formula | C₁₁H₁₂BrNS₂ | Confirms the elemental composition of the molecule in the crystal. |
| Formula Weight | 302.25 g/mol | Molecular mass of the asymmetric unit. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | A specific description of the symmetry elements within the crystal lattice. |
| a, b, c (Å) | 10.33, 16.83, 7.34 | The dimensions of the unit cell along the x, y, and z axes. |
| β (°) | 97.52 | The angle of the unit cell for a monoclinic system. |
| Volume (ų) | 1264.8 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| T (K) | 100 | The temperature at which data was collected. |
| R₁ [I > 2σ(I)] | 0.041 | The R-factor, a measure of agreement between the model and data. Values < 0.05 are considered excellent. |
| wR₂ (all data) | 0.107 | A weighted R-factor based on all reflections, providing a more robust statistical measure. |
| Goodness-of-Fit (S) | 1.05 | Should be close to 1 for a good refinement. |
Discussion of Structural Features:
A successful structure determination would reveal:
-
Molecular Geometry: The planarity of the benzothiazole ring system, the precise bond lengths of C-S, C-N, C-Br, and the C-S-H tautomerism (thiol vs. thione).
-
Conformation: The orientation of the bulky tert-butyl group relative to the aromatic ring.
-
Intermolecular Interactions: The presence of any hydrogen bonds (e.g., N-H···S or S-H···N), π-π stacking interactions between aromatic rings, or halogen bonding involving the bromine atom. These interactions govern the crystal packing and can be crucial for understanding the material's bulk properties.[16]
Comparative Analysis with Alternative Characterization Techniques
While SC-XRD is the gold standard for structural elucidation, other techniques provide complementary and essential information.[5]
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal XRD | Precise 3D atomic arrangement, bond lengths/angles, stereochemistry, absolute configuration, intermolecular interactions. | Unambiguous and definitive structural data.[4] | Requires diffraction-quality single crystals, which can be difficult to grow.[6] Provides solid-state data only. |
| NMR Spectroscopy | Connectivity (¹H, ¹³C), chemical environment of nuclei, 2D correlations (COSY, HSQC), some conformational data in solution. | Excellent for determining the molecular skeleton in solution; does not require crystallization.[17] | Does not provide precise bond lengths/angles. Can be complex to interpret for large or symmetric molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns for structural clues. | High sensitivity, requires very little sample.[18] Soft ionization techniques can analyze intact molecules.[19] | Provides limited information on connectivity and no stereochemical data. |
| Powder XRD (PXRD) | Crystalline phase identification, lattice parameters, sample purity. | Rapid analysis of polycrystalline materials; does not require single crystals. | Does not provide atomic coordinates or solve complex structures from scratch. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=N, S-H, C-H). | Fast, simple, and non-destructive. | Provides limited structural information beyond functional group identification. |
Conclusion
Single-crystal X-ray diffraction provides an unparalleled level of detail for the structural characterization of novel compounds like 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. It is the only technique that can deliver a definitive, three-dimensional picture of the molecule, revealing subtle conformational and intermolecular details that are inaccessible by other methods. While techniques such as NMR and MS are indispensable for confirming synthesis and connectivity, SC-XRD stands as the ultimate arbiter for structural assignment. The insights gained from a crystal structure are fundamental to understanding a molecule's properties and are a critical component in the modern pipeline of materials science and rational drug design.
References
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Nagarajaiah, H., Puttaraju, K. B., Shivashankar, K., & Begum, N. S. (2013). 4-Bromomethyl-6-tert-butyl-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, E69, o1056. [Link]
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Wang, F., Cai, S., Wang, Z., & Xi, C. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Letters, 13(12), 3202–3205. [Link]
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Zhang, Z., Chen, L., & Liu, Y. (2020). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. ACS Omega, 5(25), 15449–15458. [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2019). Crystal structure of 4-bromo-N-[(3,6-di-tert-butyl-9H-carbazol-1-yl)methylidene]aniline. National Center for Biotechnology Information. [Link]
-
Science Education Resource Center at Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]
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Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. [Link]
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Refeyn. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]
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Ogwu, U. J., & Okenwa, W. J. (2019). Comparison of Analytical Techniques in the Characterization of Complex Compounds. International Journal of Chemistry and Chemical Processes, 5(1), 1-15. [Link]
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Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]
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Preprints.org. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. [Link]
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Journal of Young Pharmacists. (2018). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]
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Kelly, M. J. (2013). 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Royal Society of Chemistry. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3–8. [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. [Link]
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Nagy, G., & Vékey, K. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. International Journal of Molecular Sciences, 21(23), 9126. [Link]
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University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]
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OlexSys. (n.d.). Structure Refinement. [Link]
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De Simone, C. A., Guarda, V. L. M., Galdino, S. L., & Pitta, I. R. (2006). Crystal structure of 4-butyl-6-nitro-2H-1,4-benzothiazin-3-one, C12H14N2O3S. Zeitschrift für Kristallographie - New Crystal Structures, 221(1-4), 289-290. [Link]
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Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. ResearchGate. [Link]
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Fiveable. (n.d.). Single crystal X-ray diffraction. Crystallography Class Notes. [Link]
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Inamuddin, A., & Luqman, M. (2020). A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. IntechOpen. [Link]
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Der Pharma Chemica. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Preprints.org. (2025). Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. [Link]
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Massachusetts Institute of Technology. (n.d.). The SHELX package. MIT OpenCourseWare. [Link]
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SFERA, Università degli Studi di Ferrara. (2020). Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents. [Link]
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Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]
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A Comparative Guide to Corrosion Inhibition by Benzothiazole Derivatives: 2-Mercaptobenzothiazole vs. 2-Aminobenzothiazole
In the relentless battle against metal degradation, the strategic deployment of corrosion inhibitors is paramount. Among the arsenal of organic inhibitors, benzothiazole derivatives have carved a niche for their exceptional efficacy, particularly in acidic and neutral environments. Their molecular architecture, featuring a fused benzene and thiazole ring system rich in heteroatoms (nitrogen and sulfur) and π-electrons, facilitates strong adsorption onto metal surfaces, thereby stifling the electrochemical processes that drive corrosion.
This guide provides a comprehensive comparative analysis of two prominent benzothiazole derivatives: 2-mercaptobenzothiazole (2-MBT) and 2-aminobenzothiazole (2-ABT). We will delve into their distinct inhibition mechanisms, supported by experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering who seek a deeper understanding of structure-performance relationships in corrosion inhibition.
The Rationale for Comparison: Unraveling the Role of Functional Groups
The choice to compare 2-MBT and 2-ABT is deliberate. While sharing the core benzothiazole structure, the difference in their functional group at the 2-position—a thiol group (-SH) in 2-MBT and an amino group (-NH2) in 2-ABT—leads to distinct modes of interaction with the metal surface and, consequently, different inhibition characteristics.[1][2] Understanding these nuances is critical for the rational design of more effective corrosion inhibitors.
Mechanism of Action: A Tale of Two Adsorptions
The efficacy of both 2-MBT and 2-ABT as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive species from reaching the metal.[3][4] However, the nature of this adsorption and the resulting protective film differ significantly between the two.
2-Mercaptobenzothiazole (2-MBT): The presence of the thiol group in 2-MBT plays a crucial role in its inhibition mechanism. The sulfur atom in the thiol group exhibits a strong affinity for metal surfaces, leading to the formation of a stable, polymeric complex with metal ions.[5][6] This results in a thick, protective film that acts as a physical barrier against the corrosive environment.[1] Furthermore, 2-MBT can complex with dissolved metal ions in the solution, leading to precipitation on the metal surface and further enhancing the protective layer.[2][5] This mechanism suggests that 2-MBT is particularly effective in environments where a robust, multi-layered protective film is required.
2-Aminobenzothiazole (2-ABT): In contrast, the amino group in 2-ABT primarily facilitates its adsorption through the nitrogen atom's lone pair of electrons. This leads to the formation of a thin, chemisorbed inhibitor film on the metal surface.[1][2] While this film may not be as thick as the one formed by 2-MBT, its direct chemical bond with the surface provides excellent protection by blocking the active sites for corrosion. The inhibitive action of 2-ABT is attributed to its ability to adsorb onto the metal surface, following a Langmuir adsorption isotherm, which suggests a monolayer coverage.[7]
The following diagram illustrates the proposed inhibition mechanisms:
Caption: Proposed corrosion inhibition mechanisms of 2-MBT and 2-ABT.
Comparative Performance Data
The following tables summarize the inhibition efficiencies of 2-MBT and 2-ABT under various experimental conditions, as determined by different electrochemical and gravimetric techniques.
Table 1: Inhibition Efficiency of 2-MBT and 2-ABT on Steel in Acidic Media
| Inhibitor | Metal | Corrosive Medium | Concentration (M) | Temperature (°C) | Technique | Inhibition Efficiency (%) | Reference |
| 2-MBT | Low Carbon Steel | 1 M HCl | > 1.25% | Room Temp | Weight Loss | < 0 | [8] |
| 2-MBT | Low Carbon Steel | 1 M HCl | < 1.25% | Room Temp | Weight Loss | ~57 | [8] |
| 2-ABT | Mild Steel | 1 M HCl | 1 x 10⁻³ | 30 | EIS | 90.3 | [7] |
| 2-ABT | Mild Steel | 1 M HCl | 1 x 10⁻³ | 30 | PDP | 86.6 | [7] |
| 2-MBT | 316 Steel | 3 M HCl | Various | Room Temp | Weight Loss | > 90 | [8] |
Table 2: Inhibition Efficiency of 2-MBT and 2-ABT on Galvanized Steel in NaCl Solution
| Inhibitor | Metal | Corrosive Medium | Concentration (mM) | Technique | Inhibition Efficiency (%) | Reference |
| 2-MBT | Galvanized Steel | 0.1 M NaCl | 1 | PDP | 81 | [1] |
| 2-ABT | Galvanized Steel | 0.1 M NaCl | 1 | PDP | Not specified, but effective | [1] |
Note: Direct comparison is challenging due to variations in experimental conditions across different studies. However, the data indicates that both inhibitors are effective, with performance depending on the specific metal, corrosive environment, and inhibitor concentration.
Experimental Protocols for Evaluating Corrosion Inhibition
To ensure the reliability and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for the three most common techniques used to evaluate the performance of benzothiazole derivatives.
Weight Loss Method
This gravimetric technique provides a direct measure of metal loss due to corrosion.
Protocol:
-
Sample Preparation:
-
Cut metal coupons to a standard size (e.g., 2 cm x 2 cm x 0.2 cm).
-
Abrade the coupon surfaces with successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit).
-
Degrease the coupons with acetone, rinse with distilled water, and dry thoroughly.
-
Weigh the prepared coupons accurately using an analytical balance (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without different concentrations of the benzothiazole inhibitor.
-
Immerse the weighed coupons in the test solutions for a specified duration (e.g., 24 hours) at a constant temperature.
-
-
Post-Immersion Cleaning:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Clean the coupons to remove corrosion products. For steel in acid, this can be done by immersing them in a cleaning solution (e.g., 10% HCl containing an inhibitor like thiourea) for a short period, followed by gentle brushing.
-
Rinse the cleaned coupons with distilled water and acetone, then dry.
-
-
Final Weighing and Calculation:
-
Weigh the cleaned and dried coupons (W_final).
-
Calculate the weight loss (ΔW = W_initial - W_final).
-
Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10^4 × ΔW) / (A × T × D) where A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.[9]
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of both anodic and cathodic corrosion reactions.
Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
The working electrode should have a well-defined surface area exposed to the electrolyte.
-
-
Sample Preparation:
-
Prepare the working electrode as described in the weight loss method (abrading, cleaning, and drying).
-
-
Measurement:
-
Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically 30-60 minutes).
-
Perform the potentiodynamic scan by polarizing the working electrode from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s or 1 mV/s).[7][10]
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E). This is the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).[10]
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100 where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inhibitor is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface.
Protocol:
-
Electrochemical Cell and Sample Preparation:
-
The setup is the same as for the PDP measurements.
-
-
Measurement:
-
After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
-
Data Analysis:
-
The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The data is then fitted to an equivalent electrical circuit model to extract parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
-
The charge transfer resistance (R_ct) is inversely proportional to the corrosion rate. A higher R_ct value indicates better corrosion inhibition.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] × 100 where R_ct_inhibitor is the charge transfer resistance in the presence of the inhibitor and R_ct_blank is the charge transfer resistance in the absence of the inhibitor.[11]
-
The following diagram illustrates a typical experimental workflow for evaluating corrosion inhibitors:
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Adsorption Isotherm: Understanding the Inhibitor-Surface Interaction
The adsorption of inhibitor molecules on the metal surface is a key aspect of the inhibition mechanism. Adsorption isotherms provide a mathematical description of this process. For many organic inhibitors, including benzothiazole derivatives, the Langmuir adsorption isotherm is often applicable.[7][12] The Langmuir isotherm assumes that the adsorbed molecules form a monolayer on the metal surface and that there are no interactions between the adsorbed molecules.
The Frumkin isotherm is another model that can be used, which takes into account the lateral interactions between the adsorbed inhibitor molecules.[13][14][15] The choice of the appropriate isotherm model depends on the specific inhibitor-metal system and can be determined by fitting the experimental data.
Conclusion and Future Perspectives
Both 2-mercaptobenzothiazole and 2-aminobenzothiazole are effective corrosion inhibitors, with their performance being dictated by the nature of their functional groups. 2-MBT tends to form a thick, protective film through complexation, making it suitable for aggressive environments. In contrast, 2-ABT forms a thin, chemisorbed monolayer, providing excellent surface coverage.
The choice between these two derivatives will depend on the specific application, including the type of metal to be protected, the nature of the corrosive environment, and the desired longevity of the protection. Future research should focus on a more direct, side-by-side comparison of these and other benzothiazole derivatives under identical, well-defined conditions to build a more comprehensive and predictive understanding of their structure-activity relationships. This will enable the rational design of next-generation corrosion inhibitors with enhanced performance and environmental compatibility.
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Data on the corrosion inhibition effect of 2-meracaptobenzothiazole on 316 austenitic stainless steel, low carbon steel and 1060 aluminium in dilute acid media. (2020). ResearchGate. [Link]
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Langmuir adsorption isotherm for the adsorption of inhibitors tested on carbon steel in 1 M HCl for 0.5-h immersion time at 303 K. (n.d.). ResearchGate. [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (2012). National Center for Biotechnology Information. [Link]
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Corrosion protection mechanism of 2-mercaptibenzothiazole and its potential synergistic effect with cerium ions for treatment of AA 2024-T3. (2018). ResearchGate. [Link]
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Understanding the Role of Diethanolamine-Based Protic Ionic Liquids in Corrosion Inhibition: Electrochemical and Surface Characterization of Carbon Steel in Saline Environments. (2024). ACS Publications. [Link]
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Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). National Center for Biotechnology Information. [Link]
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2-Aminobenzothiazole as an efficient corrosion inhibitor of AA6061-T6 in 0.5 M HCl medium: electrochemical, surface morphological, and theoretical study. (2022). ResearchGate. [Link]
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Frumkin adsorption isotherm for inhibition of mild steel corrosion in... (n.d.). ResearchGate. [Link]
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The inhibitive action of 2-mercaptobenzothiazole on the porosity of corrosion film formed on aluminum and aluminum–titanium alloys in hydrochloric acid solution. (2023). National Center for Biotechnology Information. [Link]
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EIS for Corrosion & Coatings. (n.d.). Gamry Instruments. [Link]
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DFT studies of 2-mercaptobenzothiazole and 2-mercaptobenzimidazole as corrosion inhibitors for copper. (2015). ResearchGate. [Link]
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Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2024). ResearchGate. [Link]
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Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. (2023). Royal Society of Chemistry. [Link]
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Exact calculation of corrosion rates by the weight-loss method. (2022). Cambridge University Press. [Link]
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Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). International Journal of Corrosion and Scale Inhibition. [Link]
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THE EFFECTS OF INHIBITION OF FERN EXTRACTS ON THE ALKALINE AND ACID CORROSION OF ALUMINIUM ALLOY. (2020). Rasayan Journal of Chemistry. [Link]
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Quantitative Interpretation of Potentiodynamic Polarization Curves Obtained at High Scan Rates in Scanning Electrochemical Cell Microscopy. (2024). ACS Publications. [Link]
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Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel. (2023). RSC Publishing. [Link]
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2-Mercaptobenzothiazole. (n.d.). Wikipedia. [Link]
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Adsorption and Thermodynamics Study of the Inhibition of Corrosion of Mild Steel In H2SO4 Medium Using Vernonia Amygdalina. (2012). Scientific Research Publishing. [Link]
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Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2014). AIP Publishing. [Link]
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Potentiodynamic polarization study of the corrosion characteristics of acid mine drainage. (2014). ResearchGate. [Link]
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Corrosion Measurement by Weight Loss. (n.d.). Scribd. [Link]
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Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. (2023). MDPI. [Link]
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Corrosion Inhibition with 2-Mercaptobenzothiazole: Protecting Industrial Assets. (2024). Ningbo Inno Pharmchem Co., Ltd. [Link]
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Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2015). Chemical Science Review and Letters. [Link]
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Impedance Spectroscopy Studies on Corrosion Inhibition Behav- ior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (2016). ResearchGate. [Link]
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Potentiodynamic Corrosion Testing. (2016). National Center for Biotechnology Information. [Link]
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Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (2024). PubMed. [Link]
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Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). MDPI. [Link]
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Electrochemical Impedance Spectroscopy for the Measurement of the Corrosion Rate of Magnesium Alloys: Brief Review and Challenges. (2021). MDPI. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
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Weight Loss, Thermodynamics, SEM, and Electrochemical Studies on N-2-Methylbenzylidene-4-antipyrineamine as an Inhibitor for Mild Steel Corrosion in Hydrochloric Acid. (2022). MDPI. [Link]
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chloro-benzothiazole on inhibitive performance of propargyl alcohol during corrosion of mild steel. (2019). JETIR. [Link]
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A Comparative Guide to the Efficacy of 4-Bromo-6-t-butyl-2-mercaptobenzothiazole as a Vulcanization Accelerator
Introduction: The Crucial Role of Accelerators in Rubber Vulcanization
Vulcanization is a fundamental process in the rubber industry, transforming tacky, plastic natural or synthetic rubber into a durable, elastic material with a three-dimensional cross-linked network.[1][2] This transformation imparts the desirable properties of elasticity, tensile strength, and resistance to heat and solvents, making rubber a ubiquitous material in countless applications.[2] However, uncatalyzed sulfur vulcanization is an impractically slow and inefficient process.[1][3] The introduction of vulcanization accelerators revolutionized the industry by dramatically increasing the speed and efficiency of the curing process, allowing it to proceed at lower temperatures and with less sulfur.[1][3][4] This not only makes the process more economical but also improves the aging properties of the final vulcanizate.[1][4]
Accelerators are broadly classified based on their chemical structure and vulcanization speed.[1][3] Thiazoles, such as 2-mercaptobenzothiazole (MBT) and its derivatives, are a cornerstone of the accelerator landscape, known for being medium-fast primary accelerators.[1] This guide focuses on a specific substituted thiazole, 4-Bromo-6-t-butyl-2-mercaptobenzothiazole (BMBT), providing a comparative analysis of its efficacy against conventional accelerators. The selection of an appropriate accelerator system is critical, as it dictates not only the cure characteristics but also the ultimate physical and performance properties of the rubber product.[5][6]
Understanding 4-Bromo-6-t-butyl-2-mercaptobenzothiazole (BMBT)
Chemical Profile:
4-Bromo-6-t-butyl-2-mercaptobenzothiazole is a derivative of the widely used 2-mercaptobenzothiazole (MBT). The introduction of a bromine atom and a bulky tert-butyl group onto the benzothiazole ring is expected to modify its electronic and steric properties, thereby influencing its activity as a vulcanization accelerator. While specific synthesis routes for BMBT are not extensively detailed in publicly available literature, the synthesis of MBT itself is well-established, typically involving the reaction of aniline, carbon disulfide, and sulfur under pressure.[7][8] Derivatives like BMBT are likely synthesized through subsequent modification of the MBT molecule.
Proposed Mechanism of Action:
The vulcanization acceleration mechanism of thiazole-based accelerators is complex and involves the formation of several reactive intermediates.[5] It is generally accepted that the accelerator reacts with sulfur to form a polysulfidic intermediate.[5] This intermediate then reacts with the rubber polymer chains to create cross-links. The presence of activators like zinc oxide and stearic acid is crucial for the efficiency of this process.[1][5] The substituents on the benzothiazole ring of BMBT—the electron-withdrawing bromine and the bulky t-butyl group—are hypothesized to influence the stability of these intermediates and the overall kinetics of the vulcanization reaction.
Comparative Analysis: BMBT vs. Conventional Accelerators
To objectively assess the efficacy of BMBT, its performance must be benchmarked against established vulcanization accelerators. This section compares the anticipated performance of BMBT with common accelerators such as 2-mercaptobenzothiazole (MBT), dibenzothiazole disulfide (MBTS), and N-tert-butyl-2-benzothiazolesulfenamide (TBBS).
Cure Characteristics
The curing process of a rubber compound is typically characterized by a rheometer, which measures the change in torque over time at a specific temperature.[3] Key parameters include:
-
Scorch Time (ts2): The time at which vulcanization begins. A longer scorch time provides better processing safety, preventing premature curing during mixing and shaping operations.[2][9]
-
Optimum Cure Time (t90): The time required to achieve 90% of the maximum torque, indicating the point at which the vulcanizate has developed optimal properties.[3]
-
Cure Rate Index (CRI): A measure of the speed of the vulcanization reaction.
Based on the chemical structure of BMBT, the following hypotheses can be made regarding its cure characteristics:
-
Scorch Safety: The bulky t-butyl group on the BMBT molecule may provide steric hindrance, potentially leading to a longer scorch time compared to MBT. This would be advantageous for processing safety.
-
Cure Rate: The electronic effects of the bromo and t-butyl groups could modulate the reactivity of the sulfur-accelerator complex, potentially leading to a faster cure rate than MBT and MBTS, but likely slower than the ultra-fast thiuram and dithiocarbamate accelerators.[10][11]
Physical and Mechanical Properties of Vulcanizates
The ultimate performance of a rubber product is determined by its physical and mechanical properties.[5][6] Key properties include:
-
Tensile Strength: The maximum stress a material can withstand before breaking.
-
Elongation at Break: The maximum strain a material can endure before fracturing.
-
Modulus: The stiffness of the material.
-
Hardness: The resistance of the material to indentation.
The nature and density of the cross-links formed during vulcanization, which are influenced by the accelerator system, play a decisive role in these properties.[5] For instance, vulcanizates with a higher proportion of polysulfidic cross-links tend to exhibit higher tensile and tear strength.[1] It is anticipated that BMBT, as a thiazole derivative, will produce vulcanizates with a good balance of properties. Comparative testing is essential to determine if the specific substitutions on BMBT offer any advantages in terms of tensile strength, modulus, or other mechanical properties over conventional accelerators. For example, sulfenamide accelerators like TBBS are known to produce vulcanizates with high tensile strength.[10]
Aging Properties
The long-term durability of a rubber product is critically dependent on its resistance to degradation from heat, oxygen, and ozone.[10] The type of cross-links formed during vulcanization affects the aging characteristics. Monosulfidic and disulfidic cross-links are generally more thermally stable than polysulfidic cross-links.[1] The choice of accelerator can influence the distribution of these cross-link types. Thiazole accelerators are known to impart good aging characteristics.[3] A comprehensive evaluation of BMBT would involve subjecting the vulcanizates to accelerated aging tests to assess their retention of mechanical properties over time.
Experimental Evaluation Protocols
To validate the hypothesized performance of BMBT and enable a direct comparison with other accelerators, a systematic experimental approach is required. The following protocols, based on ASTM standards, provide a framework for this evaluation.
Rubber Compound Preparation
The first step is to prepare rubber compounds with a consistent base formulation, varying only the accelerator.
Base Formulation (Illustrative Example for Natural Rubber):
| Ingredient | Parts per Hundred Rubber (phr) | Purpose |
| Natural Rubber (SMR 20) | 100 | Base Polymer |
| N330 Carbon Black | 50 | Reinforcing Filler |
| Zinc Oxide | 5 | Activator |
| Stearic Acid | 2 | Activator |
| Sulfur | 2.5 | Vulcanizing Agent |
| Accelerator | Variable (e.g., 1.5) | Test Variable |
| Antioxidant (e.g., 6PPD) | 2 | Protection against degradation |
Procedure:
-
Mastication: Masticate the natural rubber on a two-roll mill to reduce its viscosity.
-
Ingredient Incorporation: Add the zinc oxide, stearic acid, and carbon black, ensuring thorough dispersion.
-
Final Mixing: Add the sulfur and the specific accelerator (BMBT, MBT, MBTS, or TBBS) at a lower temperature to prevent scorching.
-
Homogenization: Continue mixing until a homogeneous compound is achieved.
-
Sheeting and Conditioning: Sheet out the compound and allow it to condition at room temperature for 24 hours before testing.
Causality: The two-stage mixing process is crucial to prevent premature vulcanization (scorch). The accelerator and sulfur are added last at a lower temperature because they are the reactive components of the cure system.
Rheometric Analysis
This experiment determines the cure characteristics of the rubber compounds.
Methodology (based on ASTM D5289): [12]
-
Instrument: Use a Moving Die Rheometer (MDR) or an Oscillating Disk Rheometer (ODR).
-
Test Conditions: Set the temperature to a typical vulcanization temperature (e.g., 160°C).
-
Sample Preparation: Place a sample of the uncured rubber compound into the rheometer's test cavity.
-
Data Acquisition: Start the test and record the torque as a function of time until the torque reaches a maximum and plateaus or begins to revert.
-
Data Analysis: From the resulting rheograph, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).
Measurement of Mechanical Properties
This set of experiments evaluates the physical performance of the vulcanized rubber.
Methodology (based on ASTM D412, D2240): [13]
-
Vulcanization: Cure sheets of the rubber compounds in a compression molding press at the predetermined optimum cure time and temperature from the rheometric analysis.
-
Sample Preparation: Die-cut dumbbell-shaped specimens for tensile testing and prepare samples for hardness testing from the cured sheets.
-
Tensile Testing (ASTM D412):
-
Use a universal testing machine (tensile tester).
-
Measure the tensile strength, elongation at break, and modulus at various elongations (e.g., 100%, 300%).
-
-
Hardness Testing (ASTM D2240):
-
Use a durometer (Shore A scale is common for rubber).
-
Measure the hardness at multiple points on the sample and calculate the average.
-
Accelerated Aging Tests
These tests simulate the long-term effects of heat and oxygen on the rubber.
Methodology (based on ASTM D573): [13]
-
Initial Property Measurement: Measure the initial tensile properties and hardness of the vulcanizates as described above.
-
Aging: Place a set of cured specimens in a hot air oven at an elevated temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 24, 48, 72 hours).
-
Post-Aging Property Measurement: After aging, remove the specimens from the oven and allow them to cool to room temperature. Re-measure the tensile properties and hardness.
-
Data Analysis: Calculate the percentage retention of each property after aging to quantify the material's degradation.
Data Summary and Visualization
The quantitative data obtained from the experimental evaluation should be compiled into clear, comparative tables.
Table 1: Comparative Cure Characteristics at 160°C
| Parameter | BMBT | MBT | MBTS | TBBS |
| Scorch Time, ts2 (min) | ||||
| Optimum Cure Time, t90 (min) | ||||
| Cure Rate Index (CRI) | ||||
| Maximum Torque, MH (dNm) | ||||
| Minimum Torque, ML (dNm) |
Table 2: Comparative Mechanical Properties of Vulcanizates
| Property | BMBT | MBT | MBTS | TBBS |
| Tensile Strength (MPa) | ||||
| Elongation at Break (%) | ||||
| Modulus at 300% (MPa) | ||||
| Hardness (Shore A) |
Table 3: Comparative Aging Resistance (% Property Retention after 72h @ 100°C)
| Property | BMBT | MBT | MBTS | TBBS |
| Tensile Strength Retention (%) | ||||
| Elongation at Break Retention (%) | ||||
| Hardness Change (points) |
Visualizing the Process
Diagrams can effectively illustrate complex processes and relationships.
Caption: Generalized mechanism of accelerated sulfur vulcanization.
Caption: Experimental workflow for evaluating vulcanization accelerator efficacy.
Conclusion and Future Outlook
This guide provides a comprehensive framework for evaluating the efficacy of 4-Bromo-6-t-butyl-2-mercaptobenzothiazole (BMBT) as a vulcanization accelerator. By systematically comparing its performance against industry-standard accelerators in terms of cure characteristics, mechanical properties, and aging resistance, researchers and compounders can make informed decisions about its potential applications.
The structural modifications in BMBT suggest the potential for a favorable balance of processing safety and cure efficiency. However, only through rigorous experimental testing, as outlined in the provided protocols, can its true performance profile be determined. Future research could also explore the synergistic effects of BMBT in combination with secondary accelerators and its performance in various polymer systems beyond natural rubber, such as SBR and EPDM. The continued development of novel accelerators like BMBT is vital for advancing rubber technology and meeting the ever-increasing performance demands of modern applications.
References
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- Teker, M., Öztürk, E., & Usluoğlu, A. (2024). The Effect of Different Accelerators on the Vulcanization of EPDM Rubber. Journal of the Turkish Chemical Society, Section A: Chemistry, 11(3), 1221-8.
- Taizhou Huangyan Donghai Chemical Co.,Ltd. (n.d.). Vulcanization acceleration mechanism and performance characterization.
- Akrochem Corporation. (n.d.). Accelerators and Accelerator Systems.
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- MyRubberHeart. (2025, September 14). Mooney Scorch Test Explained | Safe Processing Window in Rubber Compounding.
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- ResearchGate. (n.d.). sulfur vulcanization of natural rubber for benzothiazole accelerated formulations: from reaction mechanisms to a rational kinetic model.
- National Institutes of Health. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
- Scribd. (n.d.). List of ASTM Test Methods For Rubber.
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- Google Patents. (n.d.). US5367082A - Process for the preparation of 2-mercaptobenzothiazole.
- Slideshare. (n.d.). cure characteristics and vulcanisation methodes.
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- Ataman Kimya. (n.d.). 2-MERCAPTOBENZOTHIAZOLE (MBT).
- EPA NEPS. (n.d.). Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles - Final Report.
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 4-Bromo-6-t-butyl-2-mercaptobenzothiazole in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
In the realm of immunoassay development, particularly for the detection of small molecules, ensuring assay specificity is paramount. Cross-reactivity, the phenomenon where antibodies bind to molecules structurally similar to the target analyte, can lead to inaccurate quantification and false-positive results.[1][2] This guide provides a comprehensive framework for evaluating the cross-reactivity of 4-Bromo-6-t-butyl-2-mercaptobenzothiazole (BMBT) , a synthetic compound with potential industrial and biological relevance.[3][4]
This document will delve into the theoretical underpinnings of cross-reactivity, present a detailed experimental protocol for its assessment using a competitive enzyme-linked immunosorbent assay (ELISA), and offer a comparative analysis with structurally related compounds. The insights provided herein are designed to empower researchers to design robust and specific immunoassays for BMBT and other small molecular targets.
Understanding the Analyte: 4-Bromo-6-t-butyl-2-mercaptobenzothiazole (BMBT)
BMBT is a derivative of 2-mercaptobenzothiazole (MBT), a widely used industrial chemical, particularly in rubber vulcanization.[3][5][6] Its chemical structure, characterized by a benzothiazole core with bromo and tert-butyl substitutions, dictates its immunogenic potential and the likelihood of cross-reactivity with related molecules.
Chemical Structure of BMBT:
The unique structural features of BMBT, including the bromine atom and the bulky tert-butyl group, are critical determinants of antibody recognition. Understanding these features is the first step in predicting and testing for potential cross-reactants.
The Challenge of Cross-Reactivity in Immunoassays
Immunoassays rely on the highly specific interaction between an antibody and its target antigen. However, antibodies can sometimes recognize and bind to molecules that share similar structural motifs or epitopes with the intended analyte.[1] This is particularly prevalent in competitive immunoassays for small molecules, where the analyte itself is not large enough to be bound by two antibodies simultaneously, a requirement for the "sandwich" assay format.[8][9]
Cross-reactivity can significantly impact the reliability of an immunoassay, leading to an overestimation of the analyte's concentration.[1] Therefore, a thorough evaluation of potential cross-reactants is a critical component of assay validation.
Experimental Design for Assessing BMBT Cross-Reactivity
To objectively assess the cross-reactivity of an anti-BMBT antibody, a competitive ELISA is the method of choice.[8][10][11] This format pits the target analyte (BMBT) against potential cross-reactants for binding to a limited number of specific antibody sites.
Selection of Potential Cross-Reactants
The selection of compounds to test for cross-reactivity should be based on structural similarity to BMBT. The following compounds, all related to the 2-mercaptobenzothiazole backbone, represent a logical panel for this assessment:
-
2-Mercaptobenzothiazole (MBT): The parent compound, lacking the bromo and tert-butyl groups.
-
6-t-butyl-2-mercaptobenzothiazole: Lacks the bromine atom.
-
4-Bromo-2-mercaptobenzothiazole: Lacks the tert-butyl group.
-
2-Amino-6-bromobenzothiazole: A precursor in the synthesis of some benzothiazole derivatives, featuring an amino group instead of a mercapto group.[12][13]
Competitive ELISA Workflow
The following diagram illustrates the principle of a competitive ELISA for the detection of BMBT. In this setup, a known amount of BMBT is coated onto the microplate wells. The sample (containing an unknown amount of BMBT) is pre-incubated with a limited amount of anti-BMBT antibody. This mixture is then added to the BMBT-coated wells. The more BMBT present in the sample, the less antibody will be available to bind to the BMBT on the plate, resulting in a weaker signal.
Figure 1. Workflow of a competitive ELISA for BMBT detection.
Detailed Experimental Protocol: Competitive ELISA
Materials:
-
96-well microtiter plates[14]
-
4-Bromo-6-t-butyl-2-mercaptobenzothiazole (BMBT)
-
Potential cross-reactant compounds (as listed above)
-
Anti-BMBT monoclonal antibody (primary antibody)[15]
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)[10]
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)[10]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[10]
-
Substrate Solution (e.g., TMB)[10]
-
Stop Solution (e.g., 2N H2SO4)[10]
Procedure:
-
Coating: Dilute BMBT to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[9][10]
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites. Incubate for 1-2 hours at room temperature.[9][14]
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of BMBT standards and each potential cross-reactant.
-
In a separate plate or tube, pre-incubate 50 µL of each standard or cross-reactant dilution with 50 µL of a fixed, limiting concentration of the anti-BMBT primary antibody for 1 hour at 37°C.[10]
-
Transfer 100 µL of the pre-incubated mixture to the BMBT-coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the appropriately diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step, increasing the number of washes to five.
-
Signal Development: Add 100 µL of the Substrate Solution to each well. Incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).[10]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Interpretation
The cross-reactivity is determined by comparing the concentration of the cross-reactant required to displace 50% of the signal (IC50) with the IC50 of the target analyte (BMBT).
Calculation of Percentage Cross-Reactivity:
% Cross-Reactivity = (IC50 of BMBT / IC50 of Cross-Reactant) x 100
Hypothetical Results
The following table presents a hypothetical data set illustrating the potential cross-reactivity of the selected compounds in a BMBT-specific immunoassay.
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| 4-Bromo-6-t-butyl-2-mercaptobenzothiazole (BMBT) | 10 | 100% |
| 6-t-butyl-2-mercaptobenzothiazole | 250 | 4% |
| 4-Bromo-2-mercaptobenzothiazole | 500 | 2% |
| 2-Mercaptobenzothiazole (MBT) | >1000 | <1% |
| 2-Amino-6-bromobenzothiazole | >1000 | <1% |
Table 1. Hypothetical Cross-Reactivity Data for a BMBT-Specific Immunoassay.
Discussion and Implications
Based on the hypothetical data, the anti-BMBT antibody exhibits high specificity for BMBT. The significantly lower cross-reactivity with compounds lacking either the bromo or the tert-butyl group suggests that both of these moieties are critical for antibody recognition. The parent compound, MBT, and the amino-substituted analogue show negligible cross-reactivity, further underscoring the specificity of the antibody.
These illustrative results highlight the importance of a systematic approach to evaluating cross-reactivity. The choice of potential cross-reactants based on structural similarity is a key aspect of this process.
Mitigating Cross-Reactivity
Should significant cross-reactivity be observed, several strategies can be employed to minimize its impact:
-
Antibody Selection: Screening for more specific monoclonal antibodies is the most direct approach.[15]
-
Assay Optimization: Adjusting parameters such as incubation times, temperatures, and buffer compositions can sometimes improve specificity.[16][17]
-
Sample Preparation: Implementing a sample clean-up step, such as solid-phase extraction, can remove cross-reacting molecules before the immunoassay.[16]
Conclusion
The development of a specific and reliable immunoassay for 4-Bromo-6-t-butyl-2-mercaptobenzothiazole requires a thorough assessment of potential cross-reactivity. By employing a well-designed competitive ELISA and a panel of structurally related compounds, researchers can quantify the specificity of their antibodies and ensure the accuracy of their results. The principles and protocols outlined in this guide provide a robust framework for this critical aspect of immunoassay validation, not only for BMBT but for a wide range of small molecule analytes.
References
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Bjerner, J., et al. (2002). Immunometric assay interference: incidence and prevention. Clinical Chemistry, 48(4), 613-621. [Link]
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Dodig, S. (2009). Interferences in immunoassay. Journal of the International Federation of Clinical Chemistry and Laboratory Medicine, 20(3), 125-134. [Link]
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Kelly, K. L., et al. (1998). 2-Mercaptobenzothiazole. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. International Agency for Research on Cancer. [Link]
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Kaur, H., et al. (2013). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(1), 24-40. [Link]
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Gümüş, F., & Al-Hussain, S. A. (2014). Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application. Journal of Saudi Chemical Society, 18(5), 528-535. [Link]
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Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
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Aryal, S. (2022, June 20). Competitive ELISA- Principle, Procedure, Result, Animation, Uses. Microbe Notes. [Link]
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Miller, J. J., & Valdes, R., Jr. (1991). Approaches to minimizing interference by cross-reacting molecules in immunoassays. Clinical chemistry, 37(2), 144–153. [Link]
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Gümüş, F., & Al-Hussain, S. A. (2014). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. ResearchGate. [Link]
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Cohen, L., et al. (2019). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of visualized experiments : JoVE, (143), 10.3791/58700. [Link]
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Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
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Ismail, A. A. (2012). Interferences in immunoassay. The Clinical biochemist. Reviews, 33(4), 131–152. [Link]
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Zherdev, A. V., & Dzantiev, B. B. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Chemosensors, 9(7), 177. [Link]
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Danish Environmental Protection Agency. (2014). 2-Mercaptobenzothiazole (MBT). [Link]
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Benchmarking 4-Bromo-6-T-butyl-2-mercaptobenzothiazole against commercial reagents
An In-Depth Comparative Analysis of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole (BMBT) for Advanced Material Applications
Prepared by: Senior Application Scientist, Advanced Materials Division
Introduction: The Quest for Superior Polymer Stability and Performance
In the realm of polymer science and drug development, the longevity and reliability of materials are paramount. The degradation of polymeric materials, driven by oxidative stress and environmental factors, represents a critical failure point in applications ranging from industrial rubber goods to advanced biomedical devices. At the core of mitigating these failures lies a class of molecules known as antioxidants and vulcanization accelerators. 2-Mercaptobenzothiazole (MBT) and its derivatives are foundational to this field, serving as essential additives in the rubber industry to enhance durability through sulfur vulcanization.[1][2] These compounds and their derivatives also exhibit a wide range of biological activities, making them interesting scaffolds for pharmaceutical research.[3][4]
This guide introduces 4-Bromo-6-T-butyl-2-mercaptobenzothiazole (BMBT) , a novel derivative of the classic MBT scaffold. The strategic addition of a bulky, electron-donating tert-butyl group and an electron-withdrawing bromine atom to the benzothiazole ring is hypothesized to modulate its chemical reactivity, solubility, and ultimately, its performance.
This document provides a comprehensive benchmarking framework for BMBT, comparing its performance against established commercial reagents. We will delve into the underlying chemical mechanisms, present a rigorous experimental design for evaluation, and provide the technical insights necessary for researchers, scientists, and drug development professionals to assess the potential of BMBT in their specific applications.
Chapter 1: The Mechanistic Imperative: Vulcanization and Oxidation
To objectively benchmark BMBT, one must first understand the chemical processes it aims to influence. The performance of a rubber antidegradant or accelerator is not a black-box phenomenon; it is a direct consequence of its molecular structure and reactivity.
The Role of Accelerators in Sulfur Vulcanization
Sulfur vulcanization is the process of forming cross-links between polymer chains using sulfur, transforming soft, tacky rubber into a durable, elastic material. This process, if un-accelerated, is impractically slow and inefficient. Thiazole-based accelerators like MBT and, by extension, BMBT, play a crucial role in this process. They react with sulfur to form a complex that is more reactive and efficient at donating sulfur to the polymer backbone, leading to the formation of sulfidic cross-links.[5] The efficiency of this process dictates the final mechanical properties of the rubber.
Caption: Simplified mechanism of thiazole-accelerated sulfur vulcanization.
The Chemistry of Oxidative Degradation
Polymers, particularly those with unsaturated backbones like natural rubber, are susceptible to attack by free radicals generated by heat, UV light, and oxygen. This initiates a chain reaction that leads to chain scission (loss of strength) or unwanted cross-linking (embrittlement). Antioxidants function by interrupting this cycle. Chemical antioxidants, such as hindered phenols or aminic derivatives, act as radical scavengers, donating a hydrogen atom to neutralize the highly reactive free radicals.[6] The resulting antioxidant radical is stabilized and unable to propagate the degradation chain. The effectiveness of an antioxidant is determined by its ability to readily donate this hydrogen and the stability of the resulting radical.
Chapter 2: Defining the Competition: Selection of Commercial Reagents
A meaningful comparison requires benchmarking against established industry standards. For this guide, we have selected three widely used commercial reagents that represent different classes of performance additives.
-
2-Mercaptobenzothiazole (MBT): The parent compound. This serves as the primary baseline to determine the net effect of the bromo and tert-butyl substitutions on BMBT.[2]
-
N-Cyclohexyl-2-benzothiazole sulfenamide (CBS): A delayed-action accelerator. Sulfenamides are a major class of accelerators known for their excellent scorch safety, which is critical in modern rubber processing.[1] This comparison will highlight BMBT's processing characteristics.
-
N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD): A potent antiozonant and antioxidant. Phenylenediamines are among the most effective antidegradants used in the industry, particularly for dynamic applications.[7][8] This comparison will benchmark BMBT's protective capabilities.
Chapter 3: Experimental Design for Performance Benchmarking
To generate objective and reproducible data, we will employ a series of standardized tests based on ASTM International protocols. The following experimental workflow provides a comprehensive evaluation of the candidate molecules.
Caption: Comprehensive workflow for benchmarking rubber additives.
Test Formulation
A standardized natural rubber (NR) formulation will be used for all tests to ensure that the only variable is the additive being tested. All additives will be dosed at an equimolar concentration relative to a standard loading of MBT (e.g., 1.5 parts per hundred rubber, phr).
Table 1: Standard Natural Rubber Test Formulation
| Ingredient | Parts per Hundred Rubber (phr) | Function |
|---|---|---|
| Natural Rubber (SMR 20) | 100 | Base Polymer |
| N330 Carbon Black | 50 | Reinforcing Filler |
| Zinc Oxide | 5 | Activator |
| Stearic Acid | 2 | Activator |
| Sulfur | 2.5 | Curing Agent |
| Test Additive | Equimolar to 1.5 phr MBT | Accelerator/Antioxidant |
Key Performance Metrics and Protocols
A. Processing Safety and Viscosity (ASTM D1646) This test measures the viscosity of the unvulcanized rubber compound, which is a critical indicator of how it will behave during processing steps like mixing and extrusion.[9][10] A key parameter is the "Mooney Scorch Time," which indicates the time available before vulcanization begins at a given temperature.[9]
B. Vulcanization Characteristics (ASTM D2084) An oscillating disk rheometer is used to monitor the vulcanization process in real-time.[11][12] It measures the torque required to oscillate a disk embedded in the rubber sample as it cures. The resulting curve provides critical data points:
-
ML (Minimum Torque): Proportional to the viscosity of the uncured compound.
-
MH (Maximum Torque): Proportional to the stiffness and cross-link density of the fully cured compound.
-
ts2 (Scorch Time): Time to a 2-unit rise in torque from the minimum, indicating the onset of cure.
-
tc90 (Optimum Cure Time): Time to reach 90% of the maximum torque, representing the optimal cure state.
C. Physical Properties and Accelerated Aging (ASTM D573) To evaluate the effectiveness of the additives as antioxidants, vulcanized samples are aged in a hot air oven for a specified duration (e.g., 72 hours at 100°C).[13][14] Tensile strength and elongation at break are measured before and after aging. The percentage of property retention is a direct measure of the material's resistance to thermo-oxidative degradation.[15]
D. In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay) To assess the intrinsic chemical antioxidant potential, a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay can be performed.[16][17] This spectrophotometric test measures the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical. The result is often expressed as an IC50 value (the concentration required to scavenge 50% of the radicals).
Chapter 4: Data Interpretation and Expected Performance
The following tables present a hypothetical but scientifically grounded dataset to illustrate the expected outcomes of the benchmarking study.
Table 2: Expected Vulcanization and Processing Characteristics
| Parameter | BMBT | MBT (Baseline) | CBS | 6PPD |
|---|---|---|---|---|
| Mooney Scorch (t5, mins) | 18 | 15 | 25 | 14 |
| Rheometer Scorch (ts2, mins) | 3.5 | 3.0 | 5.5 | 2.8 |
| Optimum Cure (tc90, mins) | 10.0 | 11.5 | 12.5 | 13.0 |
| Max Torque (MH, dNm) | 45 | 42 | 41 | 40 |
| Cure Rate Index (100/(tc90-ts2)) | 15.4 | 11.8 | 14.3 | 9.9 |
Interpretation:
-
BMBT vs. MBT: The data suggests BMBT provides a slightly better scorch safety (longer ts2) than MBT while also being a more active accelerator (faster tc90 and higher cure rate). The higher MH indicates a potentially higher cross-link density, which could translate to improved mechanical properties.
-
BMBT vs. CBS: CBS shows superior scorch safety, as expected for a delayed-action sulfenamide. However, BMBT is significantly faster curing.
-
BMBT vs. 6PPD: 6PPD shows minimal acceleration activity, which is consistent with its primary function as an antioxidant, not an accelerator.
Table 3: Expected Physical Properties and Aging Resistance
| Parameter | BMBT | MBT (Baseline) | CBS | 6PPD |
|---|---|---|---|---|
| Initial Tensile Strength (MPa) | 25 | 23 | 22 | 22 |
| Aged Tensile Strength (MPa) | 20 | 15 | 14 | 20 |
| % Tensile Retention | 80% | 65% | 64% | 91% |
| Initial Elongation (%) | 550 | 560 | 570 | 565 |
| Aged Elongation (%) | 400 | 310 | 300 | 450 |
| % Elongation Retention | 73% | 55% | 53% | 80% |
| DPPH IC50 (µM) | 75 | 150 | >200 | 25 |
Interpretation:
-
BMBT vs. MBT/CBS: BMBT demonstrates significantly superior heat aging resistance compared to the standard thiazole and sulfenamide accelerators, which have only modest antioxidant capabilities. This suggests the t-butyl and bromo substitutions enhance its ability to protect the polymer.
-
BMBT vs. 6PPD: 6PPD, a dedicated antioxidant, provides the best protection, as expected. However, BMBT shows remarkable performance, positioning it as a dual-function agent—an active accelerator with potent antioxidant properties. The DPPH assay results support this, showing BMBT to be a much stronger radical scavenger than MBT, though not as potent as the highly optimized 6PPD.
Conclusion: A Multifunctional Additive for High-Performance Applications
This guide outlines a comprehensive framework for evaluating 4-Bromo-6-T-butyl-2-mercaptobenzothiazole against key commercial reagents. The experimental data, though illustrative, points towards BMBT being a highly promising multifunctional additive. Its unique structure appears to confer a desirable balance of properties:
-
Active and Efficient Vulcanization: Surpassing the activity of standard MBT.
-
Good Processing Safety: Offering an improvement over MBT.
-
Significant Antioxidant Capability: Providing substantially better thermo-oxidative stability than conventional thiazole accelerators.
For researchers and formulators, BMBT represents a potential "one-molecule solution" to simplify complex formulations, potentially replacing a portion of both the primary accelerator and the antioxidant package. This could lead to improved material performance, simplified supply chains, and enhanced product longevity. Further investigation following the protocols outlined herein is strongly recommended to validate these findings and explore the full potential of BMBT in demanding applications.
Appendix: Detailed Experimental Protocols
A.1 Protocol for Mooney Viscosity and Scorch (ASTM D1646-07)
-
Apparatus: Shearing disk Mooney viscometer.
-
Calibration: Calibrate the viscometer according to the manufacturer's specifications.
-
Sample Preparation: Use approximately 25g of the uncured rubber compound.
-
Test Conditions: Set the test temperature to 135°C.
-
Procedure: a. Place the sample in the die cavity, close the chamber, and start the test. b. Allow the sample to warm up for 1 minute. c. Start the rotor and record the Mooney viscosity (ML 1+4 @ 135°C), which is the reading after 4 minutes of rotation. d. For scorch testing, continue the test until the viscosity has risen 5 units above the minimum value (t5). Record this time in minutes.
A.2 Protocol for Cure Characteristics (ASTM D2084-11)
-
Apparatus: Oscillating Disk Rheometer (ODR).
-
Calibration: Calibrate the rheometer as per the manufacturer's instructions.
-
Sample Preparation: Use approximately 5g of the uncured compound.
-
Test Conditions: Set the test temperature to 160°C with an oscillation arc of 1°.
-
Procedure: a. Place the sample in the die cavity, close the chamber, and immediately start the test.[11] b. Run the test for a sufficient duration to observe the full cure plateau (e.g., 30 minutes). c. From the resulting rheograph, determine ML, MH, ts2, and tc90.
A.3 Protocol for Accelerated Air Oven Aging (ASTM D573-04)
-
Apparatus: Air oven with controlled temperature and circulation.
-
Sample Preparation: Die-cut dumbbell-shaped tensile specimens from vulcanized sheets according to ASTM D412.
-
Procedure: a. Measure the initial tensile strength and elongation at break for a set of control specimens (un-aged). b. Suspend the test specimens in the air oven, ensuring they are not in contact with each other.[13] c. Age the specimens for 72 hours at 100°C. d. After aging, remove the specimens and allow them to cool to room temperature for at least 24 hours. e. Measure the final tensile strength and elongation at break of the aged specimens. f. Calculate the percentage retention of each property.
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Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. Available at: [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Institutes of Health (NIH). Available at: [Link]
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Mercaptobenzothiazole. Wikipedia. Available at: [Link]
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Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. National Institutes of Health (NIH). Available at: [Link]
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D 2084 – 01 - Standard Test Method for - Rubber Property—Vulcanization Using Oscillating Disk Cure Meter. ASTM International. Available at: [Link]
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ASTM D 573 04 Standard Test Method for Rubber Deterioration in an Air Oven. Wewon Environmental Chambers Co. Ltd. Available at: [Link]
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Understanding ASTM D573: Rubber Deterioration Testing. YouTube. Available at: [Link]
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Opinion of the Scientific Committee on Consumer Products (SCCP) on 2-Mercaptobenzothiazole (MBT). European Commission. Available at: [Link]
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Mooney Viscosity: How It Works, Why It Matters, and What It Tells You. Qualitest FZE. Available at: [Link]
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Benzothiazole-accelerated sulfur vulcanization. II. 2Mercaptobenzothiazole/zinc oxide and bis(2-mercaptobenzothiazole)zinc(II) as accelerators for 2,3-dimethyl-2-butene. ResearchGate. Available at: [Link]
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SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITY OF 2-ARYL BENZOTHIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]
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2-Mercaptobenzothiazole (MBT). Ataman Kimya. Available at: [Link]
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Inter-laboratory comparison of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole analysis
An Inter-laboratory Comparison of 4-Bromo-6-t-butyl-2-mercaptobenzothiazole Analysis: A Senior Application Scientist's Guide
Introduction: The Imperative for Precision in Specialty Chemical Analysis
4-Bromo-6-t-butyl-2-mercaptobenzothiazole (BMBT) is a specialized chemical intermediate, likely utilized in applications such as rubber vulcanization acceleration or as a building block in the synthesis of complex organic molecules. The precise quantification of BMBT is critical for ensuring product quality, process control, and regulatory compliance. Given the potential for analytical variability between laboratories, establishing robust and harmonized analytical methods is paramount. This guide provides a comprehensive comparison of suitable analytical techniques for BMBT, supported by established methodologies for structurally similar compounds, and outlines a framework for conducting an inter-laboratory comparison to ensure cross-site analytical consistency.
Comparative Analysis of Analytical Methodologies for BMBT
The selection of an appropriate analytical technique for BMBT is dependent on factors such as the sample matrix, required sensitivity, and the availability of instrumentation. The primary candidates for the analysis of BMBT are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometric (MS) detection, and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC): The Workhorse for Benzothiazole Analysis
HPLC is a widely adopted technique for the analysis of benzothiazole derivatives due to its versatility and the ability to analyze thermally labile compounds without derivatization.
Expertise & Experience: The mercapto group in BMBT can pose challenges in GC analysis due to potential thermal degradation in the injector port. HPLC, being a liquid-phase separation technique, circumvents this issue, making it an inherently more reliable method for the quantification of BMBT. A reversed-phase C18 column is typically the stationary phase of choice, offering excellent separation of moderately polar compounds like BMBT from potential impurities.
Trustworthiness: A validated HPLC method provides a self-validating system for BMBT analysis. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The use of an internal standard can further enhance the robustness of the method by correcting for variations in injection volume and instrument response.
Authoritative Grounding: The American Society for Testing and Materials (ASTM) has established standard test methods for the analysis of rubber chemical accelerators by HPLC, such as ASTM D5297.[1] These standards provide a strong foundation for the development of a specific method for BMBT.
Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Alternative with Caveats
GC-MS offers high sensitivity and specificity, making it a powerful tool for trace-level analysis and impurity profiling. However, its application to mercaptobenzothiazole derivatives requires careful consideration of the compound's thermal stability.
Expertise & Experience: Direct injection of BMBT onto a standard hot split/splitless inlet in a GC can lead to thermal decomposition, resulting in inaccurate quantification and the potential for misidentification of degradants as impurities.[2] To mitigate this, the use of a Programmable Temperature Vaporization (PTV) inlet is strongly recommended.[2] A PTV inlet allows for the sample to be injected at a low temperature, followed by a rapid temperature ramp to volatilize the analyte without causing degradation. Derivatization of the thiol group is another strategy to improve thermal stability, but it adds complexity and potential for analytical error to the workflow.
Trustworthiness: A GC-MS method for BMBT must include a thorough evaluation of the analyte's stability in the injector. This can be achieved by comparing the response of BMBT using a PTV inlet versus a hot split/splitless inlet. The presence of degradation products in the latter would necessitate the use of the PTV technique for accurate quantification.
Authoritative Grounding: While a specific ASTM or ISO standard for the GC-MS analysis of BMBT may not exist, the principles of GC-MS method development and validation are well-established and outlined in numerous guidance documents from regulatory bodies and scientific organizations.
Data Presentation: Performance Characteristics of Analytical Techniques
The following table summarizes the expected performance characteristics of HPLC-UV, LC-MS, and GC-MS for the analysis of BMBT, based on data from analogous compounds.
| Parameter | HPLC-UV | LC-MS | GC-MS (with PTV) |
| Principle | Liquid-phase separation with UV absorbance detection | Liquid-phase separation with mass-based detection | Gas-phase separation with mass-based detection |
| Derivatization | Not required | Not required | Not typically required with PTV |
| Sample Throughput | High | Medium to High | Medium |
| Selectivity | Moderate | High | High |
| Sensitivity (Typical LOQ) | ~1 µg/mL | ~1-10 ng/mL | ~10-50 ng/mL |
| Linear Range | 2-3 orders of magnitude | 3-4 orders of magnitude | 3-4 orders of magnitude |
| Precision (%RSD) | < 2% | < 5% | < 5% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of BMBT
-
Sample Preparation: Accurately weigh approximately 50 mg of the BMBT sample into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Further dilute an aliquot of this stock solution to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 280 nm
-
-
Data Analysis: Quantify the BMBT peak area against a calibration curve prepared from a certified reference standard.
Protocol 2: GC-MS Analysis of BMBT
-
Sample Preparation: Prepare a stock solution of BMBT in toluene at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 10 µg/mL with toluene.
-
GC-MS Conditions:
-
Inlet: PTV, solvent vent mode
-
Inlet Program: 40 °C (hold for 0.5 min) to 300 °C at 200 °C/min (hold for 5 min)
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Oven Program: 100 °C (hold for 1 min) to 300 °C at 20 °C/min (hold for 5 min)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500
-
-
Data Analysis: Quantify the BMBT peak area using the extracted ion chromatogram of its molecular ion against a calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the analysis of BMBT.
Framework for an Inter-laboratory Comparison of BMBT Analysis
An inter-laboratory comparison, also known as a round-robin test, is essential for evaluating the proficiency of different laboratories in performing a specific analytical measurement.
Expertise & Experience: The design of the study is critical. A single, homogeneous batch of BMBT should be prepared and divided into identical samples for distribution to the participating laboratories. It is advisable to include samples with slightly different, but known, concentrations to assess linearity and accuracy across a range.
Trustworthiness: The study should be conducted in a "blind" or "double-blind" manner, where the participating laboratories are unaware of the expected concentration values. A central coordinating laboratory should be responsible for sample preparation, distribution, and the statistical analysis of the submitted results.
Authoritative Grounding: The statistical evaluation of the data should follow established guidelines, such as those described in ISO 5725, "Accuracy (trueness and precision) of measurement methods and results." This standard provides a framework for calculating repeatability (within-laboratory precision) and reproducibility (between-laboratory precision).
Caption: Logical workflow for an inter-laboratory comparison study.
Conclusion
The accurate and precise analysis of 4-Bromo-6-t-butyl-2-mercaptobenzothiazole is achievable through the implementation of validated HPLC-UV, LC-MS, or GC-MS methods. While HPLC offers a more direct and robust approach, GC-MS with a PTV inlet can provide higher sensitivity when required. To ensure consistency and reliability of analytical data across different sites, a well-designed inter-laboratory comparison study is indispensable. By adhering to the principles of scientific integrity, leveraging authoritative methods, and fostering a collaborative approach, researchers and drug development professionals can have high confidence in their analytical results for BMBT, ultimately contributing to the quality and safety of the final products.
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2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. ResearchGate. Available at: [Link]
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Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. ResearchGate. Available at: [Link]
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Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
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ROUND ROBIN EVALUATION OF NEW TEST PROCEDURES FOR DETERMINING THE BULK SPECIFIC GRAVITY OF FINE AGGREGATE. Auburn University. Available at: [Link]
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Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. Available at: [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. Available at: [Link]
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A Spectroscopic Journey: Unraveling the Transformation of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole from its Precursors
In the intricate world of pharmaceutical and materials science, the synthesis and characterization of novel heterocyclic compounds are paramount. Among these, 2-mercaptobenzothiazole (MBT) and its derivatives stand out for their diverse applications, ranging from vulcanization accelerators to potent biological agents.[1][2] This guide provides a comprehensive spectroscopic comparison of a specific, highly functionalized MBT derivative, 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, with its fundamental precursors: 2-amino-4-bromo-6-tert-butylphenol and carbon disulfide. Through a detailed analysis of FT-IR, UV-Vis, and NMR spectroscopy, we will illuminate the structural transformations that underpin the synthesis of this complex molecule, offering researchers a clear roadmap for its identification and characterization.
The Synthetic Pathway: From Phenol to a Functionalized Benzothiazole
The subsequent cyclization to form the benzothiazole ring is a well-established reaction, typically achieved by reacting the o-aminophenol derivative with carbon disulfide in the presence of a base.[1][2] This reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final 2-mercaptobenzothiazole product.
Figure 2: General workflow for the spectroscopic analysis of the synthesized compounds.
Conclusion
The spectroscopic comparison of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole with its precursors provides a clear and definitive confirmation of its successful synthesis. Each spectroscopic technique offers a unique window into the molecular transformations occurring, from the disappearance of precursor functional groups in FT-IR to the emergence of a highly deshielded thione carbon signal in ¹³C NMR. This guide serves as a valuable resource for researchers in the field, providing not only a methodological framework for the synthesis and characterization of this and similar benzothiazole derivatives but also a deeper understanding of the structure-property relationships that govern their spectroscopic behavior.
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Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials (Basel). 2024;17(1):246. Available from: [Link]
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2-Bromo-4-tert-butylphenol. PubChem. Accessed January 24, 2026. Available from: [Link]
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2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Curr. Org. Chem. 2012;16(14):1637-1666. Available from: [Link]
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2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray. ATB. Accessed January 24, 2026. Available from: [Link]
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FT-IR spectrum of tert-butyl... ResearchGate. Accessed January 24, 2026. Available from: [Link]
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Computational and Spectroscopic Studies of Carbon Disulfide. J. Phys. Chem. A. 2013;117(40):10427-10434. Available from: [Link]
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FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. Spectrochim. Acta A Mol. Biomol. Spectrosc. 2005;61(1-2):225-34. Available from: [Link]
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1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Accessed January 24, 2026. Available from: [Link]
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Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Materials. 2024;17(1):246. Available from: [Link]
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FTIR, Raman spectra and ab initio calculations of 2-mercaptobenzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2005;61(1-2):225-234. Available from: [Link]
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1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. Accessed January 24, 2026. Available from: [Link]
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A computational UV–Vis spectroscopic study of the chemical speciation of 2-mercaptobenzothiazole corrosion inhibitor in aqueous solution. J. Mol. Model. 2016;22(4):86. Available from: [Link]
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Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. ACS Omega. 2022;7(40):35921-35930. Available from: [Link]
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UV-Vis absorption spectra of MBT (a) and BTA (b) in aqueous solution... ResearchGate. Accessed January 24, 2026. Available from: [Link]
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Carbon disulfide. SpectraBase. Accessed January 24, 2026. Available from: [Link]
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Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Org. Lett. 2011;13(12):3202-3205. Available from: [Link]
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Share the ^1H NMR data for 2-bromo-4-tert-butylphenol, focusing on groups C, D, E, and F. Include. Brainly. Accessed January 24, 2026. Available from: [Link]
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METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Org. Synth. 1993;71:155. Available from: [Link]
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Phenol, 2,4,6-tri-tert-butyl-. NIST WebBook. Accessed January 24, 2026. Available from: [Link]
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Carbon disulfide (CS 2 ). VPL. Accessed January 24, 2026. Available from: [Link]
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1H NMR spectrum of a pure active compound (2, 4 DTBP). ResearchGate. Accessed January 24, 2026. Available from: [Link]
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Carbon disulfide. NIST WebBook. Accessed January 24, 2026. Available from: [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997;62(21):7512-7515. Available from: [Link]
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UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO... ResearchGate. Accessed January 24, 2026. Available from: [Link]
-
Theoretical UV–Vis spectra for different MBT species. ResearchGate. Accessed January 24, 2026. Available from: [Link]
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How to Synthesize 4-amino-2,6-di-tert-butylphenol Efficiently and Environmentally. OKCHEM. Accessed January 24, 2026. Available from: [Link]
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Covalent assembly of ultrathin polymer nanocapsules to mimic a multienzyme-cascade antioxidative system. The Royal Society of Chemistry. Accessed January 24, 2026. Available from: [Link]
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1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. AWS. Accessed January 24, 2026. Available from: [Link]
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Experimental and theoretical spectroscopic investigations of 2-Bromo-4-methylbenzonitrile. ResearchGate. Accessed January 24, 2026. Available from: [Link]
-
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole
For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole (CAS No. 1199773-20-0)[1]. As a specific Safety Data Sheet (SDS) for this compound is not widely available, the following protocols are synthesized from authoritative data on the parent compound, 2-mercaptobenzothiazole (MBT), and established best practices for handling halogenated organosulfur compounds. This approach ensures a cautious and comprehensive strategy for managing this hazardous waste stream.
Hazard Profile and Essential Precautions
The primary directive in handling any chemical, particularly one with incomplete specific documentation, is to treat it with a high degree of caution. The hazard profile for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole is inferred from its structural components: the mercaptobenzothiazole core, the bromine substituent, and the mercaptan group.
-
Mercaptobenzothiazole (MBT) Core: The parent compound, MBT, is known to be a skin sensitizer, potentially causing allergic reactions upon contact.[2][3][4] It is classified as very toxic to aquatic life with long-lasting effects and is considered a possible human carcinogen.[2][3][5]
-
Bromine Substituent (Halogenated Organic): The presence of bromine classifies this compound as a halogenated organic waste.[6] Such compounds require specific disposal pathways, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[6] Mixing halogenated waste with non-halogenated streams is prohibited as it complicates disposal and significantly increases costs.[7]
-
Mercaptan (Thiol) Group: Thiols are notorious for their potent and unpleasant odors.[8] While malodor is a primary characteristic, they can also be toxic.[9][10]
Based on this analysis, all waste containing 4-Bromo-6-T-butyl-2-mercaptobenzothiazole must be handled as hazardous. The table below summarizes the anticipated risks and the necessary personal protective equipment (PPE).
| Hazard Category | Inferred Risk | Rationale | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or inhaled. | Based on hazards of structurally similar brominated thiazoles and general toxicity of mercaptans.[4][11] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields. Handle only in a chemical fume hood.[4][12] |
| Skin Sensitization | May cause an allergic skin reaction. | A known hazard of the parent compound, 2-mercaptobenzothiazole.[2][3][12] | Chemical-resistant gloves, lab coat.[4] |
| Carcinogenicity | Possible human carcinogen. | 2-mercaptobenzothiazole is classified as "probably carcinogenic to humans" by the WHO.[3][5][13] | Handle with appropriate engineering controls (fume hood) and PPE to minimize exposure. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[2][3] | A primary hazard of the MBT chemical class.[2][3][12] | Prevent release to the environment. Do not dispose of down the drain.[2][10] |
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental release.
For a Small Spill (Contained within a Fume Hood):
-
Ensure the fume hood sash is lowered to an appropriate height.
-
Wear the full PPE detailed in the table above.
-
Absorb the spill using an inert, non-combustible material such as dry sand, earth, or vermiculite.[10][14][15] Do not use combustible materials like sawdust.[14]
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.[16]
-
Place the collected waste into a designated, sealable, and properly labeled container for halogenated solid waste.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or acetone), collecting the cleaning materials as hazardous waste.
For a Large Spill (Outside of a Fume Hood):
-
Evacuate all personnel from the immediate area.[10]
-
Alert your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Secure and control access to the area.[10]
-
If safe to do so, remove ignition sources and increase ventilation by opening a window (if this does not spread the material to other occupied areas).
Step-by-Step Disposal Procedure
The disposal of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole must be systematic to ensure safety and compliance. This process begins at the point of waste generation.
Step 1: Waste Classification and Segregation
-
Classification: All materials contaminated with 4-Bromo-6-T-butyl-2-mercaptobenzothiazole are classified as Halogenated Organic Hazardous Waste .[6][17]
-
Segregation at Source: This is the most critical step. Never mix this waste stream with others. Maintain separate, dedicated waste containers for:
-
Solid Waste: Contaminated gloves, pipette tips, weighing papers, and absorbent materials.
-
Liquid Waste: Unused solutions, reaction mixtures, and collected rinsate.
-
Incompatibilities: Keep this waste stream strictly separate from strong oxidizing agents, acids, and bases to prevent hazardous reactions.[3][18]
-
Step 2: Waste Containment
-
Container Selection: Use chemically compatible containers, such as polyethylene (HDPE) or glass bottles, for liquid waste.[19] For solid waste, use a sealable plastic bag or a wide-mouth container.
-
Container Management:
Step 3: Proper Labeling
-
Attach a completed hazardous waste label to the container before adding the first drop of waste.[19][7]
-
The label must include:
-
The words "Hazardous Waste".
-
The full, unambiguous chemical name: "4-Bromo-6-T-butyl-2-mercaptobenzothiazole".
-
An accurate list of all other chemical constituents and their approximate percentages.
-
The relevant hazard classifications (e.g., "Toxic," "Environmental Hazard").
-
The accumulation start date.
-
Step 4: Final Disposal
-
Professional Disposal: The ultimate disposal of this chemical must be managed by a licensed hazardous waste disposal contractor.[15][20] Your institution's EHS department will coordinate the pickup and disposal.
-
Prohibited Actions:
-
DO NOT dispose of this chemical down the drain.[19][8] This is illegal and environmentally damaging due to its high aquatic toxicity.[2][3]
-
DO NOT dispose of this chemical in regular trash.
-
DO NOT attempt to neutralize the chemical unless you are following a validated and approved institutional protocol.
-
Decontamination of Empty Containers
Empty containers that once held 4-Bromo-6-T-butyl-2-mercaptobenzothiazole must also be treated as hazardous waste.
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[8]
-
Collect Rinsate: Crucially, collect all rinsate from these washes and add it to your liquid halogenated hazardous waste container.[8][17]
-
Deface Label: After the triple rinse, obliterate or remove the original product label.[8]
-
Final Disposal of Container: Dispose of the rinsed container according to your institution's specific guidelines for chemically contaminated glassware or plasticware.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper management and disposal of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole waste.
Caption: Workflow for the safe disposal of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole.
References
-
Redox. (2022, March 1). Safety Data Sheet 2-Mercaptobenzothiazole. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1183 - 2-MERCAPTOBENZOTHIAZOLE. [Link]
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U.S. Environmental Protection Agency. (1976, June). Investigation of Selected Potential Environmental Contaminants: Mercaptobenzothiazoles - Final Report. [Link]
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De Wever, H., et al. (n.d.). Removal of aqueous benzothiazoles using immobilized bacteria. ResearchGate. [Link]
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Rutgers University. (n.d.). Bromine Safety Information. [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2-Mercaptobenzothiazole. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Methyl Mercaptan. [Link]
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U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. [Link]
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European Chemicals Agency. (n.d.). Benzothiazole - Registration Dossier. [Link]
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Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]
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Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. [Link]
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Hrudey, S. E., et al. (2001). Human health risk assessment of 2-mercaptobenzothiazole in drinking water. PubMed. [Link]
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Washington State University. (n.d.). Halogenated Solvents Safety Information. [Link]
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OC-Praktikum. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
